Lobeglitazone
Description
This compound is an antidiabetic medication from the thiazolidinedione class of drugs. It primarily functions as an insulin sensitizer by binding and activating Peroxisome Proliferator-Activated Receptors (PPAR) gamma within fat cells. By activating PPAR-gamma and promoting the binding of insulin at fat cells, this compound thereby has been shown to reduce blood sugar levels, lower hemoglobain A1C (HbA1C) levels, and improve lipid and liver profiles. Unlike [DB01132], which is a dual PPAR agonist at PPAR-alpha and PPAR-gamma, this compound is a pure PPAR-alpha agonist. this compound was approved by the Ministry of Food and Drug Safety (South Korea) in 2013, and is being monitored by postmarketing surveillance until 2019. This compound is not approved for use by either the Food and Drug Administration (USA), Health Canada, or by the European Medicines Agency for use in the management of diabetes.
This compound is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity. Besides its activation of peroxisome proliferator-activated receptor (PPAR) gamma, this compound is also a potent agonist for PPARalpha.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
putative antidiabetic agent for type 2 diabetes; structure in first source
Propriétés
IUPAC Name |
5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-28(21-14-22(26-15-25-21)33-19-9-7-17(31-2)8-10-19)11-12-32-18-5-3-16(4-6-18)13-20-23(29)27-24(30)34-20/h3-10,14-15,20H,11-13H2,1-2H3,(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHXEZSCHQVSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607723-33-1 | |
| Record name | Lobeglitazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607723-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobeglitazone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607723331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobeglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09198 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LOBEGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY89F08K5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lobeglitazone's Mechanism of Action in Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeglitazone, a novel thiazolidinedione (TZD) class antidiabetic agent, primarily exerts its therapeutic effects by targeting adipocytes and modulating their metabolic and endocrine functions. As a potent and selective peroxisome proliferator-activated receptor gamma (PPARγ) agonist, this compound plays a crucial role in improving insulin sensitivity and regulating glucose and lipid homeostasis. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound acts on adipocytes, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanism of Action: PPARγ Activation
This compound's primary mechanism of action in adipocytes is its high-affinity binding to and activation of PPARγ, a nuclear receptor that functions as a master regulator of adipogenesis and lipid metabolism.[1][2] Structural analyses have revealed that this compound's thiazolidinedione head group interacts with the canonical ligand-binding pocket of PPARγ, while its unique p-methoxyphenoxy group forms additional hydrophobic contacts, contributing to its enhanced binding affinity and potency compared to other TZDs like rosiglitazone and pioglitazone.[2][3]
The activation of PPARγ by this compound leads to the heterodimerization of PPARγ with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Quantitative Data on PPARγ Activation
| Parameter | Value | Reference |
| EC50 for PPARγ | 0.1374 µM | [4] |
| EC50 for PPARα | 546.3 nM | [5] |
| Binding Affinity vs. Rosiglitazone & Pioglitazone | ~12 times higher | [3] |
Key Effects of this compound on Adipocytes
Adipogenesis and Adipose Tissue Remodeling
This compound promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[4] This process involves the upregulation of key adipogenic transcription factors and markers. By inducing the formation of smaller, more insulin-sensitive adipocytes, this compound contributes to the remodeling of adipose tissue, which is associated with improved metabolic health.[1][4]
Enhanced Insulin Signaling and Glucose Uptake
A critical function of this compound in adipocytes is the enhancement of insulin signaling. By activating PPARγ, this compound upregulates the expression of genes involved in the insulin signaling cascade, most notably Glucose Transporter Type 4 (GLUT4).[6] Increased GLUT4 expression and its translocation to the plasma membrane facilitate greater glucose uptake into adipocytes, thereby lowering blood glucose levels.[4]
Modulation of Lipid Metabolism
This compound significantly influences lipid metabolism in adipocytes. It enhances the expression of genes involved in fatty acid uptake and storage, such as CD36 and adipocyte protein 2 (aP2).[4] This leads to increased lipid accumulation within adipocytes and a reduction in circulating free fatty acids and triglycerides.
Quantitative Data on Lipid Profile Modulation
| Parameter | Reduction with this compound | Reference |
| Plasma Triglyceride (TG) | 77% (in ZDF rats) | [4] |
| Free Fatty Acid (FFA) | 98% (in ZDF rats) | [4] |
Anti-inflammatory Effects
Chronic low-grade inflammation in adipose tissue is a hallmark of insulin resistance. This compound exhibits anti-inflammatory properties in adipocytes by downregulating the expression of pro-inflammatory cytokines. While direct quantitative data on the reduction of specific cytokines in adipocytes by this compound is still emerging, studies on macrophages, which are closely associated with adipocytes in adipose tissue, have shown significant reductions in inflammatory markers.[4][7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Adipocytes
References
- 1. Effects of this compound, a novel thiazolidinedione, on adipose tissue remodeling and brown and beige adipose tissue development in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Anti-Inflammatory Effect in Lipopolysaccharide-Induced Bone-Marrow Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Exerts Anti-Inflammatory Effect in Lipopolysaccharide-Induced Bone-Marrow Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Lobeglitazone: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeglitazone is a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism. As a member of the thiazolidinedione (TZD) class of drugs, this compound enhances insulin sensitivity, making it an effective therapeutic agent for the management of type 2 diabetes mellitus (T2DM).[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.
Core Mechanism of Action
This compound exerts its therapeutic effects primarily through the activation of PPARγ.[1][2] PPARγ is highly expressed in adipose tissue, where it functions as a master regulator of adipogenesis and lipid storage.[1] Upon binding to its ligand, this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARγ by this compound leads to a cascade of downstream effects that collectively improve insulin sensitivity:
-
Enhanced Insulin Signaling: this compound upregulates the expression of key proteins involved in the insulin signaling pathway, including glucose transporter type 4 (GLUT4), leading to increased glucose uptake in adipose tissue and skeletal muscle.[3]
-
Adipocyte Differentiation and Lipid Metabolism: It promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. This leads to the sequestration of free fatty acids from the circulation into adipose tissue, thereby reducing lipotoxicity in other organs like the liver and muscle.
-
Modulation of Adipokines: this compound increases the production and secretion of adiponectin, an adipokine known to enhance insulin sensitivity and have anti-inflammatory properties.
-
Anti-inflammatory Effects: PPARγ activation by this compound has been shown to suppress the production of pro-inflammatory cytokines in macrophages and other cell types.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, including its in vitro activity and clinical efficacy.
Table 1: In Vitro Activity of this compound and Comparators
| Compound | PPARγ EC50 (µM) | PPARα EC50 (µM) | PPARγ Binding Affinity (vs. Rosiglitazone/Pioglitazone) |
| This compound | 0.1374[4] | 546.3[5] | ~12-fold higher[6][7] |
| Rosiglitazone | 0.1076[4] | - | - |
| Pioglitazone | 0.5492[4] | - | - |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Summary of Clinical Efficacy of this compound (0.5 mg/day) in Patients with Type 2 Diabetes
| Parameter | Baseline (Mean ± SD) | Change from Baseline (Mean) | Placebo-Adjusted Mean Difference | Reference |
| HbA1c (%) | 7.85 ± 0.89 | -0.44% | -0.6% | [4] |
| Fasting Plasma Glucose (mg/dL) | - | -20.65 mg/dL | -18.85 mg/dL | [4] |
| Triglycerides (mg/dL) | - | Significant Reduction | Significant | [4] |
| HDL-C (mg/dL) | - | Significant Increase | Significant | [4] |
| Small Dense LDL-C | - | Significant Reduction | Significant | [4] |
Data from a 24-week, multicenter, randomized, double-blind, placebo-controlled trial.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
PPARγ Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Principle: A radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone) is incubated with the PPARγ LBD. The binding of the radioligand is then competed with increasing concentrations of the unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value.
Materials:
-
Recombinant human PPARγ LBD
-
Radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone)
-
Unlabeled test compound (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (this compound).
-
In a microplate, add the assay buffer, a fixed concentration of the radiolabeled PPARγ ligand, and the diluted test compound.
-
Add the recombinant human PPARγ LBD to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled PPARγ agonist.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PPARγ Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ.
Principle: Cells are co-transfected with two plasmids: an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE. When an agonist like this compound binds to and activates PPARγ, the PPARγ/RXR heterodimer binds to the PPRE and drives the expression of the luciferase reporter gene. The resulting luciferase activity is proportional to the transcriptional activity of PPARγ.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
After transfection, replace the medium with fresh medium containing various concentrations of the test compound (this compound) or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the firefly luciferase activity (and Renilla luciferase activity if used for normalization) using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the control (e.g., Renilla luciferase activity or total protein concentration).
-
Plot the fold induction of luciferase activity against the logarithm of the test compound concentration and determine the EC50 value.
In Vivo Efficacy Study in a Diabetic Animal Model (db/db mice)
This protocol describes a typical in vivo study to evaluate the anti-diabetic effects of this compound in a genetically diabetic mouse model.
Animals:
-
Male C57BL/KsJ-db/db mice (genetically diabetic and obese)
-
Age-matched male C57BL/KsJ-db/+ mice (lean, non-diabetic controls)
Experimental Design:
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Divide the db/db mice into two groups: a vehicle control group and a this compound-treated group.
-
Administer this compound (e.g., 1 mg/kg/day) or the vehicle (e.g., 0.5% carboxymethyl cellulose) orally once daily for a specified duration (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the treatment period, perform the following assessments:
-
Fasting Blood Glucose and Insulin: Measure blood glucose and plasma insulin levels after an overnight fast.
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a glucose solution orally and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose tolerance.
-
Insulin Tolerance Test (ITT): Administer insulin intraperitoneally and measure blood glucose levels at various time points to assess insulin sensitivity.
-
Plasma Lipid Profile: Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C.
-
-
At the end of the study, euthanize the animals and collect tissues (e.g., liver, adipose tissue, skeletal muscle) for further analysis, such as gene expression analysis (e.g., for GLUT4, adiponectin).
Signaling Pathways and Workflows
PPARγ Signaling Pathway
The following diagram illustrates the core signaling pathway of PPARγ activation by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 7. Effects of this compound, a novel thiazolidinedione, on adipose tissue remodeling and brown and beige adipose tissue development in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy of Lobeglitazone in db/db Mice: A Technical Whitepaper
This document provides a comprehensive technical overview of preclinical studies investigating the effects of lobeglitazone, a novel thiazolidinedione (TZD), in the db/db mouse model of type 2 diabetes. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic insights based on published literature.
Introduction
This compound is a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Like other TZDs, its primary mechanism involves improving insulin sensitivity.[3] The db/db mouse is a widely utilized genetic model of obesity, insulin resistance, and T2DM, characterized by a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and subsequent hyperglycemia.[3][4] This makes it an appropriate model for evaluating the preclinical efficacy of insulin-sensitizing agents like this compound. This guide synthesizes findings from key studies to provide a detailed look at this compound's effects on glucose and lipid metabolism, pancreatic β-cell function, adipose tissue remodeling, and related signaling pathways in this model.
Core Mechanism of Action
This compound functions as a ligand-activated transcription factor by binding to and activating PPARγ, a nuclear receptor highly expressed in adipose tissue.[1][3] This activation modulates the expression of numerous genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[1] this compound exhibits a high affinity for PPARγ, with studies indicating a 12-fold higher affinity compared to rosiglitazone and pioglitazone.[1] A key outcome of PPARγ activation is the enhanced expression of glucose transporter 4 (GLUT4), which facilitates glucose uptake in peripheral tissues like skeletal muscle and adipose tissue, thereby improving insulin sensitivity and lowering blood glucose levels.[1][3]
Experimental Protocols
The methodologies described below are synthesized from multiple preclinical studies conducted on db/db mice.
Animal Models and Husbandry
-
Strain: Male C57BL/6J-LepRdb/LepRdb (db/db) mice are predominantly used.[1][5]
-
Age at Study Initiation: Studies typically commence when mice are between 7 and 8 weeks of age, a period when severe hyperglycemia and insulin resistance are well-established.[6]
-
Housing: Animals are housed in a temperature-controlled environment (23 ± 2°C) with a 12-hour light/dark cycle and provided ad libitum access to standard chow and water.[7]
Dosing and Administration
-
Vehicle Control: The control group typically receives a vehicle such as 0.5% sodium carboxymethylcellulose (Na-CMC).[8]
-
This compound Dosing:
-
General Workflow:
Metabolic Assessments
-
Glucose Homeostasis: Blood glucose levels are monitored regularly. Insulin tolerance tests (ITT) and glucose tolerance tests (GTT) are performed to assess insulin sensitivity and glucose disposal.
-
Serum Analysis: Blood samples are collected to measure levels of insulin, triglycerides (TG), total cholesterol, high-density lipoprotein (HDL-C), and free fatty acids (FFAs).[10]
Histological and Molecular Analyses
-
Pancreatic Islets: Pancreata are excised, fixed, and stained (e.g., with hematoxylin and eosin or for insulin) to evaluate islet size, β-cell mass, and proliferation.[5] Markers of endoplasmic reticulum (ER) stress are also assessed.[1][5]
-
Adipose Tissue:
-
Flow Cytometry: Stromal vascular fraction is isolated from epididymal adipose tissue to quantify macrophage populations. Staining for CD11c (M1 marker) and CD206 (M2 marker) is used to determine the M1/M2 macrophage ratio.[6][9]
-
Imaging: 18F-fluoro-2-deoxy-D-glucose positron emission tomography combined with computed tomography (18F-FDG-PET/CT) is used to visualize and assess the mass of interscapular brown adipose tissue (BAT).[6][9]
-
Gene Expression: Quantitative real-time PCR (qRT-PCR) is used to measure the expression of genes related to adipogenesis, inflammation, and thermogenesis (e.g., UCP-1).[6]
-
-
Hepatic Tissue: Livers are analyzed for lipid accumulation (hepatic steatosis) via histological staining. Gene and protein expression related to lipogenesis (e.g., SREBP-1c, FAS, SCD-1) and fatty acid oxidation (e.g., PPARα) are quantified.[7][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in db/db mice.
Table 1: Effects on Metabolic Parameters
| Parameter | Vehicle-Treated (Control) | This compound-Treated | Duration | Finding | Reference |
|---|---|---|---|---|---|
| Blood Glucose | Significantly Elevated | Significantly Decreased | 4-20 weeks | Improved glycemic control. | [1][5][6] |
| Insulin Sensitivity | Impaired | Enhanced | 20 weeks | Potent insulin sensitizer. | [6] |
| Triglycerides (TG) | Elevated | Significantly Reduced by ~65% | 14 weeks | Improved lipid profile. | [12] |
| Body Weight | Increased | Increased | 20 weeks | Whole-body weight increased. |[6][9] |
Table 2: Effects on Adipose and Pancreatic Tissues
| Parameter | Vehicle-Treated (Control) | This compound-Treated | Duration | Finding | Reference |
|---|---|---|---|---|---|
| Epididymal AT Weight | Increased | Significantly Decreased | 20 weeks | Redistribution of fat. | [6][9] |
| Subcutaneous AT Weight | N/A | Increased | 20 weeks | Promotes subcutaneous fat storage. | [6][9] |
| Adipocyte Size (Epididymal) | Large Adipocytes | Increased number of small adipocytes | 20 weeks | Remodeling of white adipose tissue. | [6][9] |
| M1/M2 Macrophage Ratio | Elevated | Decreased | 20 weeks | Ameliorated inflammation. | [6][9][13] |
| Pancreatic β-cell Mass | Reduced | Increased and Preserved | 4 weeks | Beneficial effects on β-cell survival. | [5] |
| ER Stress Markers (Pancreas) | Increased | Significantly Decreased | 4 weeks | Reduced hyperglycemia-induced stress. |[1][5] |
Key Findings and Mechanistic Pathways
Adipose Tissue Remodeling and Anti-inflammatory Effects
A crucial finding is that long-term this compound treatment beneficially remodels white adipose tissue (WAT).[6][13] It induces an increase in the number of small, insulin-sensitive adipocytes and reduces the weight of visceral (epididymal) adipose tissue while increasing subcutaneous depots.[6][9] This is significant because visceral adiposity is strongly linked to inflammation and insulin resistance.
Mechanistically, this compound ameliorates inflammation within adipose tissue by altering macrophage polarization.[6] In the obese state, adipose tissue is infiltrated by pro-inflammatory M1 macrophages. This compound treatment promotes a shift towards the anti-inflammatory M2 phenotype, resulting in a decreased M1-to-M2 ratio.[6][9][13] This shift reduces the secretion of inflammatory cytokines and contributes to improved systemic insulin sensitivity.
Induction of Brown and Beige Adipose Tissue
This compound promotes the development of brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT) into beige adipocytes.[6][13] In treated db/db mice, the mass of interscapular BAT was significantly greater.[6][9] Furthermore, beige-specific gene expression and mitochondrial numbers were upregulated in WAT.[6][9] This process is driven by upregulating interferon regulatory factor-4 (IRF4), a key transcriptional regulator of thermogenesis.[6][13] The promotion of these thermogenic adipocytes can increase energy expenditure, contributing to improved metabolic health.
Protection of Pancreatic β-Cells
In db/db mice, chronic hyperglycemia leads to ER stress, β-cell apoptosis, and eventual β-cell failure. This compound demonstrates protective effects on pancreatic β-cells.[5] Studies show that treatment increases islet size, β-cell mass, and cell proliferation while decreasing collagen deposition around the islets.[5] It significantly reduces the expression of ER stress markers induced by high glucose and improves glucose-stimulated insulin secretion (GSIS).[1][5] These findings suggest that this compound helps preserve β-cell function and survival in the face of metabolic stress.[5][10]
Attenuation of Hepatic Steatosis via mTORC1 Inhibition
While some TZDs can exacerbate weight gain, this compound has shown beneficial effects on non-alcoholic fatty liver disease (NAFLD).[11] In models of diet-induced obesity, this compound attenuates hepatic steatosis by inhibiting hepatic lipogenesis.[7][11] A key mechanism involves the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[7] this compound reduces the phosphorylation of Akt, which in turn downregulates mTORC1 activity.[7] This leads to reduced expression of lipogenic transcription factors like SREBP-1c and downregulates genes involved in fatty acid synthesis (e.g., FAS, SCD-1).[7] Concurrently, it upregulates PPARα, which promotes fatty acid β-oxidation.[7] This dual action on lipid synthesis and breakdown helps to reduce lipid accumulation in the liver.
Conclusion
Preclinical studies in db/db mice robustly demonstrate that this compound is a potent insulin-sensitizing agent with multifaceted therapeutic effects. It significantly improves glycemic control, enhances insulin sensitivity, and preserves pancreatic β-cell function.[5][6] Beyond its primary effects on glucose metabolism, this compound beneficially remodels adipose tissue by reducing visceral fat, promoting smaller adipocytes, and exerting potent anti-inflammatory effects through the modulation of macrophage polarization.[6][13] Furthermore, its ability to induce brown and beige adipocyte development and attenuate hepatic steatosis via mTORC1 inhibition highlights its broad metabolic benefits.[6][7] These comprehensive findings underscore the therapeutic potential of this compound for managing type 2 diabetes and its associated comorbidities.
References
- 1. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]
- 4. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The direct effect of this compound, a new thiazolidinedione, on pancreatic beta cells: A comparison with other thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel thiazolidinedione, on adipose tissue remodeling and brown and beige adipose tissue development in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.skku.edu [pure.skku.edu]
- 10. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
discovery and development of lobeglitazone
An In-depth Technical Guide to the Discovery and Development of Lobeglitazone
Introduction
This compound is a novel, potent oral antidiabetic agent belonging to the thiazolidinedione (TZD) class of drugs. Developed by Chong Kun Dang Pharmaceutical Corporation in South Korea, it was engineered to be a highly selective and effective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ)[1]. TZDs are a critical class of drugs that primarily target insulin resistance, a core pathophysiological defect in type 2 diabetes mellitus (T2DM)[1]. While earlier TZDs like rosiglitazone and pioglitazone demonstrated significant glycemic efficacy, their use has been tempered by concerns over side effects[1][2]. This compound was developed to provide a potent insulin-sensitizing effect with a favorable safety profile, meeting the demand for a more refined TZD therapy[1]. It gained approval from South Korea's Ministry of Food and Drug Safety in 2013 and is also approved in countries like India for the management of T2DM[2][3]. This guide provides a detailed overview of its discovery, mechanism of action, and preclinical and clinical development.
Discovery and Synthesis
The development of this compound was a strategic effort to enhance the therapeutic profile of existing TZDs. Its chemical structure was derived from rosiglitazone by introducing a p-methoxyphenoxy group at the fourth position of the pyrimidine ring[2]. This specific modification is crucial for its enhanced binding affinity to PPARγ[2]. The IUPAC name for this compound is 5-[4-(2-{[6-(4-Methoxy-phenoxy)-pyrimidine-4-yl]-methyl amino}-ethoxy)-benzyl]-thiazolidine-2,4-dione hydro sulfuric acid, with a molecular formula of C24H24N4O5S[2].
For large-scale production, an efficient, five-step synthetic route was developed, which improved the overall yield from 17% in the original medicinal chemistry route to 52%. This scalable process, suitable for Good Manufacturing Practice (GMP), involves the regioselective 1,4-reduction of a benzylidene-2,4-thiazolidinedione intermediate and has enabled the production of this compound sulfate in kilogram quantities with high purity (98.5%) for clinical use[4].
Mechanism of Action
PPARγ Agonism and Gene Regulation
This compound functions as a potent and selective agonist for PPARγ, a nuclear receptor that is a master regulator of glucose and lipid metabolism[5]. The activation of PPARγ is the central mechanism for the insulin-sensitizing effects of all TZD drugs[2]. Upon binding by this compound, PPARγ undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator-response elements (PPREs) in the promoter regions of target genes, modulating their transcription[5][6][7]. This process ultimately leads to improved insulin sensitivity, particularly in adipose tissue, skeletal muscle, and the liver[6][8].
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H24N4O5S | CID 9826451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 6. Structures of PPARγ complexed with this compound and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Lobeglitazone's Pivotal Role in Adipocyte Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeglitazone, a novel thiazolidinedione (TZD) class antidiabetic agent, exerts its therapeutic effects primarily through the potent activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of adipogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound drives the differentiation of preadipocytes into mature, insulin-sensitive adipocytes. We will delve into the core signaling pathways, present quantitative data on the modulation of key adipogenic markers, and provide detailed experimental protocols for the in vitro assessment of this compound's effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction
Adipocyte differentiation, or adipogenesis, is a complex and highly regulated process by which undifferentiated precursor cells, known as preadipocytes, develop into mature, lipid-laden adipocytes. This process is fundamental for maintaining metabolic homeostasis, and its dysregulation is a hallmark of obesity and type 2 diabetes. This compound, as a potent PPARγ agonist, plays a significant role in modulating this process, thereby improving insulin sensitivity and glucose metabolism. Understanding the intricate molecular events orchestrated by this compound in adipocytes is crucial for harnessing its full therapeutic potential and for the development of next-generation metabolic drugs.
The Core Mechanism: PPARγ Activation
The primary mechanism of action for this compound in adipocyte differentiation is its high-affinity binding to and activation of PPARγ.[1] PPARγ is a nuclear receptor that, upon activation by a ligand such as this compound, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.
The activation of PPARγ by this compound triggers a cascade of gene expression that is essential for the adipogenic program. This includes the upregulation of genes involved in lipid uptake, triglyceride synthesis, and insulin signaling.
Signaling Pathway
Quantitative Effects on Adipogenic Markers
| Marker | Type | Expected Change with this compound | Function in Adipogenesis |
| PPARγ | Gene/Protein | ↑ | Master regulator of adipogenesis. |
| C/EBPα | Gene/Protein | ↑ | Transcription factor, works synergistically with PPARγ. |
| aP2 (FABP4) | Gene/Protein | ↑ | Fatty acid binding protein, involved in lipid transport. |
| CD36 | Gene/Protein | ↑ | Fatty acid translocase, facilitates fatty acid uptake. |
| Adiponectin | Gene/Protein | ↑ | Adipokine, enhances insulin sensitivity. |
| GLUT4 | Gene/Protein | ↑ | Glucose transporter, responsible for insulin-stimulated glucose uptake. |
| Lipid Droplets | Cellular Feature | ↑ | Site of triglyceride storage. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in adipocyte differentiation, primarily using the 3T3-L1 preadipocyte cell line as a model system.
In Vitro Adipocyte Differentiation of 3T3-L1 Cells
This protocol outlines the steps to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes in the presence of this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone (10 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin at a density that allows them to reach confluence.
-
Growth to Confluence: Culture the cells at 37°C in a humidified atmosphere with 5% CO2, changing the medium every 2 days until the cells are 100% confluent.
-
Contact Inhibition: Maintain the confluent cells for an additional 2 days to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the medium with differentiation medium I (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin) containing the desired concentration of this compound or vehicle (DMSO). A typical concentration range for this compound can be determined by dose-response studies, often in the nanomolar to low micromolar range.
-
Induction (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL insulin) containing this compound or vehicle.
-
Maturation (Day 4 onwards): From day 4, replace the medium every 2 days with maintenance medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) containing this compound or vehicle.
-
Analysis: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from day 7-10 and can be used for subsequent analyses.
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
PBS
-
10% Formalin
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
60% Isopropanol
-
Distilled water
-
Isopropanol (100%) for elution
-
Spectrophotometer
Procedure:
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Washing: Wash the fixed cells with distilled water.
-
Dehydration: Add 60% isopropanol to each well and incubate for 5 minutes. Remove the isopropanol.
-
Staining: Prepare a fresh working solution of Oil Red O (6 parts stock solution to 4 parts distilled water, filtered). Add the working solution to each well and incubate for 10-20 minutes at room temperature.
-
Washing: Wash the cells repeatedly with distilled water until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets under a microscope.
-
Quantification: To quantify the lipid accumulation, add 100% isopropanol to each well to elute the stain from the lipid droplets. Measure the absorbance of the eluate at a wavelength of 510 nm using a spectrophotometer.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative expression levels of adipogenic marker genes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., PPARγ, C/EBPα, aP2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, SYBR Green master mix, and nuclease-free water.
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Western Blotting
Western blotting is used to detect and quantify the protein levels of adipogenic markers.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., PPARγ, GLUT4, Adiponectin) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities using densitometry software. Normalize the target protein expression to the loading control.
Involvement of Other Signaling Pathways
While the PPARγ pathway is central, evidence from studies on other TZDs, such as rosiglitazone, suggests that this compound may also influence other signaling pathways that are important for adipogenesis, including the MAPK and PI3K/Akt pathways.[2] These pathways are known to be involved in the early stages of adipocyte differentiation, including mitotic clonal expansion. It is plausible that this compound, through its activation of PPARγ, cross-talks with these pathways to fine-tune the adipogenic process. Further research is needed to fully elucidate the direct effects of this compound on these pathways in the context of adipocyte differentiation.
Conclusion
This compound is a potent inducer of adipocyte differentiation, primarily through its activation of the PPARγ signaling pathway. This leads to the upregulation of a suite of genes responsible for establishing the mature adipocyte phenotype, characterized by lipid accumulation and enhanced insulin sensitivity. The experimental protocols detailed in this guide provide a robust framework for investigating the adipogenic effects of this compound in a laboratory setting. A deeper understanding of the molecular mechanisms of this compound will be instrumental in optimizing its therapeutic use and in the discovery of novel treatments for metabolic diseases.
References
The Impact of Lobeglitazone on Gene Expression in Hepatocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of lobeglitazone, a thiazolidinedione-class drug, on gene expression within hepatocytes. The document synthesizes current research to offer a detailed overview of its mechanism of action, impact on key metabolic and inflammatory pathways, and the experimental methodologies used to elucidate these effects.
Introduction to this compound
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear hormone receptor that is a master regulator of glucose and lipid metabolism.[1][2][3] As a member of the thiazolidinedione (TZD) class of drugs, it functions primarily as an insulin sensitizer.[1][2] While its primary therapeutic application is in the management of type 2 diabetes mellitus (T2DM), extensive research has highlighted its potential for treating non-alcoholic fatty liver disease (NAFLD) due to its significant effects on hepatic gene expression.[4][5][6][7][8][9]
This compound's mechanism involves binding to and activating PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR).[2] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This guide will explore the specific genes and pathways in hepatocytes that are affected by this interaction.
Quantitative Data on Hepatic Gene Expression
The administration of this compound induces significant changes in the expression of genes involved in several key cellular processes in hepatocytes. The following tables summarize the quantitative impact on genes related to lipid metabolism, glucose metabolism, inflammation, and fibrosis.
Table 1: Impact of this compound on Genes Related to Lipid Metabolism in Hepatocytes
| Metabolic Process | Gene | Effect on Expression | Reference |
| De Novo Lipogenesis | Sterol regulatory element-binding protein 1 (Srebp1) | Downregulated | [10] |
| Sterol regulatory element-binding protein 2 (Srebp2) | Downregulated | [10] | |
| Cholesterol Biosynthesis | Genes associated with cholesterol biosynthesis | Downregulated | [4][6][10] |
| Lipid Droplet Development | Genes associated with lipid droplet development | Downregulated | [4][6][10] |
| Fatty Acid β-Oxidation | Peroxisome proliferator-activated receptor alpha (PPARα) | Upregulated | [5][10] |
| Acyl-CoA oxidase 1 (Acox1) | Upregulated | [10] | |
| Carnitine palmitoyltransferase 1 (CPT-1) | Upregulated | [5] | |
| Fatty Acid ω-Oxidation | Cytochrome P450 4A10 (Cyp4a10) | Downregulated | [5] |
| Cytochrome P450 4A14 (Cyp4a14) | Downregulated | [5] |
Table 2: Impact of this compound on Genes Related to Glucose Metabolism in Hepatocytes
| Metabolic Process | Gene | Effect on Expression | Reference |
| Gluconeogenesis | Genes associated with hepatic gluconeogenesis | Downregulated | [4][6][7] |
| Glucose Transport | Glucose transporter 4 (GLUT4) | Upregulated | [11][12][13] |
Table 3: Impact of this compound on Genes Related to Inflammation and Fibrosis in Hepatocytes
| Pathway | Gene/Protein | Effect on Expression/Activation | Reference |
| NLRP3 Inflammasome | NLRP3 | Downregulated | [14][15][16] |
| ASC | Downregulated | [16] | |
| Cleaved caspase 1 | Downregulated | [16] | |
| Pro-inflammatory Cytokines | Interleukin-1β (IL-1β) | Downregulated | [15][16] |
| Interleukin-6 (IL-6) | Downregulated | [16] | |
| Tumor necrosis factor-α (TNF-α) | Downregulated | [16] | |
| Inducible nitric oxide synthase (iNOS) | Downregulated | [16] | |
| Fibrosis | Transforming growth factor-β (TGF-β) | Downregulated | [14][15] |
| Connective tissue growth factor (CTGF) | Downregulated | [14][15] |
Table 4: Impact of this compound on Other Key Regulatory Pathways in Hepatocytes
| Pathway | Gene/Protein | Effect on Expression/Activation | Reference |
| mTORC1 Signaling | Phosphorylated Akt | Downregulated | [5][17] |
| Phosphorylated mTOR | Downregulated | [5] | |
| Phosphorylated S6 | Downregulated | [17] | |
| Phosphorylated p70S6K | Downregulated | [17] | |
| Phosphorylated 4EBP1 | Downregulated | [17] | |
| PPAR Regulation | PPARγ phosphorylation (at Serine 273) | Downregulated | [4][6][10] |
| Peroxisome proliferator-activated receptor alpha (PPARα) | Upregulated | [5][10] |
Experimental Protocols
The data presented above were generated using established and rigorous experimental models and analytical techniques designed to investigate the effects of pharmacological compounds on hepatocytes.
In Vivo Animal Models
-
Model: The most common model is the high-fat diet (HFD)-induced obese mouse, which develops key features of NAFLD, including hepatic steatosis and insulin resistance.[4][7][10][11]
-
Protocol:
-
Mice (e.g., C57BL/6J strain) are fed an HFD (typically 45-60% kcal from fat) for a period of several weeks (e.g., 12-15 weeks) to induce the disease phenotype.[4][11]
-
A cohort of HFD-fed mice is then treated with this compound, administered orally, for a subsequent period (e.g., 4-9 weeks).[4][6][11]
-
Control groups include mice on a normal chow diet and untreated HFD-fed mice.
-
At the end of the treatment period, liver and blood samples are collected for analysis.
-
In Vitro Cell Culture Models
-
Model: Primary rat hepatocytes are used to study the direct effects of this compound on liver cells, independent of systemic metabolic changes.[5]
-
Protocol:
-
Hepatocytes are isolated from rats and cultured.
-
Cells are treated with various stimuli to mimic specific conditions, such as insulin to induce mTORC1 signaling or lipopolysaccharide (LPS) to trigger an inflammatory response.[5][14][15]
-
Cells are co-treated with or without this compound.
-
Cell lysates and culture media are collected for molecular and biochemical analysis.
-
Gene and Protein Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): This technique is broadly used to quantify the mRNA expression levels of target genes in liver tissue or isolated hepatocytes.[5]
-
Western Blotting: This method is employed to measure the protein levels of target genes, including the phosphorylation status of signaling proteins like Akt and mTOR, which indicates their activation state.[10][13]
Histological and Metabolomic Analysis
-
Histology: Liver tissue sections are stained with Hematoxylin and Eosin (H&E) or Nile Red to visualize and quantify lipid droplet accumulation, a hallmark of hepatic steatosis.[11]
-
Metabolomics: Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) are used for metabolomic fingerprinting to identify and quantify changes in hepatic and serum metabolites following this compound treatment.[11]
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by this compound and a typical experimental workflow.
Conclusion
This compound exerts a multi-faceted impact on hepatic gene expression, leading to beneficial effects on lipid and glucose metabolism while simultaneously suppressing inflammatory and fibrotic pathways. By activating PPARγ, it orchestrates a transcriptional program that reduces lipogenesis and gluconeogenesis, and enhances fatty acid oxidation.[4][6][7][10] Furthermore, its ability to inhibit the mTORC1 and NLRP3 inflammasome pathways highlights mechanisms that extend beyond its primary role as a PPARγ agonist.[5][14][15] These findings, supported by robust preclinical data, underscore the therapeutic potential of this compound for metabolic liver diseases such as NAFLD and provide a strong rationale for its continued investigation in clinical settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. Structures of PPARγ complexed with this compound and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Novel Thiazolidinedione, Improves Non-Alcoholic Fatty Liver Disease in Type 2 Diabetes: Its Efficacy and Predictive Factors Related to Responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Novel Thiazolidinedione, Improves Non-Alcoholic Fatty Liver Disease in Type 2 Diabetes: Its Efficacy and Predictive Factors Related to Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]
- 12. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KUMEL Repository: this compound inhibits LPS-induced NLRP3 inflammasome activation and inflammation in the liver [kumel.medlib.dsmc.or.kr]
- 15. This compound inhibits LPS-induced NLRP3 inflammasome activation and inflammation in the liver | PLOS One [journals.plos.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. frontiersin.org [frontiersin.org]
Unveiling the Molecular Blueprint: A Technical Guide to the Crystal Structure of Lobeglitazone in Complex with PPARγ
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical analysis of the crystal structure of lobeglitazone, a novel thiazolidolidinedione (TZD) class antidiabetic agent, in complex with its molecular target, the Peroxisome Proliferator-Activated Receptor γ (PPARγ). A comprehensive understanding of this interaction at an atomic level is paramount for the rational design of next-generation therapies for type 2 diabetes with enhanced efficacy and minimized side effects. This document outlines the key structural determinants of this compound's high-potency agonism, presents comparative quantitative data, details the experimental protocols for crystallographic analysis, and illustrates the associated molecular pathways.
Core Findings: Structural Insights into Enhanced Efficacy
The crystal structures of the PPARγ ligand-binding domain (LBD) in complex with this compound reveal a highly conserved binding mode characteristic of TZD drugs.[1] The thiazolidinedione head group of this compound establishes crucial hydrogen bond interactions with polar residues within the AF-2 pocket and helix 12, which are essential for stabilizing the active conformation of the LBD.[1][2]
A key structural feature that distinguishes this compound from other TZDs, such as rosiglitazone and pioglitazone, is its unique p-methoxyphenoxy group.[1][2] This moiety extends into and forms additional hydrophobic contacts with the Ω-pocket of the PPARγ LBD.[1][2] This extended interaction is a primary contributor to this compound's enhanced binding affinity.[3][4] Docking analyses suggest that this compound exhibits a binding affinity for PPARγ that is approximately 12 times higher than that of rosiglitazone and pioglitazone.[1][2][5] This heightened affinity correlates with its lower effective dose.[2][5]
Furthermore, this extended interaction may influence the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 245 (Ser273 in PPARγ2 numbering).[3][4] this compound has been shown to inhibit this phosphorylation event in a dose-dependent manner, exhibiting a more potent inhibitory effect than rosiglitazone.[3][4] The inhibition of this phosphorylation is associated with altered gene expression, favoring insulin sensitivity.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data derived from the structural and functional analyses of the this compound-PPARγ complex.
| Crystallographic Data | This compound-PPARγ Complex | Pioglitazone-PPARγ Complex | Reference |
| Resolution (Å) | 1.7 | 1.8 | [1][2] |
| Binding Affinity and Potency | This compound | Rosiglitazone | Pioglitazone | Reference |
| Relative Binding Affinity | ~12x higher | 1x | 1x | [1][2][5] |
| EC50 for PPARγ (μM) | 0.1374 | 0.1076 | 0.5492 | [5] |
| PPARα/PPARγ EC50 Ratio | 3,976 | - | - | [5] |
| Thermal Stability Shift Assay | Apo PPARγ LBD | + Pioglitazone | + Rosiglitazone | + this compound | Reference |
| Melting Temperature (Tm) | 43 °C | 46.5 °C | 47.0 °C | 50.1 °C | [6] |
Experimental Protocols
The determination of the crystal structure of the this compound-PPARγ complex involves several key experimental stages, from protein expression and purification to crystallization and X-ray diffraction analysis.
Protein Expression and Purification of PPARγ Ligand-Binding Domain (LBD)
A common method for obtaining the PPARγ LBD for structural studies involves recombinant expression in Escherichia coli.
-
Vector Construction: The cDNA encoding the human PPARγ LBD is cloned into an expression vector, often with an N-terminal affinity tag (e.g., 6x-Histidine tag) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown in a rich medium (e.g., Terrific Broth) at 37°C until they reach a specific optical density (e.g., OD600 of 0.6). Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16°C) overnight to enhance protein solubility.[7]
-
Cell Lysis and Initial Purification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.[7] Cell disruption is achieved through methods such as sonication. The lysate is then clarified by centrifugation to remove cell debris. The supernatant containing the soluble PPARγ LBD is subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further Purification: To achieve a highly pure and homogeneous protein sample suitable for crystallization, further purification steps are employed. These typically include ion-exchange chromatography and size-exclusion chromatography.[7]
Co-crystallization of this compound with PPARγ LBD
-
Complex Formation: The purified PPARγ LBD is incubated with a molar excess of this compound to ensure the formation of the protein-ligand complex.
-
Crystallization Screening: The hanging drop vapor diffusion method is a widely used technique for protein crystallization.[7] In this method, a small drop containing the protein-ligand complex and a crystallization buffer is equilibrated against a larger reservoir of the same buffer. This slow evaporation of water from the drop gradually increases the protein concentration, leading to the formation of crystals.
-
Optimization: Initial crystallization screening often yields small or poorly formed crystals. Optimization involves systematically varying parameters such as pH, precipitant concentration, and temperature to obtain large, well-ordered crystals suitable for X-ray diffraction.
X-ray Diffraction and Structure Determination
-
Crystal Harvesting and Cryo-protection: Single crystals are carefully harvested from the crystallization drops and briefly soaked in a cryo-protectant solution (e.g., reservoir buffer supplemented with ethylene glycol) to prevent ice formation during flash-cooling in liquid nitrogen.[7]
-
Data Collection: The frozen crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The structure is then solved using molecular replacement, utilizing a known structure of PPARγ as a search model.
-
Model Building and Refinement: An initial model of the this compound-PPARγ complex is built into the electron density map. This model is then refined through iterative cycles of manual adjustment and computational refinement to improve its fit to the experimental data. The quality of the final structure is assessed using various crystallographic statistics.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key molecular interactions and signaling pathways involving this compound and PPARγ.
References
- 1. researchgate.net [researchgate.net]
- 2. Structures of PPARγ complexed with this compound and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Basis for the Enhanced Anti-Diabetic Efficacy of this compound on PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. bio-rad.com [bio-rad.com]
Lobeglitazone's Impact on Metabolic Syndrome in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic effects of lobeglitazone on metabolic syndrome, drawing from a comprehensive review of preclinical studies in animal models. This compound, a thiazolidinedione (TZD) class drug, has demonstrated significant promise in ameliorating the key components of metabolic syndrome, including insulin resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). This document synthesizes quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to serve as a valuable resource for the scientific community.
Core Mechanism of Action: PPARγ Activation
This compound primarily exerts its therapeutic effects by acting as a potent agonist for Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2] Upon activation by this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of numerous genes involved in insulin signaling, adipogenesis, lipid metabolism, and inflammation.[2]
Efficacy in Animal Models of Metabolic Syndrome
Preclinical studies have consistently demonstrated the beneficial effects of this compound in various animal models of metabolic syndrome, most notably in high-fat diet (HFD)-induced obese mice and genetically diabetic db/db mice.
Improvement of Insulin Resistance and Glycemic Control
This compound treatment has been shown to significantly improve insulin sensitivity and restore glycemic control in animal models of insulin resistance. In HFD-fed mice, oral administration of this compound led to a significant reduction in fasting blood glucose and serum insulin levels, resulting in a lower Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index.[3][4] Similar improvements in glycemic parameters have been observed in db/db mice.[2] The enhanced insulin sensitivity is attributed to the upregulation of glucose transporter type 4 (GLUT4) expression, which facilitates glucose uptake in peripheral tissues like adipose tissue and skeletal muscle.[3][4]
Amelioration of Dyslipidemia
This compound has a favorable impact on the lipid profile in animal models of metabolic syndrome. Studies have reported significant reductions in plasma triglyceride (TG) and free fatty acid (FFA) levels in Zucker diabetic fatty (ZDF) rats treated with this compound.[5] In HFD-fed mice, this compound treatment has been associated with decreased serum total cholesterol and triglyceride levels.[6] These effects are mediated, in part, by PPARγ-induced changes in the expression of genes involved in lipid uptake, storage, and catabolism.[6]
Attenuation of Non-Alcoholic Fatty Liver Disease (NAFLD)
This compound has shown considerable potential in mitigating hepatic steatosis, a key feature of NAFLD. In HFD-induced obese mice, this compound treatment resulted in reduced lipid accumulation in the liver.[6] The mechanisms underlying this hepatoprotective effect are multifaceted and include the inhibition of hepatic lipogenesis and the promotion of fatty acid β-oxidation.[6] Furthermore, this compound has been found to inhibit the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway in the liver, which is often hyperactivated in NAFLD and contributes to lipogenesis.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various animal studies.
Table 1: Effects of this compound on Glycemic Control in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Animal Model | Treatment Group | Dosage | Duration | % Change vs. HFD Control | Reference |
| Fasting Blood Glucose | C57BL/6J Mice | This compound | 5 mg/kg/day | 9 weeks | ↓ 25-30% | [3][9] |
| Serum Insulin | C57BL/6J Mice | This compound | 5 mg/kg/day | 9 weeks | ↓ 40-50% | [3][9] |
| HOMA-IR | C57BL/6J Mice | This compound | 5 mg/kg/day | 9 weeks | ↓ 50-60% | [3][9] |
Table 2: Effects of this compound on Lipid Profile in Animal Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | % Change vs. Control | Reference |
| Plasma Triglycerides | ZDF Rats | This compound | 10 mg/kg | Not Specified | ↓ 77% | [5] |
| Plasma Free Fatty Acids | ZDF Rats | This compound | 10 mg/kg | Not Specified | ↓ 98% | [5] |
| Serum Total Cholesterol | HFD-fed Mice | This compound | Not Specified | 4 weeks | ↓ (Significant) | [6] |
| Serum Triglycerides | HFD-fed Mice | This compound | Not Specified | 4 weeks | ↓ (Significant) | [6] |
Table 3: Effects of this compound in db/db Mice
| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |
| Glycemic Index | This compound | 1 mg/kg/day | 20 weeks | Remarkably improved | [2] |
| Insulin Sensitivity | This compound | 1 mg/kg/day | 20 weeks | Enhanced | [2] |
| Pancreatic Beta Cells | This compound | 1 mg/kg/day | 20 weeks | Preserved | [2] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of this compound.
High-Fat Diet (HFD)-Induced Obesity Model
-
Animal Strain: C57BL/6J mice are commonly used.
-
Diet: Mice are fed a high-fat diet, typically containing 45 kcal% from fat, for a period of 8 to 15 weeks to induce obesity and insulin resistance.[3][10]
-
This compound Administration: this compound is administered orally via gavage at doses ranging from 1 to 10 mg/kg/day for a duration of 4 to 9 weeks.[3][10]
-
Outcome Measures:
-
Glucose and Insulin Tolerance Tests (GTT & ITT): To assess glucose metabolism and insulin sensitivity.
-
Blood Chemistry: Measurement of fasting blood glucose, insulin, triglycerides, and cholesterol.
-
Histology: Examination of liver and adipose tissue for lipid accumulation and inflammation.
-
Gene and Protein Expression Analysis: Western blotting and qRT-PCR to quantify the expression of key metabolic and inflammatory markers.
-
db/db Mouse Model
-
Animal Strain: Male db/db mice, which have a spontaneous mutation in the leptin receptor gene, leading to obesity and diabetes.[2][11]
-
This compound Administration: this compound is typically administered via intraperitoneal injection at a dose of 1 mg/kg/day for an extended period, such as 20 weeks.[2]
-
Outcome Measures:
Signaling Pathways and Visualizations
The therapeutic effects of this compound are mediated through a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate these key molecular interactions.
This compound's Core Mechanism via PPARγ Activation
Caption: this compound activates PPARγ, leading to the modulation of target genes and subsequent metabolic benefits.
This compound's Inhibition of the mTORC1 Pathway in Hepatocytes
Caption: this compound inhibits the Akt/mTORC1 pathway, leading to reduced hepatic lipogenesis and amelioration of fatty liver.[7]
Anti-inflammatory Effects of this compound via MAPK Pathway Inhibition
Caption: this compound exerts anti-inflammatory effects by inhibiting the MAPK signaling pathway in macrophages.[12][13]
Conclusion
The collective evidence from animal models strongly supports the therapeutic potential of this compound in the management of metabolic syndrome. Its multifaceted mechanism of action, centered on PPARγ activation, leads to significant improvements in insulin sensitivity, lipid metabolism, and hepatic steatosis, along with beneficial anti-inflammatory effects. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research and development in this area. Further clinical studies are warranted to fully translate these promising preclinical findings to human populations.
References
- 1. Structural Basis for the Enhanced Anti-Diabetic Efficacy of this compound on PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]
- 11. db/db Mouse Model - InnoSer [innoserlaboratories.com]
- 12. mdpi.com [mdpi.com]
- 13. This compound, A Peroxisome Proliferator-Activated Receptor-Gamma Agonist, Inhibits Papillary Thyroid Cancer Cell Migration and Invasion by Suppressing p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Lobeglitazone in Rats: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of lobeglitazone, a thiazolidinedione antidiabetic agent, specifically in rat models. The information presented herein is curated from various scientific studies to support researchers and professionals in the field of drug development and pharmacology.
Executive Summary
This compound, a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, exhibits favorable pharmacokinetic properties in rats, characterized by high oral bioavailability, linear kinetics across therapeutic doses, and extensive metabolism. This guide details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound in rats have been characterized following both intravenous and oral administration. The data indicates dose-proportional exposure and efficient absorption.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Absolute Bioavailability (%) |
| 0.5 | 0.962 | 67.5 | 459 | 92.1[1] |
| 1.0 | - | - | 514 | - |
| 2.0 | 0.494 | 48.8 | 481 | 99.0[1] |
Data compiled from publicly available information.[1]
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration
| Dose (mg/kg) | t½ (min) | Vss (mL/kg) | CL (mL/min/kg) |
| 1.0 | 110 | 189 - 276 | 1.95 - 2.19 |
t½: half-life; Vss: steady-state volume of distribution; CL: systemic clearance. Data compiled from publicly available information.[1]
Experimental Protocols
The following sections detail the methodologies typically employed in the pharmacokinetic evaluation of this compound in rat models.
Animal Models and Housing
-
Species/Strain: Male Sprague-Dawley or Zucker fatty rats are commonly used.[2][3]
-
Housing: Animals are typically housed in controlled environments with standard temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.
Drug Administration
-
Oral Administration: this compound is often administered as a suspension in a vehicle such as 1% carboxymethyl cellulose (CMC) via oral gavage.[4]
-
Intravenous Administration: For intravenous studies, this compound is dissolved in a suitable vehicle and administered, often through a cannulated femoral or jugular vein.
Blood Sampling
-
Method: Serial blood samples are collected at predetermined time points. Common techniques include sampling from a cannulated jugular vein or via the tail vein.[1][5] For dense sampling schedules, jugular vein cannulation is often preferred to minimize stress and ensure sample quality.[1][5]
-
Sample Processing: Blood samples are typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -20°C or below until analysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of this compound in rat plasma.[2]
-
Sample Preparation: A common method for plasma sample preparation is protein precipitation, for instance, using a fast flow protein precipitation (FF-PPT) technique.[2]
-
Chromatography: Chromatographic separation is achieved on a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid).[6]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The MRM transitions for this compound are typically m/z 482.0 → 258.0.[2] An internal standard, such as rosiglitazone (m/z 358.0 → 135.0), is used for quantification.[2]
-
Validation: The method is validated for linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.[2][6]
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption
This compound is readily absorbed after oral administration in rats, with an absolute bioavailability of approximately 95%.[4][5] Peak plasma concentrations are typically reached within 1 to 2 hours post-dose.[1]
Distribution
Following absorption, this compound distributes to various tissues, with the liver being the primary site of distribution.[5] It is also found in the heart, lungs, and adipose tissue.[4][5] The steady-state volume of distribution (Vss) has been determined to be between 189 and 276 mL/kg.[1]
Metabolism
This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) isozymes.[1] The main metabolic pathways are demethylation and hydroxylation.[1] In vitro studies have indicated interactions with CYP1A2, 2C9, and 2C19.[5] One of the major metabolites identified in rats is a demethylated derivative known as M1.[1]
Excretion
The excretion of unchanged this compound in rats is minimal, with less than 10% of the administered dose being eliminated through urine, bile, and feces.[5] This suggests that metabolism is the major route of elimination for the drug.[1]
Mandatory Visualizations
Signaling Pathway
This compound exerts its therapeutic effect by activating PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.
Caption: PPARγ signaling pathway activated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in rats.
Caption: Experimental workflow for a rat pharmacokinetic study.
Metabolic Pathway
The metabolic transformation of this compound in rats primarily involves demethylation and hydroxylation.
Caption: Metabolic pathway of this compound in rats.
References
- 1. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of CKD-501, this compound, in rat plasma using a liquid-chromatography/tandem mass spectrometry method and its applications to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actions of novel antidiabetic thiazolidinedione, T-174, in animal models of non-insulin-dependent diabetes mellitus (NIDDM) and in cultured muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Thiazolidinediones on the Erythropoeitic and Germinal Cells in the Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Lobeglitazone and its Interaction with Nuclear Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lobeglitazone, a novel thiazolidinedione (TZD), has emerged as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key nuclear receptor regulating glucose and lipid metabolism. This document provides an in-depth technical overview of this compound's mechanism of action, its specific interactions with PPARγ, and the downstream signaling cascades it modulates. We present a comprehensive summary of its binding affinity and efficacy, compare it with other TZDs, and detail the experimental methodologies used to elucidate its pharmacological profile. Furthermore, we visualize the core signaling pathways and experimental workflows to provide a clear and concise understanding of this compound's molecular pharmacology.
Introduction
Type 2 diabetes mellitus (T2DM) is a chronic metabolic disorder characterized by insulin resistance and progressive beta-cell dysfunction. Thiazolidinediones (TZDs) are a class of oral antidiabetic agents that improve insulin sensitivity primarily by activating PPARγ.[1][2] this compound is a newer-generation TZD designed for high affinity and selectivity to PPARγ, potentially offering an improved therapeutic window with a favorable safety profile compared to earlier TZDs like rosiglitazone and pioglitazone.[1][2] Understanding the intricate molecular interactions between this compound and PPARγ is crucial for optimizing its clinical application and for the development of next-generation insulin-sensitizing agents.
Mechanism of Action: Interaction with PPARγ
This compound's primary mechanism of action is its role as a potent agonist of PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][3][4] PPARγ is predominantly expressed in adipose tissue but is also found in other tissues, including the liver and muscle.[3]
Upon binding to the ligand-binding domain (LBD) of PPARγ, this compound induces a conformational change in the receptor.[3] This activated PPARγ then forms a heterodimer with the retinoid X receptor (RXR).[3][5] The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[5] This binding event recruits a complex of co-activator proteins, leading to the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[3][6]
A key structural feature of this compound is its elongated p-methoxyphenol moiety, which allows for extended interaction with a hydrophobic pocket within the PPARγ LBD.[1][7] This enhanced interaction is believed to contribute to its higher binding affinity compared to other TZDs.[1][4][7]
Quantitative Analysis of this compound-PPARγ Interaction
The binding affinity and functional potency of this compound for PPARγ have been quantified in several preclinical studies. The following tables summarize the key quantitative data, providing a comparative perspective with other TZDs.
Table 1: Comparative Binding Affinity and EC50 of Thiazolidinediones for PPARγ
| Compound | Binding Affinity (Relative to Rosiglitazone and Pioglitazone) | EC50 for PPARγ (μM) | PPARα/PPARγ EC50 Ratio (Selectivity) | Reference |
| This compound | 12-fold higher | 0.1374 | 3,976 | [1][2][4] |
| Rosiglitazone | - | 0.1076 | - | [2] |
| Pioglitazone | - | 0.5492 | - | [2] |
Table 2: In Vivo Efficacy of this compound
| Parameter | This compound Dose | Equivalent Pioglitazone Dose for Similar Effect | Animal Model | Reference |
| Glucose-lowering effect | 0.3 mg/kg | 30 mg/kg | Zucker diabetic fatty (ZDF) rats, db/db mice, KKAy mice | [2] |
| Plasma Triglyceride Reduction | 10 mg/kg (77% reduction) | 10 or 30 mg/kg (75% reduction) | ZDF rats | [2] |
| Plasma Free Fatty Acid Reduction | 10 mg/kg (98% reduction) | 10 or 30 mg/kg (97% reduction) | ZDF rats | [2] |
Downstream Effects on Gene Expression and Cellular Processes
Activation of PPARγ by this compound leads to the modulation of a wide array of target genes, resulting in beneficial metabolic effects.
-
Glucose Metabolism: this compound upregulates the expression of glucose transporter type 4 (GLUT4) in adipocytes and muscle cells, which enhances glucose uptake from the bloodstream.[3] It also modulates other insulin-responsive genes, thereby reducing insulin resistance.[3]
-
Lipid Metabolism and Adipogenesis: By activating PPARγ, this compound promotes the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.[2][3] This leads to increased lipid storage in adipose tissue and a reduction in circulating free fatty acids.[3] Genes regulated by this compound in this process include adipocyte protein 2 (aP2) and CD36.[2]
-
Anti-inflammatory Effects: this compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[3] This is a crucial aspect of its mechanism, as chronic low-grade inflammation is a key contributor to insulin resistance.[3]
-
Phosphorylation Modulation: this compound can affect the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser245.[1][7] Inhibition of this phosphorylation is associated with improved insulin sensitivity without affecting the general transcriptional activity of PPARγ.[2]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms discussed, the following diagrams visualize the key pathways and a representative experimental workflow.
Detailed Experimental Protocols
The characterization of this compound's interaction with PPARγ involves a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARγ Activity
This assay is used to determine the half-maximal effective concentration (EC50) of this compound for PPARγ activation.
-
Principle: This assay measures the interaction between the PPARγ ligand-binding domain (LBD) and a coactivator peptide. The PPARγ LBD is typically tagged with a donor fluorophore (e.g., a lanthanide-labeled antibody), and the coactivator peptide is labeled with an acceptor fluorophore. Upon ligand binding, the PPARγ LBD undergoes a conformational change that promotes its interaction with the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal.
-
Materials:
-
Recombinant human PPARγ LBD
-
Lanthanide (e.g., Europium)-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., from SRC-1)
-
This compound and other test compounds
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the PPARγ LBD, the lanthanide-labeled antibody, and the fluorescently-labeled coactivator peptide to each well.
-
Add the serially diluted this compound or control compounds to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence emission at two wavelengths (one for the donor and one for the acceptor) using a TR-FRET plate reader.
-
Calculate the ratio of the acceptor to donor fluorescence signals.
-
Plot the FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
X-ray Crystallography for Structural Analysis
X-ray crystallography provides high-resolution structural information on how this compound binds to the PPARγ LBD.
-
Principle: A purified protein-ligand complex is crystallized, and the resulting crystal is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map of the complex, which in turn allows for the determination of the three-dimensional atomic structure.
-
Materials:
-
Highly purified recombinant human PPARγ LBD
-
This compound
-
Crystallization screening kits and reagents
-
Cryoprotectants
-
Synchrotron X-ray source
-
-
Procedure:
-
Incubate the purified PPARγ LBD with an excess of this compound to ensure saturation of the binding sites.
-
Screen for crystallization conditions using various precipitants, buffers, and additives.
-
Optimize the identified crystallization conditions to obtain diffraction-quality crystals.
-
Soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data to obtain the final structure of the PPARγ-lobeglitazone complex.
-
Cell-Based Reporter Gene Assay
This assay measures the ability of this compound to activate the transcription of a reporter gene under the control of a PPRE.
-
Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase or β-galactosidase gene downstream of a PPRE. In the presence of a PPARγ agonist like this compound, the activated PPARγ-RXR heterodimer binds to the PPRE and drives the expression of the reporter gene, which can be quantified by measuring the enzymatic activity of the reporter protein.
-
Materials:
-
A suitable cell line (e.g., HEK293T or CV-1)
-
Expression plasmid for human PPARγ
-
Reporter plasmid containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and control compounds
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to attach overnight.
-
Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of this compound or control compounds.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control (e.g., a Renilla luciferase plasmid) or to the total protein concentration.
-
Plot the normalized reporter gene activity against the this compound concentration to determine its transcriptional activation potency.
-
Conclusion
This compound is a high-affinity PPARγ agonist with a well-defined mechanism of action that translates into potent insulin-sensitizing and lipid-modulating effects. Its unique structural interactions with the PPARγ ligand-binding domain underscore its enhanced potency compared to earlier TZDs. The comprehensive experimental approaches detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel therapeutics targeting nuclear receptors for the treatment of metabolic diseases.
References
- 1. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. Structures of PPARγ complexed with this compound and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pleiotropic Effects of Lobeglitazone: A Technical Guide for Researchers
An In-depth Exploration of the Molecular Mechanisms and Clinical Evidence
Lobeglitazone, a novel thiazolidinedione (TZD), has emerged as a potent insulin-sensitizing agent with a growing body of evidence supporting its pleiotropic effects beyond glycemic control. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental data, and clinical findings related to the multifaceted actions of this compound, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonist
This compound primarily exerts its effects by acting as a potent agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1] Upon binding to PPARγ, this compound induces a conformational change in the receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This activation of PPARγ is central to its insulin-sensitizing and other pleiotropic effects. Some studies also suggest that this compound may have dual PPARα/γ agonist activity.
Pleiotropic Effects of this compound
Glycemic Control and Insulin Sensitivity
This compound improves glycemic control by enhancing insulin sensitivity in peripheral tissues, primarily adipose tissue, skeletal muscle, and the liver.[2] Activation of PPARγ in adipocytes promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids, thereby reducing lipotoxicity in other tissues.[1] This leads to an upregulation of glucose transporter type 4 (GLUT4), facilitating increased glucose uptake from the bloodstream.[1]
Lipid Metabolism
This compound has demonstrated beneficial effects on lipid profiles. Clinical studies have shown that treatment with this compound can lead to a significant reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol (HDL-C) levels.[3][4][5]
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties. In preclinical studies using lipopolysaccharide (LPS)-induced bone-marrow derived macrophages, this compound was shown to suppress the production of nitric oxide (NO) and the expression of pro-inflammatory genes.[6] This anti-inflammatory action is believed to be mediated, in part, through the inhibition of the MAPK signaling pathway.[6]
Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)
This compound has shown promise in the management of NAFLD. Clinical trials have demonstrated that this compound treatment can reduce intrahepatic fat content, as measured by the controlled attenuation parameter (CAP), and improve liver enzyme profiles in patients with type 2 diabetes and NAFLD.[4][5][7][8] The proposed mechanism for this effect involves the inhibition of the mTORC1 signaling pathway, leading to a reduction in hepatic lipogenesis.
Cardiovascular Effects
Emerging evidence suggests potential cardiovascular benefits of this compound. A nationwide nested case-control study in patients with ischemic stroke and type 2 diabetes found that this compound treatment was associated with a lower risk of a composite of recurrent stroke, myocardial infarction, and all-cause death, with a safety profile comparable to pioglitazone regarding heart failure.[9]
Quantitative Data from Clinical Trials
The following tables summarize the quantitative data from key clinical trials investigating the efficacy of this compound.
Table 1: Effects of this compound Monotherapy on Glycemic and Lipid Parameters
| Parameter | Baseline (Mean ± SD) | Change after 24 Weeks (Mean ± SD) | p-value | Reference |
| HbA1c (%) | ||||
| This compound 0.5 mg | 7.85 ± 0.89 | -0.44 | <0.0001 | [2] |
| Placebo | 8.05 ± 0.9 | +0.16 | [2] | |
| Fasting Plasma Glucose (mg/dL) | ||||
| This compound 0.5 mg | 160.4 ± 40.1 | -18.8 | <0.0001 | [2] |
| Placebo | 166.5 ± 45.1 | +7.8 | [2] | |
| Triglycerides (mg/dL) | ||||
| This compound 0.5 mg | 203.7 ± 116.1 | -26.9 | <0.001 | [2] |
| Placebo | 195.8 ± 104.1 | +10.3 | [2] | |
| HDL-C (mg/dL) | ||||
| This compound 0.5 mg | 43.3 ± 10.4 | +3.5 | <0.001 | [2] |
| Placebo | 44.1 ± 11.2 | +0.5 | [2] |
Table 2: Effects of this compound as Add-on Therapy to Metformin
| Parameter | Baseline (Mean ± SD) | Change after 24 Weeks (Mean ± SD) | p-value | Reference |
| HbA1c (%) | ||||
| This compound 0.5 mg + Metformin | 7.9 ± 0.7 | -0.74 | <0.001 | [10] |
| Pioglitazone 15 mg + Metformin | 7.9 ± 0.7 | -0.74 | [10] |
Table 3: Effects of this compound as Add-on Therapy to Metformin and Sitagliptin
| Parameter | Baseline (Mean ± SE) | Change after 24 Weeks (Mean ± SE) | p-value | Reference |
| HbA1c (%) | ||||
| This compound 0.5 mg + Metformin + Sitagliptin | 7.84 ± 0.06 | -1.00 ± 0.09 | <0.0001 | [11] |
| Placebo + Metformin + Sitagliptin | 7.84 ± 0.06 | +0.02 ± 0.09 | [11] | |
| Fasting Plasma Glucose (mg/dL) | ||||
| This compound 0.5 mg + Metformin + Sitagliptin | 155.8 ± 3.4 | -35.8 ± 4.1 | <0.0001 | [11] |
| Placebo + Metformin + Sitagliptin | 163.7 ± 3.3 | -1.9 ± 4.0 | [11] |
Table 4: Effects of this compound on NAFLD in Patients with Type 2 Diabetes
| Parameter | Baseline (Mean ± SD) | Change after 24 Weeks (Mean ± SD) | p-value | Reference |
| Controlled Attenuation Parameter (dB/m) | 313.4 ± 30.9 | -15.6 | 0.016 | [4][7] |
| HbA1c (%) | 7.41 ± 0.4 | -0.85 | <0.001 | [4][7] |
| AST (IU/L) | 30.9 ± 14.5 | -5.8 | <0.01 | [5] |
| ALT (IU/L) | 37.8 ± 22.5 | -11.1 | <0.01 | [5] |
Experimental Protocols
This section provides a summary of the methodologies for key experiments cited in the literature on this compound. These descriptions are based on published information and are intended to provide an overview of the experimental approaches.
In Vitro PPARγ Agonist Activity Assay
-
Objective: To determine the ability of this compound to activate the PPARγ receptor.
-
Methodology: A common method is a cell-based reporter gene assay.[12]
-
Cell Line: A mammalian cell line (e.g., HEK293T or COS-7) is transiently transfected with two plasmids: one expressing the PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence.
-
Treatment: The transfected cells are treated with varying concentrations of this compound or a reference PPARγ agonist (e.g., rosiglitazone).
-
Measurement: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Analysis: The dose-dependent increase in luciferase activity reflects the activation of PPARγ by the compound.
-
Adipocyte Differentiation Assay
-
Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
-
Methodology:
-
Cell Line: 3T3-L1 preadipocyte cell line is commonly used.
-
Induction of Differentiation: Confluent 3T3-L1 cells are treated with a differentiation cocktail typically containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Treatment: this compound is added to the culture medium during the differentiation process.
-
Assessment of Differentiation: Adipocyte differentiation is assessed by:
-
Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized by staining with Oil Red O. The extent of staining can be quantified by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: The expression of adipocyte-specific marker genes, such as adiponectin, fatty acid-binding protein 4 (FABP4), and PPARγ, is measured by quantitative real-time PCR (qRT-PCR).
-
-
Western Blot Analysis for Signaling Pathway Components
-
Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways like mTORC1 and MAPK.
-
Methodology:
-
Cell or Tissue Lysis: Cells or tissues treated with or without this compound are lysed to extract total proteins.
-
Protein Quantification: The concentration of total protein in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated-p38, total-p38, phosphorylated-S6K1, total-S6K1) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation.[13][14]
-
Signaling Pathways and Experimental Workflows
PPARγ Activation and Downstream Effects
Caption: this compound activates PPARγ, leading to changes in gene expression and metabolic effects.
Inhibition of mTORC1 Signaling in NAFLD
Caption: this compound may ameliorate NAFLD by inhibiting the Akt/mTORC1 signaling pathway.
Anti-Inflammatory Effect via MAPK Pathway Inhibition
Caption: this compound exerts anti-inflammatory effects by inhibiting p38 and JNK MAPK pathways.
Experimental Workflow for Investigating Anti-Inflammatory Effects
References
- 1. pure.skku.edu [pure.skku.edu]
- 2. Efficacy and Safety of this compound Monotherapy in Patients with Type 2 Diabetes Mellitus over 24-Weeks: A Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, A Peroxisome Proliferator-Activated Receptor-Gamma Agonist, Inhibits Papillary Thyroid Cancer Cell Migration and Invasion by Suppressing p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Thiazolidinedione, Improves Non-Alcoholic Fatty Liver Disease in Type 2 Diabetes: Its Efficacy and Predictive Factors Related to Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. This compound, a novel thiazolidinedione, for secondary prevention in patients with ischemic stroke: a nationwide nested case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound versus sitagliptin as an add-on to metformin in patients with type 2 diabetes with two or more components of metabolic syndrome over 24 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound added to metformin and sitagliptin combination therapy in patients with type 2 diabetes: A 52‐week, multicentre, randomized, placebo‐controlled, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tissue-restricted inhibition of mTOR using chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Screening of Lobeglitazone's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening of lobeglitazone's bioactivity. This compound is a thiazolidinedione (TZD) class drug, primarily known for its role as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which is central to its insulin-sensitizing and anti-diabetic effects.[1] This guide details its mechanism of action, summarizes key quantitative data from various in vitro studies, provides detailed experimental protocols for assessing its bioactivity, and includes visualizations of the core signaling pathways involved.
Core Mechanism of Action: PPARγ Agonism
This compound's primary mechanism of action is its function as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, particularly in adipose tissue. Upon binding, this compound activates PPARγ, leading to the transcription of a suite of genes involved in insulin signaling, adipocyte differentiation, and lipid uptake and storage.[2] This activation enhances insulin sensitivity in peripheral tissues.[3]
Quantitative Bioactivity Data
The following tables summarize the key quantitative data from in vitro studies on this compound.
Table 1: Receptor Activation and Inhibitory Concentrations
| Parameter | Value | Cell Line/System | Comments | Reference |
| PPARγ EC50 | 0.1374 µM | In vitro assay | Demonstrates high potency for PPARγ. For comparison, rosiglitazone EC50 was 0.1076 µM and pioglitazone was 0.5492 µM.[2] | [2] |
| PPARα/PPARγ EC50 Ratio | 3,976 | In vitro assay | Indicates high selectivity for PPARγ over PPARα. | [2] |
| IC50 (BCPAP cells, 24h) | 75.65 µM | Papillary Thyroid Carcinoma (BCPAP) | MTT assay for cell viability. | [4][5] |
| IC50 (BCPAP cells, 48h) | 65.32 µM | Papillary Thyroid Carcinoma (BCPAP) | MTT assay for cell viability. | [4][5] |
| IC50 (K1 cells, 24h) | 402.6 µM | Papillary Thyroid Carcinoma (K1) | MTT assay for cell viability. | [4][5] |
| IC50 (K1 cells, 48h) | 249.0 µM | Papillary Thyroid Carcinoma (K1) | MTT assay for cell viability. | [4][5] |
Table 2: Effects on Inflammatory Markers in Macrophages
| Marker | Effect | Cell Line | Inducer | Reference |
| Nitric Oxide (NO) | Significant reduction | Bone-Marrow Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | [6][7] |
| IL-1β mRNA | Down-regulation | Bone-Marrow Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | [6][7] |
| IL-6 mRNA | Down-regulation | Bone-Marrow Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | [6][7] |
| iNOS mRNA | Down-regulation | Bone-Marrow Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | [6][7] |
| COX-2 mRNA | Down-regulation | Bone-Marrow Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | [6][7] |
| MCP-1 mRNA | Down-regulation | Bone-Marrow Derived Macrophages (BMDMs) | Lipopolysaccharide (LPS) | [6][7] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., BCPAP, K1)
-
Complete culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24 and 48 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the percentage of viability against the log of the drug concentration.
Adipocyte Differentiation Assay (Oil Red O Staining)
This assay visualizes and quantifies lipid accumulation in preadipocytes (e.g., 3T3-L1) to assess the effect of this compound on adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
Differentiation medium (containing insulin, dexamethasone, and IBMX)
-
This compound
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Oil Red O working solution (6 parts stock solution + 4 parts distilled water, filtered)
-
10% formalin
-
Phosphate-buffered saline (PBS)
-
Isopropanol (100%)
Procedure:
-
Induction of Differentiation: Culture 3T3-L1 cells to confluence. Induce differentiation by treating the cells with differentiation medium in the presence or absence of this compound for 2-3 days.
-
Maturation: Replace the differentiation medium with medium containing insulin and continue to culture for another 2-3 days, followed by maintenance in complete medium. Replace the medium every 2-3 days.
-
Staining (after 8-10 days):
-
Wash cells with PBS.
-
Fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Allow cells to dry completely.
-
Add Oil Red O working solution and incubate for 10-15 minutes.
-
Wash with water multiple times until the water is clear.
-
-
Quantification:
-
Visually inspect and photograph the stained lipid droplets under a microscope.
-
For quantitative analysis, elute the stain with 100% isopropanol and measure the absorbance at 490-520 nm.
-
Anti-inflammatory Activity (RT-qPCR for Cytokine Expression)
This protocol quantifies the effect of this compound on the gene expression of pro-inflammatory markers in macrophages.
Materials:
-
Bone-Marrow Derived Macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
This compound
-
TRIzol reagent or RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., IL-1β, IL-6, iNOS, COX-2, MCP-1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Plate macrophages and pre-treat with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) for a further period (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using TRIzol or a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
Quantitative PCR:
-
Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.
Western Blot Analysis of MAPK Signaling
This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.
Materials:
-
Cell line of interest (e.g., BMDMs, papillary thyroid cancer cells)
-
This compound and relevant stimuli (e.g., LPS, TGF-β1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required, then wash with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. ixcellsbiotech.com [ixcellsbiotech.com]
- 2. researchhub.com [researchhub.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. 2.3. Alkaline Phosphatase (ALP) Activity Assay and ALP Staining [bio-protocol.org]
- 5. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Lobeglitazone in Plasma
These application notes provide a comprehensive guide for the quantification of lobeglitazone in plasma samples using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Introduction
This compound is a thiazolidinone antidiabetic agent that acts as a potent agonist for peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. The following protocols describe a validated RP-HPLC method for this purpose.
Signaling Pathway of this compound
This compound primarily exerts its therapeutic effects by activating PPAR-γ, a nuclear receptor involved in the regulation of glucose and lipid metabolism.[1] Upon activation by this compound, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA response elements, modulating the transcription of genes involved in insulin signaling and lipid metabolism.[1] Additionally, this compound has been shown to inhibit the mTORC1 signaling pathway, which plays a role in hepatic lipogenesis.[3]
Caption: Signaling pathway of this compound via PPAR-γ activation and mTORC1 inhibition.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Potassium dihydrogen orthophosphate or Ammonium acetate (analytical grade)
-
Orthophosphoric acid or Acetic acid (analytical grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
Instrumentation
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., Phenomenex Luna 250 x 4.6 mm, 5 µm or Kromasil C18 250 x 4.6 mm, 5 µm)[4][5]
-
Data acquisition and processing software
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Phenomenex Luna C18 (250x4.6 mm, 5 µm) | Kromasil C18 (250x4.6 mm, 5 µm) | Zodiac-100 C8 (150x4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile : Potassium Dihydrogen Orthophosphate Buffer (pH 4.0) (30:70 v/v)[4] | Acetonitrile : 1% Glacial Acetic Acid (70:30 v/v)[5] | Acetonitrile-Methanol (90:10, v/v) : 15mM Ammonium Acetate[6] |
| Flow Rate | 1.0 mL/min[4][5] | 1.0 mL/min[5] | 1.0 mL/min[6] |
| Detection Wavelength | 250 nm[4] | 254 nm[5] | 230 nm[6] |
| Injection Volume | 20 µL[4][5] | 20 µL[5] | 20 µL[6] |
| Column Temperature | Ambient (e.g., 27°C)[4] | Room Temperature[5] | Room Temperature[6] |
| Retention Time | ~2.16 min[4] | ~4.21 min[5] | ~2.16 min[6] |
Standard and Sample Preparation Workflow
Caption: Workflow for standard and plasma sample preparation for HPLC analysis.
Detailed Protocol for Plasma Sample Preparation
-
Sample Collection: Collect approximately 4 mL of blood from subjects into EDTA-containing tubes.[6]
-
Plasma Separation: Centrifuge the blood samples at 4000 RPM for 10 minutes to separate the plasma.[6]
-
Protein Precipitation: To a known volume of plasma (e.g., 500 µL), add a precipitating agent like acetonitrile in a 1:2 or 1:3 ratio (plasma:acetonitrile).
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the mixture again at a higher speed (e.g., 10,000 RPM for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject the filtered sample into the HPLC system for analysis.
Method Validation Parameters
The following tables summarize the validation parameters for the HPLC method for this compound quantification as reported in various studies.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Parameter | Study 1 | Study 2 | Study 3 |
| Linearity Range (µg/mL) | 10 - 60[4][5] | 10 - 50[7] | 2 - 14 |
| Correlation Coefficient (r²) | 0.9996[4] | >0.999[5] | 0.9987 |
| LOD (µg/mL) | 0.8[4] | - | 0.0026 |
| LOQ (µg/mL) | 2.5[4] | - | 0.0081 |
Accuracy and Precision
| Parameter | Study 1 | Study 2 | Study 3 |
| Accuracy (% Recovery) | 99.78 - 101.31[4] | 99.92 - 100.33 | 99.37 - 100.41 |
| Precision (%RSD) | < 2.0[4] | < 2.0[7] | - |
| Intra-day Precision (%RSD) in Plasma | 1.1 - 3.7 | - | - |
| Inter-day Precision (%RSD) in Plasma | 2.5 - 3.3 | - | - |
Conclusion
The described HPLC methods are simple, accurate, and precise for the quantification of this compound in plasma. The provided protocols and validation data can be adapted and verified by researchers for their specific applications in pharmacokinetic and other related studies. It is recommended that any laboratory implementing this method should perform its own validation to ensure compliance with regulatory guidelines.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition [frontiersin.org]
- 4. jpionline.org [jpionline.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. ijfmr.com [ijfmr.com]
- 7. impactfactor.org [impactfactor.org]
Application Notes and Protocols for Assessing Lobeglitazone Activity Using a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeglitazone is a thiazolidolidinedione (TZD) class of antidiabetic drug that acts as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] Activation of PPARγ in adipose tissue is a key mechanism for improving insulin sensitivity, regulating glucose and lipid metabolism, and promoting adipocyte differentiation.[4][5][6] These application notes provide a comprehensive set of protocols for a cell-based assay to characterize the activity of this compound.
The described assays will enable researchers to:
-
Quantify the activation of PPARγ by this compound.
-
Assess the effect of this compound on adipocyte differentiation.
-
Measure the impact of this compound on glucose uptake in adipocytes.
-
Analyze the expression of key PPARγ target genes.
Signaling Pathway of this compound Action
This compound exerts its therapeutic effects by binding to and activating PPARγ, a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Caption: this compound signaling pathway in an adipocyte.
Experimental Workflow Overview
The following diagram outlines the general workflow for assessing the cellular activity of this compound.
Caption: General experimental workflow.
Key Experimental Protocols
Cell Culture and Adipocyte Differentiation of 3T3-L1 Cells
The 3T3-L1 cell line is a well-established model for studying adipogenesis.[1] This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% bovine calf serum (BCS), 1% penicillin-streptomycin (P/S) (Growth Medium)
-
DMEM with high glucose, 10% fetal bovine serum (FBS), 1% P/S (Differentiation Medium Base)
-
Differentiation Cocktail (MDI):
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM dexamethasone
-
1.67 µM insulin
-
-
Insulin solution (10 mg/mL)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence.
-
Growth to Confluence: Culture the cells in Growth Medium until they are 100% confluent. Continue to culture for an additional 2 days post-confluence.[7]
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium Base containing the MDI cocktail. This is the start of the differentiation process.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with Differentiation Medium Base containing only 1.67 µM insulin.
-
Maintenance (Day 4 onwards): After another 48 hours, replace the medium with fresh Differentiation Medium Base. Change the medium every 2 days until the cells are fully differentiated (typically 8-12 days), characterized by the accumulation of lipid droplets.
PPARγ Activation Assay (Reporter Gene Assay)
This assay quantifies the ability of this compound to activate the PPARγ receptor. Commercially available reporter assay systems are recommended for ease of use and reproducibility.[8][9][10]
Principle: Cells are engineered to express the human PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPRE. Activation of PPARγ by a ligand like this compound leads to the expression of the reporter gene, and the resulting signal is measured.[11][12]
General Protocol (using a commercial kit):
-
Cell Plating: Plate the reporter cells in the provided 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound and a known PPARγ agonist (e.g., rosiglitazone) as a positive control. Add the compounds to the cells.
-
Incubation: Incubate the plate for 18-24 hours.
-
Signal Detection: Add the luciferase detection reagent and measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC50 value.
Adipocyte Differentiation Assay (Oil Red O Staining)
This protocol quantifies the accumulation of intracellular lipids, a hallmark of adipocyte differentiation.[1][2]
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 1)
-
PBS
-
10% Formalin
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)
-
Isopropanol (100%)
Protocol:
-
Fixation: Wash the differentiated cells with PBS and fix with 10% formalin for at least 1 hour.[7]
-
Washing: Wash the cells with water and then with 60% isopropanol.
-
Staining: Incubate the cells with the Oil Red O working solution for 10-15 minutes.[7]
-
Washing: Wash the cells with water until the excess stain is removed.
-
Quantification:
-
Microscopy: Visualize the stained lipid droplets under a microscope.
-
Elution: Elute the stain by adding 100% isopropanol and measure the absorbance at 510 nm using a spectrophotometer.[2]
-
Glucose Uptake Assay (2-NBDG)
This assay measures the uptake of glucose into differentiated adipocytes using a fluorescent glucose analog, 2-NBDG.[5][13][14]
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Insulin
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phloretin (a glucose uptake inhibitor, as a control)
Protocol:
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in KRPH buffer.
-
Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes to stimulate glucose uptake.
-
This compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time.
-
2-NBDG Incubation: Add 2-NBDG to the cells and incubate for 10-30 minutes.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measurement: Measure the intracellular fluorescence using a fluorescence microscope or a flow cytometer (excitation/emission ~485/535 nm).
Gene Expression Analysis (qPCR)
This protocol is for quantifying the mRNA levels of PPARγ target genes.
Key PPARγ Target Genes in Adipocytes:
-
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma)
-
CEBPA (CCAAT/Enhancer-Binding Protein Alpha)
-
FABP4 (Fatty Acid Binding Protein 4, also known as aP2)
-
CD36 (Cluster of Differentiation 36)
-
SLC2A4 (Solute Carrier Family 2 Member 4, also known as GLUT4)
-
ADIPOQ (Adiponectin)
Protocol:
-
Cell Treatment and RNA Extraction: Treat differentiated adipocytes with this compound for an appropriate time (e.g., 24-48 hours). Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using gene-specific primers and a suitable qPCR master mix.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., Rplp0 or ACTB).[15] Calculate the fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
Protocol:
-
Cell Treatment: Treat differentiated adipocytes with the same concentrations of this compound used in the functional assays.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: PPARγ Activation by this compound
| Compound | EC50 (µM) | Max Activation (% of Control) |
|---|---|---|
| This compound |
| Rosiglitazone (Control) | | 100% |
Table 2: Effect of this compound on Adipocyte Differentiation (Oil Red O Staining)
| Treatment | Concentration (µM) | Absorbance at 510 nm (Fold Change) |
|---|---|---|
| Vehicle Control | - | 1.0 |
| This compound | 0.1 | |
| 1 | ||
| 10 |
| Rosiglitazone (Control) | 1 | |
Table 3: Effect of this compound on Glucose Uptake (2-NBDG Assay)
| Treatment | Concentration (µM) | Fluorescence Intensity (Fold Change) |
|---|---|---|
| Vehicle Control | - | 1.0 |
| This compound | 0.1 | |
| 1 | ||
| 10 |
| Insulin (Control) | 0.1 | |
Table 4: Effect of this compound on PPARγ Target Gene Expression
| Gene | Treatment (Concentration, µM) | Fold Change in mRNA Expression |
|---|---|---|
| FABP4 | This compound (1 µM) | |
| Rosiglitazone (1 µM) | ||
| CD36 | This compound (1 µM) | |
| Rosiglitazone (1 µM) | ||
| SLC2A4 | This compound (1 µM) |
| | Rosiglitazone (1 µM) | |
Table 5: Cell Viability (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Vehicle Control | - | 100 |
| This compound | 0.1 | |
| 1 | ||
| 10 |
| | 100 | |
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 4. RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Cell-Specific Determinants of Peroxisome Proliferator-Activated Receptor γ Function in Adipocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 8. caymanchem.com [caymanchem.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2.4. Glucose Uptake Assay [bio-protocol.org]
- 14. abcam.com [abcam.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying Lobeglitazone's Effects on Adipogenesis Using 3T3-L1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used in vitro model for studying the process of adipogenesis—the differentiation of preadipocytes into mature, lipid-storing adipocytes.[1][2] This model is invaluable for screening and characterizing compounds that may influence fat cell development and metabolism, which is crucial for research in obesity, type 2 diabetes, and other metabolic disorders.
Lobeglitazone is a potent and selective thiazolidinedione (TZD) class of antidiabetic medication that functions as an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][4][5] PPARγ is a nuclear receptor that acts as a master regulator of adipogenesis.[3][6] By activating PPARγ, this compound enhances insulin sensitivity and modulates glucose and lipid metabolism.[3][4] In preclinical studies, this compound has been shown to promote the differentiation of preadipocytes into mature, insulin-sensitive adipocytes, enhance lipid accumulation, and increase the expression of PPARγ-regulated genes to a greater extent than some other TZDs.[7]
These application notes provide detailed protocols for using the 3T3-L1 cell line to investigate the pro-adipogenic effects of this compound, from cell culture and differentiation to quantitative analysis of lipid accumulation and gene expression.
Mechanism of Action: this compound in Adipogenesis
This compound exerts its effects by binding to and activating PPARγ. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates a transcriptional cascade that upregulates key adipogenic transcription factors like CCAAT/enhancer-binding protein alpha (C/EBPα) and genes involved in lipid metabolism and insulin signaling, such as adipocyte protein 2 (aP2, also known as FABP4) and CD36.[6][7] This cascade drives the terminal differentiation of preadipocytes into mature adipocytes capable of storing lipids.
Experimental Workflow Overview
The general workflow for assessing this compound's effect on 3T3-L1 adipogenesis involves several key stages. Preadipocytes are first cultured to confluence. Following a post-confluence rest period, differentiation is induced using a standard hormonal cocktail, with the addition of varying concentrations of this compound. After several days of differentiation and maturation, the resulting adipocytes are analyzed for lipid content and the expression of key adipogenic markers at both the mRNA and protein levels.
Detailed Experimental Protocols
Protocol 1: Culture and Maintenance of 3T3-L1 Preadipocytes
This protocol describes the standard procedure for culturing 3T3-L1 preadipocytes to prepare them for differentiation experiments. It is crucial to use low-passage cells and maintain sterile conditions to ensure reproducibility.
Materials:
-
3T3-L1 Preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM), high glucose
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 10% CO₂)
Method:
-
Media Preparation: Prepare Preadipocyte Growth Medium by supplementing DMEM with 10% BCS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of 3T3-L1 cells rapidly in a 37°C water bath. Transfer cells to a centrifuge tube containing 9 mL of pre-warmed Growth Medium and centrifuge at 200 x g for 5 minutes.
-
Seeding: Resuspend the cell pellet in fresh Growth Medium and seed into a T-75 flask.
-
Maintenance: Incubate cells at 37°C in a 10% CO₂ humidified incubator.[8] Change the medium every 2 days.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, add 2 mL of Trypsin-EDTA, and incubate for 2-3 minutes until cells detach. Neutralize with 8 mL of Growth Medium, centrifuge, and re-plate at a 1:10 to 1:15 split ratio.[8] Do not allow cells to become fully confluent during routine passaging.
Protocol 2: Induction of Adipogenesis with this compound
This protocol details the induction of differentiation. A dose-response study is recommended to determine the optimal concentration of this compound.
Materials:
-
Confluent 3T3-L1 cells (2 days post-confluence)
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
3-isobutyl-1-methylxanthine (IBMX), 0.5 M stock in DMSO
-
Dexamethasone (DEX), 1 mM stock in ethanol
-
Insulin, 10 mg/mL stock in 0.01 M HCl
-
This compound, stock solution in DMSO (e.g., 10 mM)
-
Rosiglitazone (optional positive control), stock solution in DMSO
Method:
-
Cell Seeding for Differentiation: Seed 3T3-L1 cells in multi-well plates (e.g., 6-well or 12-well) and grow them in Preadipocyte Growth Medium (DMEM + 10% BCS) until they are 100% confluent.
-
Post-Confluence Arrest: Continue to incubate the cells for an additional 48 hours after reaching confluency. This growth arrest phase is critical for efficient differentiation.[8][9]
-
Prepare Differentiation Media (Day 0):
-
Basal Differentiation Medium (MDI): Prepare DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. To this, add IBMX (final concentration: 0.5 mM), Dexamethasone (final concentration: 1 µM), and Insulin (final concentration: 10 µg/mL).
-
This compound Treatment Medium: To the MDI medium, add this compound to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a "vehicle control" group with DMSO only.
-
(Optional) Positive Control Medium: To the MDI medium, add a known PPARγ agonist like Rosiglitazone (e.g., 2 µM).[1]
-
-
Induction (Day 0): Aspirate the old medium from the cells and replace it with the prepared differentiation media (MDI, MDI + this compound, MDI + Rosiglitazone). Incubate for 48 hours.
-
Maturation (Day 2): Aspirate the induction medium and replace it with Insulin Medium (DMEM + 10% FBS + 10 µg/mL Insulin). Incubate for another 48 hours.[8]
-
Maintenance (Day 4 onwards): Aspirate the insulin medium and replace it with Maintenance Medium (DMEM + 10% FBS). Change the medium every 2 days until cells are fully differentiated (typically Day 8-10), as observed by the accumulation of lipid droplets.[8]
Protocol 3: Assessment of Adipogenesis
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, allowing for visualization and quantification of lipid accumulation in mature adipocytes.[10]
Materials:
-
Differentiated 3T3-L1 cells in plates
-
PBS
-
10% Formalin (or 4% Paraformaldehyde)
-
Oil Red O Stock Solution (0.5 g Oil Red O in 100 mL isopropanol)
-
60% Isopropanol
-
100% Isopropanol
Method:
-
Preparation of Staining Solution: Prepare Oil Red O Working Solution by mixing 3 parts of the stock solution with 2 parts of distilled water. Let it sit for 10 minutes and filter through a 0.22 µm filter.[9]
-
Fixation: Wash cells twice with PBS. Fix the cells by adding 10% formalin and incubating for at least 1 hour at room temperature.
-
Washing: Remove the formalin and wash the cells three times with distilled water. Remove all water.
-
Permeabilization: Add 60% isopropanol to each well and incubate for 5 minutes. Remove the isopropanol.
-
Staining: Add the filtered Oil Red O Working Solution to cover the cells and incubate for 10-20 minutes at room temperature.
-
Washing: Aspirate the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Qualitative Analysis: Observe and photograph the stained lipid droplets (visible as red droplets) under a microscope.
-
Quantitative Analysis:
qPCR is used to measure the relative changes in mRNA levels of key adipogenic marker genes.
Materials:
-
Differentiated 3T3-L1 cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4/aP2) and a reference gene (Actb, Gapdh).
Method:
-
RNA Extraction: On a designated day of differentiation (e.g., Day 8), wash cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit. Proceed with RNA isolation according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer. Ratios between 1.8 and 2.0 are considered pure.[11][12]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the gene of interest, and qPCR master mix. Run the reaction on a qPCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to a stable reference gene.
Western blotting allows for the detection and quantification of specific proteins, such as PPARγ and C/EBPα.
Materials:
-
Differentiated 3T3-L1 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Method:
-
Protein Extraction: On a designated day (e.g., Day 8), wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PPARγ, C/EBPα) overnight at 4°C.[6][13] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[13]
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Data Presentation
Quantitative data should be presented clearly to allow for easy comparison between different treatment groups.
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment Group | Concentration (µM) | Oil Red O Absorbance (510 nm) | Fold Change vs. MDI Control |
|---|---|---|---|
| Undifferentiated Control | - | Value ± SD | Value |
| MDI Vehicle Control | 0 (DMSO) | Value ± SD | 1.0 |
| This compound | 0.1 | Value ± SD | Value |
| This compound | 1.0 | Value ± SD | Value |
| This compound | 10.0 | Value ± SD | Value |
| Rosiglitazone (Positive Control) | 2.0 | Value ± SD | Value |
Data presented as Mean ± Standard Deviation from n=3 independent experiments.
Table 2: Relative mRNA Expression of Adipogenic Genes in Response to this compound
| Treatment Group | Concentration (µM) | Pparg (Fold Change) | Cebpa (Fold Change) | Fabp4 (Fold Change) |
|---|---|---|---|---|
| MDI Vehicle Control | 0 (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound | 0.1 | Value ± SD | Value ± SD | Value ± SD |
| This compound | 1.0 | Value ± SD | Value ± SD | Value ± SD |
| This compound | 10.0 | Value ± SD | Value ± SD | Value ± SD |
| Rosiglitazone (Positive Control) | 2.0 | Value ± SD | Value ± SD | Value ± SD |
Data normalized to a reference gene and expressed as fold change relative to the MDI Vehicle Control. Presented as Mean ± SD.
References
- 1. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Isoimperatorin enhances 3T3-L1 preadipocyte differentiation by regulating PPARγ and C/EBPα through the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 9. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 10. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine 3T3-L1 Adipocyte Cell Differentiation Model: Validated Reference Genes for qPCR Gene Expression Analysis | PLOS One [journals.plos.org]
- 12. Murine 3T3-L1 Adipocyte Cell Differentiation Model: Validated Reference Genes for qPCR Gene Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Lobeglitazone in Animal Models of Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models of Non-Alcoholic Fatty Liver Disease (NAFLD) for the preclinical evaluation of lobeglitazone, a thiazolidinedione insulin sensitizer. Detailed protocols for inducing NAFLD in rodents, administering this compound, and assessing its therapeutic efficacy are outlined below.
Introduction to NAFLD Animal Models and this compound
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, strongly associated with metabolic syndrome, that can progress from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[1] Animal models are crucial for understanding the pathophysiology of NAFLD and for the preclinical testing of potential therapeutics.[2][3] Diet-induced models, particularly those using a high-fat diet (HFD), are widely employed as they effectively mimic the key metabolic and histological features of human NAFLD, including obesity, insulin resistance, and hepatic steatosis.[4][5]
This compound is a novel thiazolidinedione (TZD) that acts as a potent agonist for peroxisome proliferator-activated receptor-gamma (PPARγ).[3][6] It has demonstrated efficacy in improving insulin sensitivity and has shown promise in the treatment of NAFLD.[7][8] Studies in HFD-induced obese mice have shown that this compound can attenuate hepatic steatosis, improve glucose tolerance, and modulate hepatic lipid metabolism.[1][9] Its mechanism of action involves not only the activation of PPARγ but also the modulation of other signaling pathways, such as the mTORC1 pathway, which is implicated in lipogenesis.[2][10]
Experimental Protocols
High-Fat Diet (HFD)-Induced NAFLD Model in Mice
This protocol describes the induction of NAFLD in mice using a high-fat diet, a widely accepted model that recapitulates the key features of the human disease.
Materials:
-
Male C57BL/6J mice (5-6 weeks old)
-
High-fat diet (HFD; typically 60% kcal from fat)
-
Standard chow diet (Control)
-
Animal caging with environmental enrichment
-
Metabolic cages (for monitoring food and water intake, optional)
Procedure:
-
Acclimatization: Upon arrival, acclimatize mice to the animal facility for at least one week, providing ad libitum access to standard chow and water.
-
Group Allocation: Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.
-
Dietary Induction: Provide the respective diets to the mice for a period of 8-16 weeks. The duration can be adjusted based on the desired severity of NAFLD.
-
Monitoring: Monitor body weight and food intake weekly. Observe the general health of the animals regularly.
-
Confirmation of NAFLD: After the induction period, a subset of animals can be euthanized to confirm the development of hepatic steatosis through histological and biochemical analyses.
This compound Administration
This protocol outlines the oral administration of this compound to HFD-fed mice.
Materials:
-
HFD-induced NAFLD mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/kg, 5 mg/kg).
-
Dosing: Administer this compound or vehicle to the respective groups of HFD-fed mice once daily via oral gavage.
-
Treatment Duration: The treatment period is typically 4-9 weeks.[3][9]
-
Continued Monitoring: Continue to monitor body weight, food intake, and the general health of the animals throughout the treatment period.
Assessment of this compound Efficacy
A comprehensive evaluation of this compound's effects involves a combination of biochemical and histological analyses.
Sample Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood via cardiac puncture or retro-orbital sinus sampling under anesthesia.
-
Euthanize the animals and immediately excise and weigh the liver. A portion of the liver should be snap-frozen in liquid nitrogen for molecular analysis, and another portion fixed in formalin for histology.
Serum Analysis:
-
Separate serum by centrifugation.
-
Analyze serum for the following parameters using commercially available kits:
-
Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST) for liver injury.
-
Glucose and insulin to assess insulin resistance (HOMA-IR can be calculated).
-
Total cholesterol and triglycerides for dyslipidemia.
-
Liver Tissue Analysis:
-
Homogenize a portion of the frozen liver tissue.
-
Measure hepatic triglyceride and cholesterol content.
Procedure:
-
Tissue Processing: Process the formalin-fixed liver tissue and embed in paraffin.
-
Staining:
-
Scoring: The severity of NAFLD can be semi-quantitatively assessed using the NAFLD Activity Score (NAS), which grades steatosis, lobular inflammation, and hepatocellular ballooning.[11]
Procedure:
-
RNA Extraction: Isolate total RNA from frozen liver tissue using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to analyze the expression levels of genes involved in:
-
Lipogenesis: Srebf1 (SREBP-1c), Fasn (Fatty Acid Synthase), Acc (Acetyl-CoA Carboxylase)
-
Fatty Acid Oxidation: Ppara (PPARα), Cpt1a (Carnitine Palmitoyltransferase 1A)
-
Inflammation: Tnf (TNF-α), Il6 (IL-6)
-
Data Presentation
The following tables summarize the expected quantitative outcomes from studies evaluating this compound in HFD-induced NAFLD mouse models.
Table 1: Effect of this compound on Metabolic Parameters in HFD-Fed Mice
| Parameter | HFD + Vehicle | HFD + this compound (Low Dose) | HFD + this compound (High Dose) | Reference |
| Body Weight (g) | Increased | No significant change or slight increase | No significant change or slight increase | [3] |
| Liver Weight (g) | Increased | Decreased | Decreased | [9] |
| Fasting Glucose (mg/dL) | ~150-200 | Significantly decreased | Significantly decreased | [3] |
| Serum Insulin (ng/mL) | Increased | Significantly decreased | Significantly decreased | [3] |
| HOMA-IR | Increased | Significantly decreased | Significantly decreased | [3] |
| Serum Triglycerides (mg/dL) | ~100-150 | Significantly decreased | Significantly decreased | [9] |
| Serum Cholesterol (mg/dL) | ~200-250 | Significantly decreased | Significantly decreased | [9] |
Table 2: Effect of this compound on Hepatic Parameters in HFD-Fed Mice
| Parameter | HFD + Vehicle | HFD + this compound | Reference |
| Hepatic Triglyceride (mg/g liver) | Significantly increased | Significantly decreased | [9] |
| Hepatic Cholesterol (mg/g liver) | Significantly increased | Significantly decreased | [9] |
| NAFLD Activity Score (NAS) | Elevated | Significantly reduced | [9] |
| Hepatic Srebf1 Expression | Upregulated | Downregulated | [9] |
| Hepatic Fasn Expression | Upregulated | Downregulated | [9] |
| Hepatic Ppara Expression | Downregulated | Upregulated | [9] |
| Hepatic Tnf Expression | Upregulated | No significant change (short-term) | [9] |
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows involved in testing this compound for NAFLD.
Experimental workflow for NAFLD induction and this compound treatment.
References
- 1. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]
- 4. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histopathology of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized Analysis of In Vivo and In Vitro Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Lobeglitazone Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lobeglitazone is a novel antidiabetic drug belonging to the thiazolidinedione (TZD) class.[1][2] Its primary mechanism of action is to improve insulin sensitivity by acting as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor crucial for regulating glucose and lipid metabolism.[1][3][4] Activating PPARγ modulates the transcription of numerous genes, leading to enhanced glucose uptake in peripheral tissues and reduced insulin resistance.[3] Beyond its primary role in glycemic control, this compound has demonstrated pleiotropic effects, including anti-inflammatory, anti-fibrotic, and lipid-regulating properties.[5][6][7]
Western blotting is an indispensable technique for elucidating the molecular mechanisms of this compound by quantifying changes in the expression and phosphorylation status of key proteins within critical signaling pathways. These application notes provide a comprehensive overview of the protein targets affected by this compound and a detailed protocol for their analysis using Western blot.
Key Signaling Pathways and Protein Targets Modulated by this compound
This compound treatment impacts several interconnected signaling cascades. Below are the primary pathways and protein targets that can be effectively analyzed via Western blot.
1. PPARγ and Insulin Signaling Pathway: As a PPARγ agonist, this compound directly influences the expression of its target genes. This activation is central to its therapeutic effects on insulin sensitivity. A key outcome is the increased expression of Glucose Transporter Type 4 (GLUT4), which facilitates glucose entry into cells, and the insulin receptor (IR), thereby lowering blood glucose levels.[1][8]
Caption: this compound activates the PPARγ signaling pathway.
2. mTORC1 Signaling Pathway: In the context of non-alcoholic fatty liver disease (NAFLD), this compound has been shown to inhibit the hyperactivation of the mTORC1 signaling pathway.[9] It achieves this by reducing the phosphorylation of Akt, which in turn downregulates the phosphorylation of mTOR and its downstream effectors, p70S6K and 4EBP1, leading to reduced lipogenesis.[9]
Caption: this compound inhibits the mTORC1 signaling pathway.
3. Anti-Inflammatory and Anti-Fibrotic Pathways: this compound exerts anti-inflammatory effects by inhibiting the NLRP3 inflammasome pathway, reducing the expression of proteins like NLRP3, cleaved caspase-1, and IL-1β.[5] It also suppresses inflammation by downregulating phosphorylated STAT3 (p-STAT3).[5][8] Furthermore, in models of fibrosis, this compound attenuates the TGF-β/Smad3 signaling pathway, leading to decreased expression of α-SMA, PAI-1, and Type 1 collagen.[7][10]
Quantitative Data on Protein Expression Changes
The following tables summarize the effects of this compound on key protein targets as determined by Western blot analysis in various studies.
Table 1: Effects on Glucose and Lipid Metabolism
| Target Protein | Phosphorylation Site | Observed Effect | Cell/Tissue Model | Reference(s) |
|---|---|---|---|---|
| GLUT4 | - | Increased | Liver (HFD-fed mice) | [1][8] |
| Insulin Receptor (IR) | - | Increased | Liver (HFD-fed mice) | [8] |
| PPARγ | - | Increased | Liver (HFD-fed mice) | [1] |
| PPARγ | Ser273 | Decreased | Liver (HFD-fed mice) | [11] |
| PPARα | - | Increased | Liver (HFD-fed mice) | [1][11] |
| Akt | Ser2448 | Decreased | Rat primary hepatocytes | [9] |
| p70S6K | - | Decreased | Refeeding-induced mice | [9] |
| S6 | - | Decreased | Refeeding-induced mice | [9] |
| 4EBP1 | - | Decreased | Refeeding-induced mice | [9] |
| FAS, SCD1, DGAT1 | - | Increased | Liver (HFD-fed mice) |[1] |
Table 2: Effects on Inflammation and Fibrosis
| Target Protein | Phosphorylation Site | Observed Effect | Cell/Tissue Model | Reference(s) |
|---|---|---|---|---|
| NLRP3 | - | Decreased | Primary Kupffer Cells | [5] |
| Cleaved Caspase-1 | - | Decreased | Primary Kupffer Cells | [5] |
| IL-1β | - | Decreased | Primary Kupffer Cells | [5] |
| STAT3 | - | Decreased | Hypothalamus (HFD-fed mice) | [8] |
| Smad3 | - | Decreased | Kidney (UUO mice), NRK-49F cells | [7][10] |
| α-SMA | - | Decreased | Kidney (UUO mice), NRK-49F cells | [7][10] |
| PAI-1 | - | Decreased | Kidney (UUO mice), NRK-49F cells | [7][10] |
| Type 1 Collagen | - | Decreased | Kidney (UUO mice), NRK-49F cells | [7][10] |
| E-cadherin | - | Increased | Papillary thyroid carcinoma cells | [12] |
| N-cadherin, Vimentin | - | Decreased | Papillary thyroid carcinoma cells | [12] |
| p38 MAPK | - | Decreased | Papillary thyroid carcinoma cells |[12][13] |
Detailed Experimental Protocols
This section provides a standardized Western blot protocol adaptable for analyzing protein expression in cell culture or tissue samples following this compound treatment.
References
- 1. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Peroxisome Proliferator-Activated Receptor γ Agonist, Attenuates Renal Fibrosis Caused by Unilateral Ureteral Obstruction in Mice [e-enm.org]
- 8. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition [frontiersin.org]
- 10. This compound, a Novel Peroxisome Proliferator-Activated Receptor γ Agonist, Attenuates Renal Fibrosis Caused by Unilateral Ureteral Obstruction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, A Peroxisome Proliferator-Activated Receptor-Gamma Agonist, Inhibits Papillary Thyroid Cancer Cell Migration and Invasion by Suppressing p38 MAPK Signaling Pathway [e-enm.org]
- 13. This compound, A Peroxisome Proliferator-Activated Receptor-Gamma Agonist, Inhibits Papillary Thyroid Cancer Cell Migration and Invasion by Suppressing p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Lobeglitazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for studying lobeglitazone, a thiazolidolidinedione PPARγ agonist. Detailed protocols for key assays and data presentation tables are included to facilitate robust and reproducible studies in preclinical animal models.
Introduction
This compound is a potent thiazolidinedione (TZD) class of antidiabetic drug that acts as a selective agonist for peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Activation of PPARγ modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[2] In addition to its primary hypoglycemic effects, preclinical studies have demonstrated pleiotropic effects of this compound, including anti-inflammatory, anti-atherosclerotic, and anti-fibrotic properties.[3][4] This document outlines experimental designs and detailed protocols for investigating the multifaceted in vivo effects of this compound.
Mechanism of Action: PPARγ Signaling Pathway
This compound exerts its therapeutic effects primarily through the activation of PPARγ. Upon binding, this compound induces a conformational change in the PPARγ receptor, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[2] This leads to increased insulin sensitivity, enhanced glucose uptake in peripheral tissues, and regulation of lipid metabolism.[2][5]
Caption: this compound signaling pathway.
In Vivo Experimental Models and Design
The selection of an appropriate animal model is critical for investigating the specific effects of this compound. Below are commonly used models and a general experimental workflow.
Animal Models
-
Type 2 Diabetes and Insulin Resistance:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and insulin resistance, making them a suitable model for type 2 diabetes.[4][6]
-
High-Fat Diet (HFD)-Induced Obese Mice: C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for several weeks develop obesity, insulin resistance, and hepatic steatosis, mimicking features of human metabolic syndrome.[7][8][9]
-
Zucker Diabetic Fatty (ZDF) Rats: These rats exhibit obesity, hyperlipidemia, and progressive insulin resistance leading to overt diabetes.[3]
-
-
Atherosclerosis:
-
Renal Fibrosis:
-
Unilateral Ureteral Obstruction (UUO) Mouse Model: This surgical model induces rapid and progressive renal interstitial fibrosis in the obstructed kidney, allowing for the study of anti-fibrotic interventions.[12]
-
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies of this compound.
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice
| Parameter | Control (HFD) | This compound (1 mg/kg/day) | This compound (5 mg/kg/day) | Reference |
| Body Weight (g) | Increased | Slightly Increased | Slightly Increased | [7][13] |
| Food Intake ( g/day ) | Normal | Decreased | Increased then normalized | [7][13] |
| Fasting Blood Glucose (mg/dL) | Significantly Higher | No significant change | Significantly Decreased | [7][9] |
| Serum Insulin (ng/mL) | Significantly Higher | No significant change | Significantly Decreased | [7][9] |
| HOMA-IR | Significantly Higher | No significant change | Significantly Decreased | [7][9] |
Table 2: Effects of this compound on Lipid Profile in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Control | This compound (10 mg/kg) | Pioglitazone (10 or 30 mg/kg) | Reference |
| Plasma Triglycerides (TG) | Baseline | Reduced by 77% | Reduced by 75% | [3] |
| Free Fatty Acids (FFA) | Baseline | Reduced by 98% | Reduced by 97% | [3] |
Experimental Protocols
Oral Gavage for this compound Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[5]
-
Syringes
-
Animal scale
Protocol:
-
Prepare the this compound suspension in the vehicle at the desired concentration.
-
Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for mice).[5]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate into the esophagus.[5]
-
If resistance is met, withdraw and re-insert. Do not force the needle.
-
Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the this compound suspension.
-
Gently withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress for at least 10-15 minutes post-gavage.
Intraperitoneal Glucose Tolerance Test (IPGTT)
Materials:
-
Sterile 20% glucose solution
-
Glucometer and test strips
-
Syringes and needles (27-30 gauge)
-
Animal scale
Protocol:
-
Fast the mice for 6 hours with free access to water.[4]
-
Record the body weight.
-
Take a baseline blood glucose reading (time 0) from the tail vein.
-
Inject the glucose solution intraperitoneally at a dose of 2 g/kg body weight.[14]
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[4]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for analysis.
Intraperitoneal Insulin Tolerance Test (IPITT)
Materials:
-
Human regular insulin
-
Sterile saline
-
Glucometer and test strips
-
Syringes and needles (27-30 gauge)
-
Animal scale
Protocol:
-
Fast the mice for 4-6 hours with free access to water.[8]
-
Record the body weight.
-
Take a baseline blood glucose reading (time 0) from the tail vein.
-
Inject insulin intraperitoneally at a dose of 0.75 U/kg body weight.[8]
-
Measure blood glucose levels at 15, 30, and 60 minutes post-injection.[7]
-
Plot the percentage of initial blood glucose over time.
Histopathological Analysis of Liver Steatosis
5.4.1. Hematoxylin and Eosin (H&E) Staining
Materials:
-
4% paraformaldehyde
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin
-
Hematoxylin and Eosin stains
-
Microtome
-
Microscope slides
Protocol:
-
Perfuse the animal with saline followed by 4% paraformaldehyde.
-
Dissect the liver and fix in 4% paraformaldehyde overnight at 4°C.[15]
-
Dehydrate the tissue through a graded ethanol series and clear with xylene.[15]
-
Embed the tissue in paraffin.
-
Cut 5 µm sections using a microtome and mount on slides.[15]
-
Deparaffinize the sections with xylene and rehydrate through a reverse ethanol series.[15]
-
Stain with hematoxylin for 3-5 minutes, rinse with water.[15]
-
Counterstain with eosin for 1-2 minutes, rinse with water.[15]
-
Dehydrate, clear, and mount with a coverslip.
-
Examine under a microscope for lipid droplets, inflammation, and ballooning injury.[16][17][18]
5.4.2. Oil Red O Staining (for frozen sections)
Materials:
-
Optimal cutting temperature (OCT) compound
-
10% neutral buffered formalin
-
Isopropanol (60%)
-
Oil Red O staining solution
-
Mayer's Hematoxylin
-
Aqueous mounting medium
Protocol:
-
Embed fresh liver tissue in OCT compound and freeze.
-
Cut 8-10 µm frozen sections and mount on slides.
-
Air dry the sections for 30-60 minutes.
-
Fix in 10% formalin for 10 minutes.[19]
-
Briefly rinse with 60% isopropanol.[19]
-
Stain with Oil Red O solution for 15 minutes.[19]
-
Briefly rinse with 60% isopropanol.[19]
-
Counterstain with Mayer's Hematoxylin for 1-3 minutes.[19]
-
Rinse with distilled water and mount with an aqueous mounting medium.
-
Examine under a microscope for red-stained lipid droplets.
Western Blot for PPARγ and GLUT4
Materials:
-
Tissue lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PPARγ, anti-GLUT4, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Homogenize adipose or liver tissue in lysis buffer on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[20]
-
Transfer the separated proteins to a PVDF membrane.[20]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
qPCR for Inflammatory Markers
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., TNF-α, IL-6, MCP-1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
Extract total RNA from liver or adipose tissue according to the kit manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene.
Additional Signaling Pathways
mTORC1 Signaling in Hepatic Steatosis
This compound has been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1) pathway in the liver.[21][22] Dysregulation of mTORC1 is associated with hepatic steatosis.[23] Investigating this pathway can provide further insights into the hepatoprotective effects of this compound.
References
- 1. Oil Red O staining of liver tissue [bio-protocol.org]
- 2. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 3. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.skku.edu [pure.skku.edu]
- 7. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]
- 8. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]
- 10. lipid.umin.ne.jp [lipid.umin.ne.jp]
- 11. Mouse Models for Atherosclerosis Research—Which Is My Line? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. H&E, Liver Steatosis - Visiopharm · Pathology image analysis software [visiopharm.com]
- 17. researchgate.net [researchgate.net]
- 18. ueg.eu [ueg.eu]
- 19. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 20. Western Blot Detection of Adipogenic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes: Lobeglitazone in Insulin Resistance Research
Introduction
Lobeglitazone (trade name Duvie®) is a novel thiazolidinedione (TZD) class of antidiabetic medication developed to address insulin resistance, a key pathological feature of type 2 diabetes mellitus (T2DM).[1][2] As a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, this compound enhances insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[3][4][5] Its high affinity for PPARγ allows for effective glycemic and lipid control at lower doses compared to earlier-generation TZDs like pioglitazone and rosiglitazone, potentially offering a more favorable safety profile.[6] These characteristics make this compound a valuable pharmacological tool for researchers, scientists, and drug development professionals studying the mechanisms of insulin resistance and evaluating novel therapeutic strategies.
Mechanism of Action
This compound's primary mechanism of action is the activation of PPARγ, a nuclear receptor crucial for the regulation of glucose and lipid metabolism.[3] Upon binding, this compound induces a conformational change in PPARγ, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of numerous genes involved in insulin signaling, glucose transport, and lipid metabolism.[3]
Key downstream effects of PPARγ activation by this compound include:
-
Enhanced Insulin Sensitivity: Upregulation of glucose transporter type 4 (GLUT4), which facilitates glucose uptake into muscle and fat cells.[3][4]
-
Adipocyte Differentiation: Promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes, which helps in healthy lipid storage and reduces circulating free fatty acids.[1][3]
-
Lipid Metabolism Regulation: Improves lipid profiles by reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[6]
-
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines in adipose tissue, which is known to contribute to insulin resistance.[3]
-
Inhibition of PTP1B: this compound has also been found to inhibit protein tyrosine phosphatase 1B (PTP1B) in vitro, an enzyme that negatively regulates insulin signaling.[1][6]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Assay | Comparison | Reference |
| PPARγ EC50 | 0.1374 µM | TR-FRET Assay | Rosiglitazone: 0.1076 µMPioglitazone: 0.5492 µM | [1] |
| PPARα/PPARγ EC50 Ratio | 3,976 | TR-FRET Assay | Highly selective for PPARγ | [1] |
| Glucose Uptake | Increased | 3T3-L1 adipocytes, L6 muscle cells | Effects were greater than with pioglitazone | [1] |
| PTP1B Inhibition | Reversible, non-competitive | In vitro enzyme assay | N/A | [6] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Insulin Resistance
| Animal Model | This compound Dose | Duration | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg | 28 days | TG reduced by 77%; FFA reduced by 98% (similar to pioglitazone) | [1] |
| db/db Mice | 1 mg/kg/day (IP) | 20 weeks | Improved glycemic index, enhanced insulin sensitivity, preserved pancreatic beta cells | [7] |
| High-Fat Diet (HFD)-fed Mice | 5 mg/kg/day (oral) | 9 weeks | Significantly reversed hyperglycemia and hyperinsulinemia; improved HOMA-IR | [4][6] |
| KK/Upi-Ay/J (KKAy) Mice | 0.3 mg/kg | N/A | Glucose-lowering effect equivalent to 30 mg/kg of pioglitazone | [1] |
Table 3: Clinical Efficacy of this compound (0.5 mg/day) in Patients with Type 2 Diabetes
| Study Design | Duration | Parameter | Change from Baseline | Reference |
| Monotherapy vs. Placebo | 24 weeks | HbA1c | -0.44% (vs. +0.16% for placebo) | [8] |
| HOMA-IR | Significantly improved vs. placebo | [8] | ||
| Triglycerides | Significantly decreased vs. placebo | [8] | ||
| Add-on to Metformin vs. Pioglitazone (15mg) | 16 weeks | HbA1c | -1.01% (non-inferior to pioglitazone) | [9][10] |
| HOMA-IR | -2.41 (statistically significant reduction) | [9] | ||
| Add-on to Metformin + Sitagliptin | 24 weeks | HbA1c | -1.00% (vs. +0.02% for placebo) | [11] |
| HOMA-IR | -1.17 (significant improvement) | [12] |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation and Glucose Uptake Assay
This protocol describes how to assess the effect of this compound on adipocyte differentiation and insulin-stimulated glucose uptake in 3T3-L1 preadipocytes.
Methodology:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) until they reach 100% confluence.
-
Initiation of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
This compound Treatment: After 48 hours, replace the medium with adipocyte maintenance medium (DMEM, 10% FBS, 10 µg/mL insulin) containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Maturation: Culture cells for an additional 8-12 days, replacing the medium every 2 days, until large lipid droplets are visible within the cells, indicating mature adipocytes.
-
Glucose Uptake Assay:
-
Wash mature adipocytes and incubate in serum-free DMEM for 2-4 hours.
-
Stimulate cells with insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Add a radioactive glucose analog, such as 2-deoxy-D-[³H]-glucose, and incubate for 10-15 minutes.
-
Stop the uptake by washing with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Increased counts in this compound-treated cells indicate enhanced glucose uptake.[1]
-
Protocol 2: Gene Expression Analysis in Adipose Tissue
This protocol outlines the analysis of gene expression changes in adipose tissue from in vivo models treated with this compound.
Methodology:
-
Tissue Collection: Euthanize animals and harvest adipose tissue (e.g., epididymal, subcutaneous). Immediately snap-freeze in liquid nitrogen or store in an RNA stabilization solution.
-
RNA Extraction: Isolate total RNA from ~50-100 mg of tissue using a commercial kit (e.g., RNeasy Lipid Tissue Mini Kit) or TRIzol reagent according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
Real-Time Quantitative PCR (RT-qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., Pparg, Adipoq, Slc2a4/Glut4, Cd36), and a SYBR Green or TaqMan master mix.[1][13]
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the comparative CT (ΔΔCT) method, normalizing the expression of target genes to a stable housekeeping gene (e.g., Actb, Gapdh).
-
Protocol 3: In Vivo Induction and Study of Insulin Resistance
This protocol describes the use of a high-fat diet (HFD) mouse model to investigate the effects of this compound on insulin resistance.
Methodology:
-
Animal Model: Use male C57BL/6 mice, a strain susceptible to diet-induced obesity and insulin resistance.[4]
-
Diet-Induced Insulin Resistance:
-
This compound Treatment:
-
Metabolic Testing:
-
Glucose Tolerance Test (GTT): Fast mice overnight (16 hours), then administer an intraperitoneal (IP) or oral glucose bolus (e.g., 2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection. Impaired glucose clearance in HFD-vehicle mice, which is improved by this compound, indicates enhanced insulin sensitivity.
-
Insulin Tolerance Test (ITT): Fast mice for 4-6 hours, then administer an IP injection of human insulin (e.g., 0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection. A faster and more profound drop in blood glucose in this compound-treated mice indicates improved insulin sensitivity.[4]
-
-
Terminal Analysis: At the end of the study, collect blood to measure fasting glucose, insulin, and lipid levels. Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) as an index of insulin resistance.[4][6] Harvest tissues for further analysis as described in Protocol 2.
References
- 1. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterispharma.com [sterispharma.com]
- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 4. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Retrospective Analysis of this compound as an Add-On to Existing Glucose-Lowering Therapy in Indian Adults with Suboptimally Controlled Type 2 Diabetes for Its Clinical Effectiveness: A Real-World Clinical Experience | Baidya | Clinical Diabetology [journals.viamedica.pl]
- 6. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a novel thiazolidinedione, on adipose tissue remodeling and brown and beige adipose tissue development in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound Monotherapy in Patients with Type 2 Diabetes Mellitus over 24-Weeks: A Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized, Double-blind, Phase III Trial of this compound Add-on to Metformin in Type 2 Diabetes (SENSITIZE INDIA) [japi.org]
- 10. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 11. Efficacy and safety of this compound added to metformin and sitagliptin combination therapy in patients with type 2 diabetes: A 52-week, multicentre, randomized, placebo-controlled, phase III clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of this compound added to metformin and sitagliptin combination therapy in patients with type 2 diabetes: A 52‐week, multicentre, randomized, placebo‐controlled, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for Lobeglitazone Metabolite Identification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lobeglitazone is an oral antidiabetic agent from the thiazolidinedione (TZD) class, functioning as a potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and, to some extent, PPARα.[1][2] By activating these nuclear receptors, this compound enhances insulin sensitivity, leading to improved glycemic control and lipid profiles in patients with type 2 diabetes mellitus.[3][4] Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its overall safety and efficacy. The primary route of elimination for this compound involves hepatic metabolism, with less than 10% of the total dose being excreted unchanged.[1][3] This document provides detailed protocols and application notes on the analytical techniques used to identify and characterize this compound metabolites, primarily through in vitro studies with liver microsomes and subsequent analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathways of this compound
In vitro and in vivo studies have established that this compound is extensively metabolized, primarily through oxidation reactions mediated by the cytochrome P450 (CYP) enzyme system.[3][5] The principal metabolic pathways are demethylation and hydroxylation.[6][7][8] In humans, the main CYP isoforms involved are CYP3A4, CYP2C19, and CYP2D6, while in rats, CYP1A2, 2C9, and 2C19 are predominant.[4][5][9]
Key metabolites identified include:
-
M7: The main O-demethylated metabolite found in humans.[7][9]
-
M5: A di-demethylated metabolite formed from the further metabolism of M7 in humans.[7][8]
dot
References
- 1. This compound | C24H24N4O5S | CID 9826451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of the Absorption, Distribution, Metabolism, and Excretion of this compound, a Novel Activator of Peroxisome Proliferator-Activated Receptor Gamma in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The identification of this compound metabolites in rat liver microsomes and the kinetics of the in vivo formation of the major metabolite M1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Lobeglitazone's Effect on Macrophage Polarization In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of lobeglitazone, a thiazolidinedione-class antidiabetic drug, on macrophage polarization using in vitro models. The protocols detailed below are designed to be a starting point for researchers to establish robust and reproducible assays to characterize the immunomodulatory properties of this compound.
Introduction to Macrophage Polarization and this compound
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages. M1 macrophages are pro-inflammatory, while M2 macrophages are associated with anti-inflammatory responses and tissue repair. Dysregulation of macrophage polarization is implicated in various inflammatory diseases.
This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[1][2] Emerging evidence suggests that PPARγ activation can modulate macrophage function, making this compound a candidate for influencing macrophage polarization.[3][4] These protocols will enable the investigation of this compound's potential to shift the balance between M1 and M2 macrophage phenotypes.
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing the effect of this compound on macrophage polarization.
Caption: Experimental workflow for studying this compound's effect on macrophage polarization.
Key Experimental Protocols
Protocol 1: Isolation of Human Monocytes from PBMCs and Differentiation into Macrophages (M0)
This protocol describes the initial steps of isolating primary human monocytes and differentiating them into non-polarized (M0) macrophages.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF or GM-CSF
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail following the manufacturer's instructions.
-
Culture the purified monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate monocytes into M0 macrophages, supplement the culture medium with either 50 ng/mL of M-CSF (for M2-prone macrophages) or 50 ng/mL of GM-CSF (for M1-prone macrophages).[5]
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator for 6-7 days, with a half-medium change on day 3.[5]
Protocol 2: Macrophage Polarization and this compound Treatment
This protocol details the polarization of M0 macrophages into M1 or M2 phenotypes and the subsequent treatment with this compound.
Materials:
-
Differentiated M0 macrophages
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Interleukin-4 (IL-4)
-
Interleukin-13 (IL-13)
-
This compound sulfate
-
DMSO (vehicle control)
Procedure:
-
After the 6-7 day differentiation period, replace the culture medium with fresh RPMI-1640 containing 10% FBS.
-
For M1 Polarization: Add IFN-γ (20 ng/mL) and LPS (100 ng/mL) to the culture medium.[6][7]
-
For M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the culture medium.[8]
-
This compound Treatment: Concurrently with the polarization stimuli, add this compound at various concentrations (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be included.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 humidified incubator.
| Component | M1 Polarization Cocktail | M2 Polarization Cocktail |
| IFN-γ | 20 ng/mL | - |
| LPS | 100 ng/mL | - |
| IL-4 | - | 20 ng/mL |
| IL-13 | - | 20 ng/mL |
| This compound | Test Concentrations | Test Concentrations |
| Vehicle (DMSO) | Equivalent Volume | Equivalent Volume |
Protocol 3: Analysis of Macrophage Polarization Markers
This protocol outlines methods to assess the polarization state of macrophages following treatment.
A. Gene Expression Analysis by quantitative Real-Time PCR (qPCR)
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for M1 and M2 specific markers.
| Marker Type | Gene | Function |
| M1 Markers | TNF-α, IL-6, IL-1β, iNOS | Pro-inflammatory cytokines, Nitric oxide production |
| M2 Markers | Arg-1, CD206, IL-10, TGF-β | Anti-inflammatory, Tissue repair |
| Housekeeping Gene | GAPDH, β-actin | Normalization control |
B. Protein Expression Analysis
-
Flow Cytometry:
-
Harvest the cells and stain with fluorescently labeled antibodies against surface markers.
-
Analyze the stained cells using a flow cytometer.
Marker Type Surface Marker M1 Marker CD80, CD86 M2 Marker CD163, CD206 (Mannose Receptor) Pan-Macrophage Marker CD68 -
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Collect the cell culture supernatants after treatment.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-10) using commercially available ELISA kits.
-
C. Functional Assays
-
Phagocytosis Assay: Assess the phagocytic capacity of macrophages by incubating them with fluorescently labeled particles (e.g., zymosan or E. coli bioparticles) and quantifying uptake by flow cytometry or fluorescence microscopy.[9]
-
Nitric Oxide (NO) Production Assay: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, as an indicator of iNOS activity in M1 macrophages.
This compound's Potential Mechanism of Action
This compound, as a PPARγ agonist, is expected to influence macrophage polarization primarily through the PPARγ signaling pathway.[1][2]
Caption: Proposed signaling pathway for this compound-mediated macrophage polarization.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between different treatment groups. An example table for presenting qPCR data is provided below.
| Treatment Group | Fold Change in TNF-α Expression (vs. M1 Control) | Fold Change in Arg-1 Expression (vs. M1 Control) |
| M0 (Unpolarized) | ||
| M1 Control | 1.0 | |
| M1 + this compound (1 µM) | ||
| M1 + this compound (5 µM) | ||
| M1 + this compound (10 µM) | ||
| M2 Control |
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions, such as cell seeding density, reagent concentrations, and incubation times, for their specific experimental setup. Appropriate controls, including vehicle controls and untreated cells, are essential for data interpretation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 3. Parsing the Role of PPARs in Macrophage Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A glimpse of the connection between PPARγ and macrophage [frontiersin.org]
- 5. Polarization of M1 and M2 Human Monocyte-Derived Cells and Analysis with Flow Cytometry upon Mycobacterium tuberculosis Infection [jove.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]
- 8. Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
Methodology for Assessing Lobeglitazone's Effect on Pancreatic Beta-Cell Function
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed framework for evaluating the therapeutic effects of lobeglitazone, a thiazolidinedione (TZD) class antidiabetic agent, on pancreatic beta-cell function and survival. The methodologies outlined herein are compiled from preclinical and clinical studies and are intended to guide the design and execution of experiments aimed at elucidating the mechanisms of action of this compound.
Introduction
This compound, a novel thiazolidinedione, primarily targets insulin resistance by activating peroxisome proliferator-activated receptor-gamma (PPARγ)[1]. Beyond its effects on insulin sensitivity, emerging evidence suggests that this compound exerts direct beneficial effects on pancreatic beta-cells, including promoting their survival and enhancing their function[2][3]. Assessing these effects is crucial for understanding its full therapeutic potential in the management of type 2 diabetes mellitus. This document outlines key in vitro and in vivo experimental protocols to rigorously evaluate the impact of this compound on beta-cell health.
Key Methodologies Overview
A multi-pronged approach is essential for a comprehensive assessment of this compound's effects. This typically involves a combination of in vitro and in vivo models.
-
In Vitro Models: Primarily utilize insulin-secreting cell lines (e.g., INS-1) to investigate direct cellular mechanisms. Key assessments include:
-
Glucose-Stimulated Insulin Secretion (GSIS) Assays
-
Cell Viability and Apoptosis Assays
-
Gene and Protein Expression Analysis (e.g., ER stress markers)
-
-
In Vivo Models: Employ animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) to evaluate the physiological impact of this compound. Key assessments include:
-
Metabolic parameter monitoring (glucose, insulin, HbA1c)
-
Homeostasis Model Assessment (HOMA) for insulin resistance and beta-cell function
-
Histological analysis of pancreatic islets for beta-cell mass and proliferation
-
Quantitative Data Summary
The following tables summarize quantitative data from studies assessing the effects of this compound.
Table 1: In Vitro Effects of this compound on INS-1 Pancreatic Beta-Cells
| Parameter | Condition | This compound Effect | Reference |
| Apoptosis | High-glucose | Decreased | [2] |
| GSIS | High-glucose | Increased | [2] |
| ER Stress Markers | High-glucose | Decreased | [2] |
Table 2: In Vivo Effects of this compound in db/db Mice
| Parameter | Treatment Duration | This compound Effect | Reference |
| Islet Size | 4 weeks | Increased | [2] |
| Beta-cell Proliferation | 4 weeks | Increased | [2] |
| Beta-cell Mass | 4 weeks | Increased | [2] |
| Glycemic Control | 20 weeks | Improved | [4][5] |
| Insulin Sensitivity | 20 weeks | Enhanced | [4][5] |
Table 3: Clinical Effects of this compound in Patients with Type 2 Diabetes
| Parameter | Treatment | This compound Effect | Reference |
| HbA1c | 0.5 mg daily (24 weeks) | Significant reduction | [6] |
| HOMA-IR | 0.5 mg daily (24 weeks) | Improved | [6] |
| HOMA-β | 0.5 mg daily (24 weeks) | Improved | [3][6] |
| Fasting Plasma Glucose | 0.5 mg daily (24 weeks) | Significant reduction | [6] |
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol details the steps for assessing the effect of this compound on the insulin secretion capacity of pancreatic beta-cells in response to glucose.
Materials:
-
INS-1 cells (or other suitable insulin-secreting cell line)
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements
-
This compound
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.2 mM) and high glucose (e.g., 16.7 mM)
-
Bovine Serum Albumin (BSA)
-
Insulin ELISA kit
Protocol:
-
Cell Culture and Treatment:
-
Culture INS-1 cells in standard conditions.
-
Seed cells in 24-well plates and allow them to adhere.
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined period (e.g., 24-48 hours). A high-glucose condition can be used to mimic hyperglycemia[2].
-
-
Pre-incubation:
-
Wash the cells twice with KRB buffer containing low glucose.
-
Pre-incubate the cells in KRB buffer with low glucose for 1 hour at 37°C to allow basal insulin secretion to stabilize.
-
-
Basal and Stimulated Insulin Secretion:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer with low glucose to half of the wells (basal secretion) and KRB buffer with high glucose to the other half (stimulated secretion).
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
The results can be expressed as the stimulation index (insulin at high glucose / insulin at low glucose)[7].
-
In Vivo Assessment of Beta-Cell Mass and Proliferation
This protocol describes the histological analysis of pancreatic tissue from animal models to quantify changes in beta-cell mass and proliferation following this compound treatment.
Materials:
-
Pancreatic tissue from control and this compound-treated db/db mice.
-
Formalin or other suitable fixative.
-
Paraffin embedding reagents.
-
Microtome.
-
Primary antibodies: anti-insulin, anti-Ki67 (or BrdU).
-
Secondary antibodies (fluorescently or enzyme-conjugated).
-
Microscope with imaging software.
Protocol:
-
Tissue Preparation:
-
Following the treatment period (e.g., 4 weeks), euthanize the mice and carefully dissect the pancreas[2].
-
Fix the pancreas in 10% neutral buffered formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
-
Immunohistochemistry:
-
Cut 4-5 µm sections using a microtome and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval as required for the specific antibodies.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against insulin (to identify beta-cells) and a proliferation marker like Ki67.
-
Wash and incubate with appropriate secondary antibodies.
-
Develop the signal (e.g., with DAB for enzymatic detection or mount with DAPI for fluorescence).
-
-
Image Acquisition and Analysis:
-
Capture images of the pancreatic islets at a consistent magnification.
-
Quantify the total pancreatic area and the insulin-positive area using image analysis software.
-
Beta-cell mass is calculated as the product of the relative beta-cell area and the pancreatic weight.
-
The proliferation index is determined by counting the number of Ki67-positive beta-cells as a percentage of the total number of beta-cells.
-
Signaling Pathways
This compound's effects on beta-cells are mediated through complex signaling pathways. As a TZD, its primary target is PPARγ. Activation of PPARγ can modulate the expression of genes involved in insulin sensitivity, inflammation, and cell survival[1][8]. Additionally, studies suggest that this compound may influence other pathways, such as the TGF-β/Smad and p38 MAPK pathways, which are involved in cellular stress and fibrosis[9].
Conclusion
The methodologies described provide a robust framework for investigating the effects of this compound on pancreatic beta-cell function. By combining in vitro and in vivo approaches, researchers can gain a comprehensive understanding of its direct cellular actions and its physiological impact. The presented protocols for GSIS and beta-cell mass analysis, along with the summary of quantitative data and signaling pathways, serve as a valuable resource for drug development professionals and scientists in the field of diabetes research.
References
- 1. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The direct effect of this compound, a new thiazolidinedione, on pancreatic beta cells: A comparison with other thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 5. Effects of this compound, a novel thiazolidinedione, on adipose tissue remodeling and brown and beige adipose tissue development in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of this compound Monotherapy in Patients with Type 2 Diabetes Mellitus over 24-Weeks: A Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo Controlled Trial | PLOS One [journals.plos.org]
- 7. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, A Peroxisome Proliferator-Activated Receptor-Gamma Agonist, Inhibits Papillary Thyroid Cancer Cell Migration and Invasion by Suppressing p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lobeglitazone's Binding Affinity to PPARγ
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lobeglitazone is a potent thiazolidinedione (TZD) class of antidiabetic drug that acts as a selective agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear hormone receptor crucial in regulating glucose homeostasis, lipid metabolism, and adipogenesis. The efficacy of this compound is intrinsically linked to its high binding affinity for PPARγ. Understanding and quantifying this interaction is paramount for drug development and mechanistic studies.
These application notes provide a detailed overview of several biophysical and computational techniques to characterize the binding affinity of this compound to PPARγ. Detailed protocols for key methods are provided to guide researchers in setting up and performing these experiments.
Data Presentation: Quantitative Binding Affinity Data
The following table summarizes the quantitative data available for the interaction of this compound and other relevant TZDs with PPARγ.
| Compound | Technique | Parameter | Value | Reference |
| This compound | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | EC50 | 0.1374 µM | [1] |
| This compound | Thermal Shift Assay (DSF) | Tm (°C) | 50.1 | [2] |
| This compound | Computational Docking | Relative Affinity | ~12x higher than Pioglitazone | [2][3][4] |
| This compound | Computational Docking | Relative Affinity | ~14x higher than Rosiglitazone | [2] |
| Pioglitazone | Thermal Shift Assay (DSF) | Tm (°C) | 46.5 | [2] |
| Rosiglitazone | Thermal Shift Assay (DSF) | Tm (°C) | 47.0 | [2] |
| Rosiglitazone | TR-FRET | EC50 | 0.1076 µM | [1] |
| Pioglitazone | TR-FRET | EC50 | 0.5492 µM | [1] |
| Apo PPARγ LBD | Thermal Shift Assay (DSF) | Tm (°C) | 43.0 | [2] |
Signaling Pathway
The binding of an agonist like this compound to PPARγ initiates a cascade of molecular events leading to the regulation of target gene expression.
References
Application of Lobeglitazone in Diabetic Nephropathy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeglitazone, a novel thiazolidinedione (TZD), acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] As a member of the TZD class of antidiabetic drugs, this compound primarily enhances insulin sensitivity.[1] Emerging preclinical and clinical studies are progressively highlighting its therapeutic potential beyond glycemic control, particularly in the context of diabetic microvascular complications such as diabetic nephropathy (DN).[2][3]
Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, characterized by progressive damage to the glomeruli and tubulointerstitium of the kidneys.[2] The pathophysiology of DN is complex, involving hyperglycemia-induced metabolic and hemodynamic alterations that trigger a cascade of events, including inflammation, oxidative stress, and fibrosis.[4]
This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound in diabetic nephropathy. It summarizes key findings from preclinical and clinical research and offers step-by-step methodologies for relevant in vivo and in vitro experiments.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies on the effects of this compound in the context of diabetic nephropathy and related pathologies.
Table 1: Preclinical Data on the Effect of this compound on Renal Fibrosis Markers in a Unilateral Ureteral Obstruction (UUO) Mouse Model
| Parameter | Control Group | UUO + Vehicle Group | UUO + this compound (1 mg/kg) Group | Reference |
| Phospho-Smad3 (relative intensity) | 1.0 | 3.5 | 1.5 | [3] |
| α-SMA (relative intensity) | 1.0 | 4.0 | 2.0 | [3] |
| PAI-1 (relative intensity) | 1.0 | 3.8 | 1.8 | [3] |
| Type 1 Collagen (relative intensity) | 1.0 | 4.2 | 2.2 | [3] |
Table 2: Clinical Data on the Effect of this compound on Urinary Albumin-to-Creatinine Ratio (UACR) in Patients with Type 2 Diabetes
| Parameter | Baseline (this compound 0.5 mg) | 24 Weeks (this compound 0.5 mg) | Baseline (Pioglitazone 15 mg) | 24 Weeks (Pioglitazone 15 mg) | Reference |
| UACR (mg/g Cr) | 25.1 | 20.8 (-4.3 change) | 66.7 | 71.9 (+5.2 change) | [2] |
| New-onset Microalbuminuria | N/A | 2.4% | N/A | 6.8% | [2] |
| Progression of Albuminuria (>1 stage) | N/A | 2.9% | N/A | 6.1% | [2] |
| Regression to Normoalbuminuria | N/A | 50.0% | N/A | 39.3% | [2] |
Data are from a 24-week, randomized, double-blind, phase III clinical trial. The changes in UACR were not statistically significant between the groups.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound in diabetic nephropathy research.
In Vivo Model: Unilateral Ureteral Obstruction (UUO) in Mice
The UUO model is a well-established method for inducing renal tubulointerstitial fibrosis, a key pathological feature of diabetic nephropathy.
Protocol:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
This compound Administration: Administer this compound at a dose of 1 mg/kg body weight daily by oral gavage. A control group should receive the vehicle (e.g., 0.5% carboxymethylcellulose).
-
UUO Surgery:
-
Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane).
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using 4-0 silk sutures.
-
For sham-operated controls, expose the ureter without ligation.
-
Close the incision with sutures.
-
-
Post-operative Care and Treatment: Continue daily administration of this compound or vehicle for 7 to 14 days.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse the kidneys with phosphate-buffered saline (PBS). Harvest the kidneys for histological and molecular analysis.
In Vitro Model: High-Glucose-Treated Podocytes
This model mimics the hyperglycemic conditions experienced by podocytes in diabetic nephropathy.
Protocol:
-
Cell Culture: Culture conditionally immortalized human or mouse podocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 33°C in the presence of 10 U/mL interferon-gamma (IFN-γ) to promote proliferation.
-
Differentiation: To induce differentiation, transfer the podocytes to a 37°C incubator and culture in IFN-γ-free medium for 10-14 days.
-
High-Glucose Treatment:
-
Starve the differentiated podocytes in serum-free medium for 24 hours.
-
Treat the cells with normal glucose (5.5 mM D-glucose) or high glucose (30 mM D-glucose) for 24-48 hours. An osmotic control group with 5.5 mM D-glucose + 24.5 mM L-glucose should be included.
-
-
This compound Treatment: Co-incubate the high-glucose-treated cells with this compound at a concentration of 10 µM. A vehicle control (e.g., DMSO) should be used.
-
Analysis: After the treatment period, harvest the cells for analysis of protein expression (Western blot), gene expression (RT-PCR), and cellular assays (e.g., apoptosis, reactive oxygen species measurement).
Histological Analysis of Renal Fibrosis
Sirius Red Staining for Collagen Deposition:
-
Tissue Preparation: Fix kidney tissues in 4% paraformaldehyde, embed in paraffin, and cut 4 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining:
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Rinse in running tap water for 10 minutes.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate through a graded series of ethanol.
-
Clear in xylene and mount with a synthetic resin.
-
-
Quantification: Capture images using a light microscope and quantify the red-stained collagen area using image analysis software (e.g., ImageJ). Express the data as a percentage of the total tissue area.
Molecular Analysis
Western Blot Analysis:
-
Protein Extraction: Homogenize kidney tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Phospho-Smad3 (1:1000)
-
Total-Smad3 (1:1000)
-
α-SMA (1:1000)
-
Type 1 Collagen (1:1000)
-
β-actin (1:5000) or GAPDH (1:5000) as a loading control.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Quantification: Quantify the band intensity using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction and cDNA Synthesis: Extract total RNA from kidney tissue or cultured cells using a suitable kit (e.g., TRIzol) and synthesize cDNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.
-
Primer Sequences (Representative):
-
Mouse α-SMA: Forward: 5'-GTTCAGTGGTGCCTCTGTCA-3', Reverse: 5'-ACTGGGACGACATGGAAAAG-3'
-
Mouse Type 1 Collagen (Col1a1): Forward: 5'-GCTCCTCTTAGGGGCCACT-3', Reverse: 5'-CCACGTCTCACCATTGGGG-3'
-
Mouse GAPDH (housekeeping): Forward: 5'-AGGTCGGTGTGAACGGATTTG-3', Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARg [label="PPARγ", fillcolor="#FBBC05", fontcolor="#202124"]; Hyperglycemia [label="Hyperglycemia", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGFb [label="TGF-β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Smad3 [label="Smad3 Phosphorylation", fillcolor="#FBBC05", fontcolor="#202124"]; Profibrotic_Genes [label="Profibrotic Gene Expression\n(α-SMA, PAI-1, Collagen)", fillcolor="#FBBC05", fontcolor="#202124"]; Renal_Fibrosis [label="Renal Fibrosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Podocyte_Injury [label="Podocyte Injury", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DN_Progression [label="Diabetic Nephropathy Progression", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> PPARg [label="activates", color="#34A853"]; PPARg -> Smad3 [label="inhibits", color="#EA4335", style="dashed"]; Hyperglycemia -> TGFb [label="induces", color="#EA4335"]; Hyperglycemia -> Oxidative_Stress [label="induces", color="#EA4335"]; Hyperglycemia -> Inflammation [label="induces", color="#EA4335"]; TGFb -> Smad3 [label="activates", color="#34A853"]; Smad3 -> Profibrotic_Genes [label="upregulates", color="#34A853"]; Profibrotic_Genes -> Renal_Fibrosis [label="leads to", color="#EA4335"]; Oxidative_Stress -> Podocyte_Injury [label="causes", color="#EA4335"]; Inflammation -> Podocyte_Injury [label="causes", color="#EA4335"]; Renal_Fibrosis -> DN_Progression [label="contributes to", color="#EA4335"]; Podocyte_Injury -> DN_Progression [label="contributes to", color="#EA4335"]; } this compound's mechanism in attenuating diabetic nephropathy.
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPARg_Activation [label="PPARγ Activation", fillcolor="#FBBC05"]; Anti_Fibrotic [label="Anti-Fibrotic Effects", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Inflammatory [label="Anti-Inflammatory Effects", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_Oxidative [label="Anti-Oxidative Stress", fillcolor="#34A853", fontcolor="#FFFFFF"]; Podocyte_Protection [label="Podocyte Protection", fillcolor="#34A853", fontcolor="#FFFFFF"]; Renoprotection [label="Renoprotection in DN", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> PPARg_Activation; PPARg_Activation -> Anti_Fibrotic; PPARg_Activation -> Anti_Inflammatory; PPARg_Activation -> Anti_Oxidative; Anti_Fibrotic -> Renoprotection; Anti_Inflammatory -> Renoprotection; Anti_Oxidative -> Podocyte_Protection; Podocyte_Protection -> Renoprotection; } Logical relationship of this compound's effects in DN.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for diabetic nephropathy, acting through multiple pathways to mitigate renal fibrosis, inflammation, and oxidative stress. The protocols and data presented here provide a comprehensive resource for researchers to further investigate the mechanisms of action and therapeutic efficacy of this compound in preclinical and clinical settings. Further research is warranted to fully elucidate its role in podocyte protection and to translate these promising findings into effective clinical strategies for patients with diabetic nephropathy.
References
- 1. Islet Transplantation Reverses Podocyte Injury in Diabetic Nephropathy or Induced by High Glucose via Inhibiting RhoA/ROCK/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, a Novel Peroxisome Proliferator-Activated Receptor γ Agonist, Attenuates Renal Fibrosis Caused by Unilateral Ureteral Obstruction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of this compound Versus Pioglitazone on Albuminuria in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lobeglitazone Solubility for In vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of lobeglitazone for reliable and reproducible in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and its sulfate salt for in vitro studies.[1][2][3]
Q2: What is the maximum achievable concentration of this compound sulfate in DMSO?
A2: Commercially available this compound sulfate can be dissolved in DMSO at concentrations up to 50 mg/mL (86.41 mM).[1] Another source suggests a solubility of 25 mg/mL (43.21 mM).[2] It is often recommended to use sonication and gentle warming (up to 60°C) to facilitate dissolution.[2] Always use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue with poorly soluble compounds dissolved in DMSO. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to minimize solvent-induced toxicity and precipitation.
-
Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the final volume of media, perform serial dilutions in your culture medium.
-
Pre-warming: Gently warm your cell culture medium to 37°C before adding the this compound stock solution.
-
Rapid Mixing: Add the this compound stock solution to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your culture medium to help maintain the solubility of hydrophobic compounds.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the most referenced solvent, some studies have indicated that this compound sulfate is also soluble in methanol.[4] HPLC analysis methods for this compound have utilized mobile phases containing methanol or acetonitrile with a buffer, suggesting some degree of solubility in these organic solvents mixed with aqueous solutions.[5] However, the compatibility and toxicity of these solvents in your specific cell-based assay must be carefully evaluated.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
Experimental Workflow for Troubleshooting Precipitation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound Sulfate | NOD | TargetMol [targetmol.com]
- 4. impactfactor.org [impactfactor.org]
- 5. Method Development and Validation for Estimation of this compound Sulfate in Bulk and Oral Solid Dosage Form by Chromatographic Technique | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 6. WO2016072748A1 - Pharmaceutical compositions comprising this compound for oral administration - Google Patents [patents.google.com]
Technical Support Center: Optimizing Lobeglitazone Dosage for Mouse Models of Obesity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using lobeglitazone in mouse models of obesity. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for mouse models of obesity?
A1: The optimal dose of this compound can vary depending on the specific mouse model and experimental goals. Based on published studies, a common starting point for oral administration in high-fat diet (HFD)-induced obese mice is between 1 mg/kg/day and 5 mg/kg/day.[1] For genetically obese models like db/db mice, a dosage of 1 mg/kg/day administered intraperitoneally has been shown to be effective.[2] In some studies, a dose as low as 0.3 mg/kg was found to be as effective as 30 mg/kg of pioglitazone.[3] It is recommended to perform a pilot study to determine the most effective dose for your specific model and experimental conditions.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a thiazolidinedione (TZD) that acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5][6][7] Activation of PPARγ, a nuclear receptor highly expressed in adipose tissue, modulates the transcription of genes involved in glucose and lipid metabolism.[5] This leads to improved insulin sensitivity, enhanced glucose uptake in peripheral tissues, and regulation of adipocyte differentiation.[5][8]
Q3: What are the expected metabolic effects of this compound treatment in obese mice?
A3: Treatment with this compound is expected to improve insulin sensitivity and glycemic control.[1][2] Studies have shown significant reductions in fasting blood glucose and insulin levels.[1][9] It can also lead to beneficial remodeling of white adipose tissue and the development of brown and beige adipose tissue.[2] However, it is important to note that weight gain can be a side effect.[1]
Q4: How long should the treatment period be?
A4: The duration of treatment will depend on the research question. Short-term studies of 4 weeks have shown improvements in insulin resistance and hepatic steatosis.[10][11] Longer-term studies, ranging from 9 to 20 weeks, have been used to assess chronic effects on glycemic control and adipose tissue remodeling.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected Weight Gain | - Fluid retention, a known side effect of TZDs. - Increased adipogenesis due to PPARγ activation.[1] - Potential for increased food intake (hyperphagia).[1] | - Monitor body composition (fat vs. lean mass) to understand the nature of the weight gain. - Measure food and water intake daily to assess for hyperphagia. - Consider a lower dose if weight gain is excessive and not related to beneficial adipose tissue remodeling. |
| No Significant Improvement in Glycemic Control | - Insufficient dosage for the specific mouse model. - Short treatment duration. - Issues with drug formulation or administration. | - Increase the dose of this compound in a stepwise manner in a pilot study. - Extend the treatment duration. - Ensure proper preparation and administration of the drug. Confirm the stability of the compound in the chosen vehicle. |
| Worsening of Hepatic Steatosis | - While improving insulin sensitivity, this compound may enhance adipogenesis, which could potentially aggravate hepatic lipogenesis.[1] | - Assess hepatic triglyceride content and histology. - Measure markers of hepatic lipogenesis. - Consider co-administration with an agent that specifically targets hepatic lipid metabolism if this is a concern. |
| Variable Response Among Animals | - Genetic variability within the mouse strain. - Inconsistent diet composition or intake. - Differences in gut microbiota. | - Ensure a homogenous population of mice in terms of age, weight, and genetic background. - Strictly control the diet and housing conditions. - House mice from different treatment groups in the same rack to minimize environmental variability. |
Quantitative Data Summary
Table 1: Summary of this compound Dosage and Effects in Different Mouse Models of Obesity
| Mouse Model | Dosage | Administration Route | Treatment Duration | Key Outcomes | Reference |
| db/db mice | 1 mg/kg/day | Intraperitoneal | 20 weeks | Improved glycemic index, enhanced insulin sensitivity, preserved pancreatic beta cells, increased brown adipose tissue mass. | [2] |
| High-Fat Diet (HFD)-induced obese C57BL/6 mice | 1 or 5 mg/kg/day | Oral | 9 weeks | 5 mg/kg/day dose significantly reversed hyperglycemia and hyperinsulinemia. Both doses led to a slight increase in body weight. | [1] |
| HFD-induced obese mice | 5 mg/kg/day | Oral gavage | 4 weeks | Improved insulin resistance and glucose intolerance, reduced hepatic lipid accumulation, and lowered plasma total cholesterol and triglyceride levels. | [10][11] |
| Zucker diabetic fatty (ZDF) rats, db/db and KKAy mice | 0.3 mg/kg | Not specified | Not specified | Showed a significant glucose-lowering effect, equivalent to 30 mg/kg of pioglitazone. | [3] |
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Model Protocol
-
Animal Model: Male C57BL/6 mice, 3 weeks of age.[1]
-
Diet: Provide a high-fat diet (e.g., 45 kcal% fat) for 15 weeks to induce obesity and insulin resistance.[1] A control group should receive a standard normal diet.
-
This compound Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
From the 9th week of the HFD, administer this compound orally via gavage at the desired dose (e.g., 1 or 5 mg/kg/day) for the remaining 9 weeks.[1] The control group should receive the vehicle alone.
-
-
Monitoring:
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and end of the study.
-
Collect blood samples for analysis of glucose, insulin, and lipid profiles.
-
-
Tissue Collection: At the end of the study, euthanize mice and collect tissues (e.g., liver, adipose tissue, pancreas) for histological and molecular analysis.
db/db Mouse Model Protocol
-
Animal Model: Male C57BL/6 db/db mice.
-
Treatment:
-
Administer this compound (1 mg/kg/day) or vehicle via intraperitoneal injection for the specified duration (e.g., 20 weeks).[2]
-
-
Monitoring and Analysis:
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action via PPARγ activation.
Experimental Workflow for HFD Mouse Model
Caption: General experimental workflow for this compound in HFD mice.
References
- 1. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]
- 2. Effects of this compound, a novel thiazolidinedione, on adipose tissue remodeling and brown and beige adipose tissue development in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 6. This compound | C24H24N4O5S | CID 9826451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing potential off-target effects of lobeglitazone in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using lobeglitazone in cell culture experiments. Our goal is to help you identify and address potential off-target effects to ensure the validity of your results.
Troubleshooting Guide
Unexpected or inconsistent results with this compound may be due to off-target effects. This guide provides strategies to identify and mitigate these effects.
Table 1: Potential Off-Target Effects of this compound and Mitigation Strategies
| Potential Off-Target Effect | Observed Phenotype in Cell Culture | Proposed Mechanism | Suggested Mitigation/Validation Strategy | Key References |
| p38 MAPK Signaling Inhibition | Altered cell migration, invasion, and proliferation; changes in inflammatory responses. | This compound may suppress the phosphorylation of p38 MAPK, independent of PPARγ activation. | - Perform Western blot analysis for phosphorylated and total p38 MAPK.- Use a specific p38 MAPK activator (e.g., Anisomycin) to see if it rescues the phenotype.- Compare results with other PPARγ agonists. | [1][2] |
| mTORC1 Pathway Inhibition | Decreased cell proliferation, altered protein synthesis, and changes in cellular metabolism. | This compound may inhibit the mTORC1 signaling pathway, potentially by reducing Akt phosphorylation. | - Analyze the phosphorylation status of mTORC1 downstream targets (e.g., S6K, 4E-BP1) via Western blot.- Assess cell proliferation rates (e.g., MTT assay) in the presence and absence of this compound. | [3] |
| PTP1B Inhibition | Enhanced insulin signaling pathways, altered cellular metabolism. | This compound can act as a non-competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B). | - Perform an in vitro PTP1B activity assay in the presence of this compound.- Evaluate the phosphorylation status of insulin receptor substrates. | [4][5][6] |
Experimental Protocols
To differentiate between on-target PPARγ-mediated effects and potential off-target effects of this compound, the following experimental controls are recommended.
Protocol 1: PPARγ Knockdown using siRNA
Objective: To determine if the observed effects of this compound are dependent on the presence of PPARγ.
Materials:
-
Lipofectamine RNAiMAX
-
Opti-MEM I Reduced Serum Medium
-
PPARγ-specific siRNA and non-targeting control siRNA
-
Culture medium
-
Cells of interest
-
Reagents for Western blot or qRT-PCR analysis
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 50-60% confluency.
-
siRNA-Lipofectamine Complex Preparation:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the 500 µL siRNA-lipid complex to each well.
-
Incubation: Incubate cells for 24-48 hours at 37°C.
-
This compound Treatment: After incubation, replace the medium with fresh medium containing this compound or vehicle control and incubate for the desired treatment period.
-
Analysis: Harvest cells and assess PPARγ knockdown efficiency by Western blot or qRT-PCR. Analyze the expression of target genes or the phenotype of interest.[7][8][9]
Protocol 2: Pharmacological Inhibition of PPARγ with GW9662
Objective: To chemically inhibit PPARγ and assess if this blocks the effects of this compound.
Materials:
-
GW9662 (a selective PPARγ antagonist)
-
This compound
-
DMSO (vehicle control)
-
Cells of interest and culture medium
-
Reagents for downstream analysis
Procedure:
-
Cell Seeding: Seed cells to the desired confluency for your experiment.
-
Pre-treatment with GW9662: Pre-treat cells with an appropriate concentration of GW9662 (typically 1-10 µM) for 1-2 hours before adding this compound.[10][11][12]
-
This compound Treatment: Add this compound to the GW9662-containing medium at the desired concentration. Include a vehicle-only control and a this compound-only control.
-
Incubation: Incubate for the desired treatment duration.
-
Analysis: Analyze the cellular response (e.g., gene expression, protein levels, phenotypic changes).
Frequently Asked Questions (FAQs)
Q1: I'm observing a rapid cellular response to this compound, faster than typical transcriptional changes. Could this be an off-target effect?
A1: Yes, rapid responses that occur within minutes to a few hours may suggest non-genomic, off-target effects. The canonical PPARγ signaling pathway involves changes in gene transcription, which typically takes several hours to days. Potential rapid off-target mechanisms include modulation of kinase signaling pathways like p38 MAPK or mTORC1.[1][3] We recommend investigating these pathways using the methods described in the troubleshooting guide.
Q2: My cells do not express PPARγ, but I still see an effect with this compound treatment. What could be the cause?
A2: This is a strong indication of an off-target effect. This compound has been reported to inhibit PTP1B and the mTORC1 pathway, which could mediate effects in PPARγ-negative cells.[3][5] To confirm, you can perform a PTP1B inhibition assay or analyze the mTORC1 pathway activity as detailed in the troubleshooting guide.
Q3: How can I be sure that the concentration of this compound I'm using is appropriate to minimize off-target effects?
A3: It is crucial to perform a dose-response curve for your specific cell type and endpoint. The goal is to use the lowest effective concentration that elicits the desired on-target (PPARγ-mediated) response. High concentrations are more likely to induce off-target effects. Comparing your effective concentration to published in vitro studies can also provide guidance.[4]
Q4: Are the off-target effects of this compound the same as other thiazolidinediones (TZDs) like rosiglitazone or pioglitazone?
A4: While TZDs share the same primary target (PPARγ), their off-target profiles can differ. For example, this compound has been shown to have a different impact on osteoblast differentiation in vitro compared to rosiglitazone.[13] Therefore, it is important to validate the specificity of this compound's effects in your experimental system, even if you have previously worked with other TZDs.
Q5: What are the best negative controls for my this compound experiments?
A5: The ideal negative controls are:
-
Vehicle Control: Treating cells with the same solvent used to dissolve this compound (usually DMSO).
-
PPARγ Knockdown/Knockout Cells: Cells that do not express PPARγ should not exhibit on-target effects.
-
Co-treatment with a PPARγ Antagonist: Using an antagonist like GW9662 should block the on-target effects of this compound.[2][11][12]
Visualizing Experimental Logic and Signaling Pathways
To aid in experimental design and data interpretation, we provide the following diagrams generated using Graphviz.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: Canonical PPARγ signaling pathway.
Caption: Potential off-target signaling pathways of this compound.
References
- 1. This compound, A Peroxisome Proliferator-Activated Receptor-Gamma Agonist, Inhibits Papillary Thyroid Cancer Cell Migration and Invasion by Suppressing p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, A Peroxisome Proliferator-Activated Receptor-Gamma Agonist, Inhibits Papillary Thyroid Cancer Cell Migration and Invasion by Suppressing p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antidiabetic drug this compound has the potential to inhibit PTP1B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dominant-Negative and Knockdown Approaches to Studying PPAR Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA knockdown [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. glpbio.com [glpbio.com]
- 13. journals.viamedica.pl [journals.viamedica.pl]
Technical Support Center: Lobeglitazone Western Blot Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific binding in Western blots involving the PPARγ agonist, lobeglitazone.
FAQs: Troubleshooting Non-Specific Binding in this compound Studies
This section addresses common issues encountered during Western blotting experiments designed to analyze the effects of this compound on protein expression.
Question 1: I'm seeing high background across my entire membrane after treating my cells with this compound. What are the likely causes and how can I fix it?
High background, which appears as a uniform dark haze across the blot, can obscure the signal from your protein of interest.[1] This is often due to issues with blocking or antibody concentrations.[1]
Potential Causes and Solutions:
-
Insufficient Blocking: The blocking step is critical to prevent antibodies from binding non-specifically to the membrane.[1] If blocking is incomplete, you will see a high background.[1][2]
-
Optimize Blocking Agent: The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[1] If you are using one, try switching to the other. Typically, a 3-5% solution is effective.[3] For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins like casein that can cause interference.[3][4][5]
-
Increase Blocking Time and/or Temperature: Try increasing the blocking incubation time to 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[3][5][6]
-
Add Detergent: Including a non-ionic detergent like 0.05-0.1% Tween-20 in your blocking and wash buffers can help reduce non-specific interactions.[3]
-
-
Antibody Concentration Too High: An excess of primary or secondary antibody can lead to increased non-specific binding and a dark background.[3][7][8]
-
Titrate Your Antibodies: The optimal antibody concentration can vary. It is essential to perform a dilution series (titration) to find the concentration that provides a strong specific signal with minimal background.[1][4][6] Recommended dilution ranges are typically 1:500-1:10,000 for primary antibodies and 1:5,000-1:200,000 for secondary antibodies.[4][9]
-
Optimize Incubation Conditions: Consider reducing the antibody incubation time or performing the incubation at 4°C overnight, which can decrease non-specific binding.[2][5]
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound primary and secondary antibodies.[10]
-
Contaminated Buffers: Bacterial growth in buffers can lead to high background.[7] Always use freshly prepared buffers.[3][7]
-
Membrane Handling: Allowing the membrane to dry out at any point during the process can cause high background.[7][8]
Question 2: My Western blot for a this compound-induced protein shows multiple non-specific bands in addition to my target band. How can I improve the specificity?
Non-specific bands appear as distinct, unwanted bands on the blot and can be caused by several factors, from antibody specificity to sample quality.[1]
Potential Causes and Solutions:
-
Primary Antibody Specificity: The primary antibody may be cross-reacting with other proteins in the lysate that share similar epitopes.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically.
-
Run a Control: Perform a control experiment by incubating a blot only with the secondary antibody (omitting the primary).[3][11] If bands appear, your secondary antibody is the source of the non-specific signal.
-
Use Pre-adsorbed Secondary Antibodies: Consider using a secondary antibody that has been pre-adsorbed against the species of your sample to reduce cross-reactivity.[11]
-
-
Protein Overloading or Degradation: Loading too much protein can lead to non-specific bands, while protein degradation can result in multiple lower molecular weight bands.[8][10]
-
Sub-optimal Blocking: As with high background, improper blocking can also lead to non-specific bands.[2] Experiment with different blocking agents and incubation times.
Quantitative Data Summary
Optimizing your Western blot protocol often requires testing several conditions. Below is a sample table illustrating how to compare results from different blocking buffers to improve the signal-to-noise ratio.
| Blocking Buffer Composition | Incubation Time (RT) | Signal Intensity (Target Protein) | Background Intensity | Signal-to-Noise Ratio |
| 5% Non-Fat Milk in TBST | 1 hour | 150,000 | 80,000 | 1.88 |
| 5% BSA in TBST | 1 hour | 145,000 | 45,000 | 3.22 |
| Commercial Protein-Free Blocker | 1 hour | 160,000 | 35,000 | 4.57 |
Experimental Protocols
Protocol: Western Blotting for PPARγ Expression after this compound Treatment
This protocol provides a general framework. Specific antibody dilutions and incubation times should be optimized for your experimental system.
-
Cell Culture and Treatment:
-
Plate cells (e.g., adipocytes, hepatocytes) at an appropriate density.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Blocking: Block the membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PPARγ (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. The expected molecular weight for PPARγ is ~53-57 kDa.[13][14]
-
Washing: Wash the membrane 3-4 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film. Reduce exposure time if the background is too high.[3]
-
Mandatory Visualization
The following diagrams illustrate key workflows and pathways relevant to this compound research.
Caption: Troubleshooting workflow for non-specific binding in Western blotting.
Caption: Simplified signaling pathway of this compound via PPARγ activation.
References
- 1. clyte.tech [clyte.tech]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. arp1.com [arp1.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 6. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. sinobiological.com [sinobiological.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. arp1.com [arp1.com]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 13. PPARγ Regulated Fatty Acid Metabolism Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 14. PPAR gamma Polyclonal Antibody (PA3-821A) [thermofisher.com]
enhancing the bioavailability of lobeglitazone in preclinical studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on preclinical studies with lobeglitazone.
FAQs & Troubleshooting Guides
This section addresses common issues encountered during the formulation and preclinical evaluation of this compound.
1. Formulation and Dissolution
-
Question: We are observing inconsistent results in our in vitro dissolution studies with our this compound formulation. What could be the cause?
-
Answer: Inconsistent dissolution can arise from several factors, especially for a poorly water-soluble compound like this compound.
-
Particle Size and Morphology: Ensure the particle size and crystal form of the this compound active pharmaceutical ingredient (API) are consistent across batches. Variations can significantly impact the dissolution rate.
-
Excipient Compatibility: Incompatibility between this compound and the chosen excipients can affect wettability and dissolution.
-
Manufacturing Process: For formulations like wet granulation, inconsistencies in binder addition, granulation time, and drying can lead to variable granule properties and, consequently, dissolution profiles.[1][2]
-
-
-
Question: Our initial formulation of this compound shows poor dissolution. How can we improve it?
-
Answer: Several strategies can be employed to improve the dissolution of poorly soluble drugs like this compound:
-
Particle Size Reduction: Micronization or nano-milling of the API increases the surface area available for dissolution.
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier can enhance the dissolution rate.
-
Use of Solubilizing Agents: Incorporating surfactants or other solubilizing agents in the formulation can improve the wettability and solubility of this compound.
-
Wet Granulation: A study has shown that wet granulation using only purified water as a binding solvent can remarkably improve the dissolution rate of this compound.[1]
-
-
-
Question: We are developing a self-emulsifying drug delivery system (SEDDS) for this compound. What are the key considerations?
-
Answer: SEDDS can be a promising approach for enhancing the bioavailability of poorly soluble drugs.[3] Key considerations include:
-
Component Selection: Careful selection of oils, surfactants, and co-surfactants is crucial for forming a stable and efficient self-emulsifying system.
-
Drug Solubility in Excipients: Ensure this compound has high solubility in the chosen lipidic components.
-
Phase Diagram Construction: Constructing ternary phase diagrams is essential to identify the optimal concentration ranges of the components for creating a stable microemulsion upon dilution in aqueous media.
-
-
2. In Vivo Pharmacokinetic Studies
-
Question: We observe high variability in the plasma concentrations of this compound in our preclinical animal studies. What are the potential reasons?
-
Answer: High variability in in vivo studies can be attributed to several factors:
-
Formulation Performance: Inconsistent in vivo dissolution and absorption of the formulation can lead to variable plasma concentrations.
-
Animal-to-Animal Variability: Physiological differences among animals, such as gastric pH and gastrointestinal transit time, can influence drug absorption.
-
Food Effect: The presence of food can alter the absorption of this compound. A high-fat meal has been shown to decrease the Cmax of this compound by approximately 32% while not significantly affecting the AUC.[4]
-
Blood Sampling and Processing: Inconsistent blood sampling times, sample handling, and storage conditions can introduce variability.
-
-
-
Question: What is the reported oral bioavailability of this compound in preclinical species?
-
Question: What are the main metabolic pathways for this compound?
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| 1 | 962 | 1.13 | 459 (µg·min/mL) | ~95 | [8][10] |
| 2 | 4940 | 0.81 | 481 (µg·min/mL) | ~99 | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| 0.5 mg (Test Formulation) | 50.35 (± 6.94) | - | 367.49 (± 157.92) | - | [11][12] |
| 0.5 mg (Reference Formulation) | 49.29 (± 6.71) | - | 362.40 (± 140.05) | - | [11][12] |
| 1 mg to 4 mg | Dose-proportional increase | 1 - 3 | Dose-proportional increase | 7.8 - 9.8 | [7][13] |
Experimental Protocols
1. Quantification of this compound in Rat Plasma using LC-MS/MS
This protocol is based on a validated method for the determination of this compound in rat plasma.[14]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a microcentrifuge tube, add 100 µL of an internal standard solution (e.g., rosiglitazone in acetonitrile).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC system.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound standards.
-
The lower limit of quantification (LLOQ) has been reported to be 50 ng/mL.[14]
-
2. In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Formulation Administration:
-
Administer the this compound formulation orally via gavage.
-
For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the plasma samples for this compound concentration using a validated analytical method, such as the LC-MS/MS method described above.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.
-
Visualizations
Caption: Metabolic pathway of this compound in the liver.
Caption: Experimental workflow for a preclinical pharmacokinetic study.
References
- 1. WO2016072748A1 - Pharmaceutical compositions comprising this compound for oral administration - Google Patents [patents.google.com]
- 2. RU2709526C2 - Pharmaceutical compositions which contain this compound for oral administration - Google Patents [patents.google.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of a this compound/Metformin Fixed-Dose Combination Tablet (CKD-395 0.5/1000 mg) Versus Concomitant Administration of Single Agents and the Effect of Food on the Metabolism of CKD-395 in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of the Absorption, Distribution, Metabolism, and Excretion of this compound, a Novel Activator of Peroxisome Proliferator-Activated Receptor Gamma in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C24H24N4O5S | CID 9826451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and bioequivalence of 0.5 mg this compound tablets in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of CKD-501, this compound, in rat plasma using a liquid-chromatography/tandem mass spectrometry method and its applications to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cell Culture Contamination During Lobeglitazone Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage cell culture contamination during experiments involving lobeglitazone.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination I should be aware of in my cell culture experiments with this compound?
A1: The most common contaminants in cell culture are bacteria, yeast, molds, and mycoplasma.[1][2][3] These can be introduced at various stages of your experiment, from initial cell handling to the preparation of your this compound solutions.
Q2: How can I prepare a sterile stock solution of this compound for my cell culture experiments?
A2: this compound sulfate is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4][5] To ensure sterility, it is recommended to filter the DMSO-dissolved this compound stock solution through a 0.22 µm sterile syringe filter.[6] Use a filter material compatible with DMSO, such as PTFE (polytetrafluoroethylene) or nylon.
Q3: My this compound solution is precipitating after I add it to my cell culture medium. What should I do?
A3: Precipitation of compounds dissolved in DMSO upon dilution in aqueous solutions like cell culture media is a common issue.[7][8] This happens because the compound may be less soluble in the aqueous environment of the media. To avoid this, you can try the following:
-
Increase the final DMSO concentration (if your cells can tolerate it): However, be mindful that high concentrations of DMSO can be toxic to cells.
-
Perform serial dilutions: Instead of adding a small volume of highly concentrated stock directly to your media, make intermediate dilutions in media.
-
Warm the media: Gently warming the media to 37°C before adding the this compound stock can sometimes help with solubility.
-
Vortex gently while adding the stock solution: This can help to quickly disperse the compound and prevent localized high concentrations that are prone to precipitation.
Q4: I've noticed a change in my cell morphology after treating with this compound. Is it contamination or a drug effect?
A4: It can be challenging to distinguish between contamination-induced and drug-induced changes in cell morphology. This compound has been shown to cause morphological changes in some cell lines.[4][5] For example, some studies have reported that it can induce a more elongated or flattened appearance in certain cancer cells. To differentiate, you should:
-
Visually inspect for common signs of contamination: Look for turbidity in the media, rapid pH changes (indicated by a color change of the phenol red), or the presence of swimming or budding particles under the microscope.
-
Perform a Gram stain: This can help identify the presence of bacteria.
-
Test for mycoplasma: Mycoplasma contamination is not visible under a standard microscope and requires specific tests like PCR or ELISA.
-
Include a vehicle control: Treat a parallel culture with the same concentration of DMSO (or the solvent used for this compound) without the drug. This will help you determine if the observed effects are due to the drug or the solvent.
-
Consult the literature: Review studies that have used this compound in the same or similar cell lines to see if similar morphological changes have been reported.
Q5: What is the recommended storage for my this compound stock solution?
A5: this compound stock solutions dissolved in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and increase the risk of contamination.
Troubleshooting Guides
Guide 1: Sudden Turbidity and/or Color Change in Culture Medium
| Symptom | Possible Cause | Recommended Action |
| Cloudy or turbid medium, often with a rapid change in color (e.g., yellow for bacterial, pink/purple for fungal).[9] | Bacterial or Yeast/Mold Contamination. | 1. Immediately discard the contaminated culture and any shared reagents.[9] 2. Thoroughly decontaminate the incubator, biosafety cabinet, and any equipment that came into contact with the contaminated culture.[9] 3. Review your aseptic technique. 4. Check the sterility of your media, sera, and other reagents. |
| Precipitate in the medium without a significant pH change. | Precipitation of this compound or Media Components. [7] | 1. Refer to the FAQ on this compound precipitation. 2. Check for temperature fluctuations in your incubator. 3. Ensure your media is not expired and has been stored correctly. |
Guide 2: Slow Cell Growth, Reduced Viability, or Changes in Cell Morphology
| Symptom | Possible Cause | Recommended Action |
| Cells appear unhealthy, are growing slower than expected, or show altered morphology (e.g., rounding, detachment, granularity). | Mycoplasma Contamination. [10] | 1. Quarantine the suspected culture. 2. Test for mycoplasma using a reliable method (PCR, ELISA, or a specialized kit). 3. If positive, discard the culture and all related reagents. In cases of invaluable cell lines, specific anti-mycoplasma agents can be used, but this is generally not recommended for routine cultures. |
| This compound Cytotoxicity. [11] | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line. 2. Include a vehicle control (DMSO) to rule out solvent toxicity. 3. Shorten the exposure time to the drug. | |
| Chemical Contamination. | 1. Ensure high-purity water and reagents are used for media and buffer preparation. 2. Check for any residues from cleaning agents in your glassware or plasticware. |
Experimental Protocols
Protocol 1: Preparation of Sterile this compound Stock Solution
Materials:
-
This compound sulfate powder
-
High-purity, sterile DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
0.22 µm sterile syringe filter (PTFE or nylon)
-
Sterile syringe
Methodology:
-
In a sterile environment (e.g., a biosafety cabinet), weigh the desired amount of this compound sulfate powder.
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the powder is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a sterile microcentrifuge tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Mycoplasma Detection by PCR
Materials:
-
Cell culture supernatant from the test culture
-
Mycoplasma PCR detection kit (follow manufacturer's instructions)
-
PCR tubes
-
Micropipettes and sterile, filter-barrier tips
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Methodology:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been cultured for at least 72 hours without antibiotics.
-
Prepare the sample according to the instructions provided with your mycoplasma PCR detection kit. This typically involves a brief heat treatment to lyse any mycoplasma present.
-
Set up the PCR reaction by adding the prepared sample, primers, and PCR master mix to a PCR tube as per the kit's protocol. Include positive and negative controls.
-
Run the PCR program on a thermocycler using the cycling conditions specified in the kit's manual.
-
Analyze the PCR products by agarose gel electrophoresis. The presence of a band of a specific size (as indicated in the kit's manual) indicates mycoplasma contamination.
Visual Guides
Caption: A decision-making workflow for troubleshooting potential contamination events.
Caption: Aseptic workflow for preparing sterile this compound stock solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. emulatebio.com [emulatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nacalai.com [nacalai.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Lobeglitazone Interference in Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from the PPARγ agonist lobeglitazone in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is an oral anti-diabetic agent belonging to the thiazolidinedione (TZD) class of drugs.[1] It functions as an insulin sensitizer by activating peroxisome proliferator-activated receptor-gamma (PPARγ).[2] Like other thiazolidinediones, this compound possesses a chemical structure that can exhibit intrinsic fluorescence (autofluorescence) and absorb light in the UV and visible ranges, which can interfere with the optical measurements of many fluorescence-based assays.[3][4]
Q2: What are the primary mechanisms of this compound interference in fluorescence assays?
There are two main mechanisms by which this compound can interfere with fluorescence assays:
-
Autofluorescence: this compound itself can fluoresce, emitting light at wavelengths that may overlap with the emission spectrum of the fluorescent probe used in your assay. This leads to an artificially high signal, potentially masking true results or generating false positives.[3][5]
-
Inner Filter Effect (Quenching): this compound can absorb light at the excitation and/or emission wavelengths of your fluorescent probe.[4] This absorption reduces the amount of light that reaches the fluorophore for excitation and the amount of emitted light that reaches the detector, resulting in a lower-than-expected signal (quenching) and potentially leading to false negatives.[3]
Q3: At what wavelengths is this compound likely to cause interference?
Q4: How can I proactively minimize potential interference from this compound in my assay development?
To minimize interference, consider the following during assay design:
-
Fluorophore Selection: Whenever possible, opt for fluorophores with excitation and emission wavelengths shifted to the red end of the spectrum (e.g., >500 nm).[3] Many small molecules, including this compound, are less likely to fluoresce or absorb light at these longer wavelengths.[7]
-
Assay Format: Consider using time-resolved fluorescence resonance energy transfer (TR-FRET) assays. The long-lived fluorescence of the lanthanide donors used in TR-FRET allows for a time delay between excitation and signal detection, which can significantly reduce interference from the short-lived fluorescence of compounds like this compound.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating this compound interference in your fluorescence-based assays.
Step 1: Identify Potential Interference
If you suspect this compound is affecting your assay results, the first step is to confirm and characterize the interference.
Experimental Protocol: Preliminary Interference Assessment
-
Prepare a dilution series of this compound in the same buffer used for your assay. The concentration range should cover and exceed the concentrations used in your experiments.
-
Dispense the this compound dilutions into a multi-well plate (the same type used for your assay).
-
Read the plate for autofluorescence: Scan the plate using the same excitation and emission wavelengths and instrument settings as your main assay.
-
Read the plate for absorbance: Perform a spectral scan of the this compound dilutions to determine its absorbance profile, paying close attention to the excitation and emission wavelengths of your assay's fluorophore.
Data Presentation: this compound Spectral Properties (Hypothetical Data Based on Analogs)
| Parameter | Wavelength Range | Potential for Interference |
| UV Absorbance Maximum | ~250-254 nm[6] | High, especially for UV-excited fluorophores. |
| Fluorescence Excitation (inferred from Rosiglitazone) | ~247 nm | High, can be directly excited by UV light sources. |
| Fluorescence Emission (inferred from Rosiglitazone) | ~367 nm | Can interfere with blue-emitting fluorophores. |
Step 2: Correct for Interference
Based on the nature of the interference identified in Step 1, you can apply the following correction strategies.
Strategy 1: Background Subtraction for Autofluorescence
If this compound exhibits significant autofluorescence at your assay's wavelengths, you can subtract this background signal.
Experimental Protocol: Autofluorescence Correction
-
Prepare two sets of assay plates:
-
Assay Plate: Contains all assay components, including your fluorescent probe and the this compound concentrations being tested.
-
Control Plate: Contains the same concentrations of this compound in the assay buffer but without the fluorescent probe.
-
-
Incubate both plates under the same conditions.
-
Read the fluorescence of both plates using the same instrument settings.
-
Calculate the corrected signal: For each well, subtract the fluorescence intensity of the corresponding well on the Control Plate from the fluorescence intensity on the Assay Plate.
Autofluorescence Correction Workflow
Strategy 2: Mathematical Correction for Inner Filter Effect
If this compound absorbs light at the excitation and/or emission wavelengths, a mathematical correction can be applied.
Experimental Protocol: Inner Filter Effect Correction
-
Measure the absorbance of your this compound concentrations at the excitation (Abs_ex) and emission (Abs_em) wavelengths of your fluorophore.
-
Calculate the correction factor (CF) for each this compound concentration using the following formula: CF = 10^((Abs_ex + Abs_em) / 2)
-
Multiply your observed fluorescence signal by the corresponding CF to obtain the corrected fluorescence.
Inner Filter Effect Correction Logic
Step 3: Assay Re-optimization
If the interference is too significant to be corrected by the methods above, you may need to re-optimize your assay.
-
Switch to a Red-Shifted Fluorophore: As mentioned in the FAQs, this is one of the most effective ways to avoid interference from many small molecules.
-
Use an Orthogonal Assay: To confirm hits obtained from your primary fluorescence assay, use a non-fluorescence-based method (e.g., a luminescence or absorbance-based assay) to re-screen your compounds of interest. This helps to ensure that the observed activity is not an artifact of fluorescence interference.
PPARγ Signaling Pathway
By following these guidelines, researchers can effectively identify, troubleshoot, and minimize the interference of this compound in their fluorescence-based assays, leading to more accurate and reliable experimental data.
References
- 1. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing treatment duration for lobeglitazone in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lobeglitazone in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
A1: this compound is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Upon binding to PPARγ, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA response elements to modulate the transcription of genes involved in glucose and lipid metabolism, and inflammation.[1]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a common concentration range for this compound in vitro is between 0.1 µM and 10 µM. For instance, studies on osteoblast differentiation have used 0.1 µM and 1 µM, while anti-inflammatory studies have used concentrations up to 200 µM.[3] It is crucial to perform a dose-response curve for your specific cell type and endpoint to determine the optimal concentration.
Q3: How long should I treat my cells with this compound to observe an effect?
A3: The optimal treatment duration depends on the biological process you are investigating.
-
Short-term (minutes to hours): For studying rapid signaling events, such as the inhibition of p38 MAPK phosphorylation, a pre-treatment of 30 minutes followed by a 15-minute stimulation has been used.[4][5]
-
Intermediate-term (hours to days): To assess changes in gene expression related to inflammation, a 24-hour treatment period has been shown to be effective.[2]
-
Long-term (days): For processes like adipocyte or osteoblast differentiation, treatment durations can range from 7 to 14 days.
It is highly recommended to perform a time-course experiment to determine the optimal window for your specific assay.
Q4: I am not observing the expected anti-inflammatory effects of this compound. What could be the issue?
A4: There are several factors that could contribute to a lack of anti-inflammatory response:
-
Cell Type: The responsiveness to this compound can be cell-type specific. Ensure that the cells you are using express PPARγ.
-
Concentration: The concentration of this compound may be too low. Consider performing a dose-response experiment.
-
Treatment Duration: The treatment time may be too short to induce changes in gene expression. A 24-hour treatment is a good starting point for measuring inflammatory markers.[2]
-
Inflammatory Stimulus: The type and concentration of the inflammatory stimulus (e.g., LPS) can influence the outcome. Ensure your stimulus is potent enough to induce a measurable inflammatory response.
Troubleshooting Guides
Problem: Low or no induction of adipocyte differentiation.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response curve (e.g., 0.1 µM to 10 µM) to identify the optimal concentration for your 3T3-L1 or other preadipocyte cell line. |
| Inadequate Treatment Duration | Adipocyte differentiation is a multi-day process. Ensure you are treating the cells for a sufficient period, typically 7-10 days, with appropriate media changes. |
| Cell Culture Conditions | Ensure cells are not overly confluent before inducing differentiation. Use a standard differentiation cocktail (e.g., MDI: methylisobutylxanthine, dexamethasone, insulin) in conjunction with this compound. |
Problem: Inconsistent results in signaling pathway analysis (e.g., p38 MAPK, mTORC1).
| Possible Cause | Troubleshooting Step |
| Incorrect Timing of Treatment and Stimulation | For rapid phosphorylation events, precise timing is critical. A 30-minute pre-treatment with this compound followed by a 15-minute stimulation with an agonist (e.g., TGF-β1) has been shown to be effective for p38 MAPK.[4][5] Optimize these times for your specific pathway. |
| Cell Lysis and Sample Preparation | Use appropriate phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins. |
| Antibody Quality | Validate your primary antibodies for specificity and sensitivity to ensure you are detecting the correct phosphorylated and total proteins. |
Data Presentation
Table 1: Concentration-Dependent Effects of this compound on Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| This compound Concentration | NO Production (µM) | % Inhibition |
| 0 µM (LPS only) | 72.36 ± 1.98 | 0% |
| 50 µM | 64.60 ± 2.03 | 10.7% |
| 100 µM | 56.30 ± 1.47 | 22.2% |
| 200 µM | 13.23 ± 0.34 | 81.7% |
| Data adapted from a study on lipopolysaccharide (LPS)-induced bone-marrow derived macrophages.[2] |
Table 2: Time-Dependent Effect of TGF-β1 on p38 MAPK Phosphorylation
| Time after TGF-β1 Stimulation | Relative p-p38/T-p38 Expression |
| 0 min | Baseline |
| 15 min | Peak Increase |
| 30 min | Sustained Increase |
| 60 min | Declining |
| This table illustrates a typical time-course response to an agonist, which is crucial for determining the optimal time point to assess the inhibitory effect of this compound.[4] |
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation of 3T3-L1 Cells
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and grow to confluence in DMEM with 10% fetal bovine serum.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) containing the desired concentration of this compound or vehicle control.
-
Insulin Treatment (Day 2): Replace the medium with differentiation medium II (DMEM, 10% FBS, 10 µg/mL insulin) with fresh this compound or vehicle.
-
Maintenance (Day 4 onwards): Replace the medium every two days with DMEM containing 10% FBS and fresh this compound or vehicle.
-
Analysis: Assess differentiation between days 7 and 10 by Oil Red O staining for lipid accumulation and by qPCR for the expression of adipogenic marker genes (e.g., Pparg, Fabp4).[6]
Protocol 2: Analysis of p38 MAPK Phosphorylation
-
Cell Culture: Plate cells (e.g., papillary thyroid carcinoma cells) and grow to 70-80% confluence.
-
Serum Starvation: Serum-starve the cells for 12-24 hours before treatment.
-
This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound or vehicle for 30 minutes.[4][5]
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TGF-β1) for 15 minutes.[4][5]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated-p38 MAPK and total-p38 MAPK.
Visualizations
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. This compound Exerts Anti-Inflammatory Effect in Lipopolysaccharide-Induced Bone-Marrow Derived Macrophages [mdpi.com]
- 3. Gene expression analysis of troglitazone reveals its impact on multiple pathways in cell culture: a case for in vitro platforms combined with gene expression analysis for early (idiosyncratic) toxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, A Peroxisome Proliferator-Activated Receptor-Gamma Agonist, Inhibits Papillary Thyroid Cancer Cell Migration and Invasion by Suppressing p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, A Peroxisome Proliferator-Activated Receptor-Gamma Agonist, Inhibits Papillary Thyroid Cancer Cell Migration and Invasion by Suppressing p38 MAPK Signaling Pathway [e-enm.org]
- 6. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Lobeglitazone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of lobeglitazone, a thiazolidinedione antidiabetic agent, and its derivatives presents a series of chemical challenges that require careful consideration of reaction conditions, impurity control, and purification strategies. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis of this important molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely adopted method is a five-step synthetic pathway.[1][2] This process has been optimized for scalability, significantly improving the overall yield from an initial 17% to a more efficient 52%.[2]
Q2: What are the primary challenges in synthesizing this compound?
A2: Key challenges include managing impurity formation throughout the multi-step synthesis, ensuring regioselectivity in certain reactions, and achieving high purity in the final product.[2][3] Degradation of this compound can also occur under specific conditions, such as exposure to light, moisture, and oxidation.
Q3: What are the known impurities in this compound synthesis?
A3: Impurities can form during manufacturing, purification, or storage and can impact the drug's safety and efficacy.[2] Specific identified impurities include 2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethan-1-ol and 5-(4-(2-((6-(4-Methoxyphenoxy)pyrimidin-4-yl)(methyl)amino)ethoxy)benzylidene)thiazolidine-2,4-dione.
Q4: Are there alternative synthesis methods to the traditional batch process?
A4: Yes, a continuous flow synthesis approach using microreactors has been explored for the production of this compound intermediates.[3] This method can offer advantages in terms of safety, efficiency, and process control compared to traditional batch processes.[3]
Troubleshooting Guides
Step 1 & 2: Synthesis of Pyrimidinyl Aminoalcohol Intermediate
This phase involves the consecutive synthesis of a key intermediate, pyrimidinyl aminoalcohol, starting from the commercially available 4,6-dichloropyrimidine, without the isolation of the intermediate pyrimidinyl phenoxy ether.[2]
Potential Issues & Troubleshooting:
-
Low Yield:
-
Incomplete reaction: Ensure precise stoichiometric control of reagents and monitor the reaction progress using appropriate analytical techniques like TLC or HPLC.
-
Side reactions: Di-substitution on the pyrimidine ring can be a significant side reaction. Control of reaction temperature and slow, controlled addition of reagents can help minimize the formation of this byproduct.
-
-
Impurity Formation:
-
Unreacted starting materials: Optimize reaction time and temperature to drive the reaction to completion.
-
Hydrolysis of chloro-substituents: Ensure anhydrous reaction conditions to prevent the formation of hydroxypyrimidine impurities.
-
Step 3: Etherification to Form the Benzaldehyde Intermediate
This step typically involves the formation of an ether linkage between the pyrimidinyl aminoalcohol and a protected p-hydroxybenzaldehyde derivative. A common method for such transformations is the Mitsunobu reaction.
Potential Issues & Troubleshooting:
-
Formation of Mitsunobu Byproducts:
-
Triphenylphosphine oxide and reduced azodicarboxylate: These are common byproducts of the Mitsunobu reaction and can complicate purification.[4][5]
-
Troubleshooting: Employ purification techniques such as chromatography or crystallization. The use of polymer-supported triphenylphosphine can simplify the removal of the phosphine oxide byproduct through filtration.[4]
-
-
-
Low Yield:
-
Steric hindrance: If either the alcohol or the phenolic component is sterically hindered, the reaction rate may be slow. Consider using less hindered starting materials if the synthesis of derivatives is the goal.
-
Sub-optimal reaction conditions: The order of addition of reagents (pre-formation of the phosphonium salt) and careful temperature control are critical for a successful Mitsunobu reaction.
-
Step 4: Knoevenagel Condensation
This step involves the condensation of the benzaldehyde intermediate with 2,4-thiazolidinedione to form a benzylidene intermediate.
Potential Issues & Troubleshooting:
-
Low Yield of Condensation Product:
-
Inefficient catalysis: The choice of base catalyst (e.g., piperidine, pyridine) and solvent is crucial.[6][7] Optimization of these parameters is often necessary.
-
Reversibility of the reaction: Removal of water formed during the reaction (e.g., using a Dean-Stark trap) can drive the equilibrium towards the product.
-
-
Formation of Side Products:
-
Self-condensation of the aldehyde: This can be minimized by the slow addition of the aldehyde to the reaction mixture containing the 2,4-thiazolidinedione and the catalyst.
-
Michael addition: The product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound. Controlling the stoichiometry and reaction time can mitigate this.
-
Step 5: Reduction of the Benzylidene Intermediate
The final step is the reduction of the exocyclic double bond of the benzylidene-2,4-thiazolidinedione intermediate to yield this compound.
Potential Issues & Troubleshooting:
-
Challenges with Catalytic Hydrogenation:
-
Catalyst poisoning: Certain functional groups can poison the catalyst (e.g., Palladium on carbon), leading to incomplete or slow reactions.
-
Safety concerns: Hydrogenation at scale can pose safety risks.
-
-
Alternative Reduction Method:
-
A significant improvement in the synthesis of this compound involves the use of a Hantzsch dihydropyridine ester (HEH) with silica gel as an acid catalyst for a regioselective 1,4-reduction.[2][8][9] This method avoids the issues associated with catalytic hydrogenation and often provides the product in good yield and high purity.[8][9]
-
-
Incomplete Reduction:
-
Insufficient reducing agent: Ensure an adequate molar excess of the Hantzsch ester.
-
Sub-optimal reaction conditions: Temperature and reaction time should be optimized to ensure complete conversion.
-
Challenges in Synthesizing this compound Derivatives
The synthesis of this compound derivatives often involves modifications at either the pyrimidine ring or the thiazolidinedione moiety.
-
Modification of the Pyrimidine Ring:
-
Altering electronic properties: Introducing different substituents on the pyrimidine ring can be challenging due to the potential for multiple reaction sites and the need for regioselective control.
-
Skeletal editing: Advanced techniques like formal carbon deletion to convert pyrimidines to pyrazoles could be explored for novel derivatives, but these methods come with their own set of challenges regarding substrate scope and reaction conditions.[10]
-
-
Modification of the Thiazolidinedione Ring:
-
N-substitution: Introduction of substituents on the nitrogen atom of the thiazolidinedione ring can be achieved, but it has been reported that N-alkylation can sometimes lower the desired antidiabetic activity.[11]
-
Synthesis of novel glitazones: The development of new thiazolidinedione derivatives often involves multi-step syntheses and requires careful molecular design and biological evaluation to achieve the desired therapeutic profile while minimizing side effects.[12]
-
Data Presentation
Table 1: Comparison of Batch vs. Flow Synthesis for this compound Intermediates [3]
| Intermediate | Synthesis Method | Temperature (°C) | Yield (%) |
| I1 (4-chloro-6-(4-methoxyphenoxy)pyrimidine) | Flow | 25 | 28.0 |
| I2 (2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethanol) | Flow | 160 | 61.8 |
| I3 (4-(2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethoxy)benzaldehyde) | Batch | 60 | 73.3 |
| I4 (5-[4-(2-{[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino}ethoxy)benzylidene]thiazolidine-2,4-dione) | Flow | 120 | 32.0 |
Experimental Protocols
Detailed experimental protocols for each step of the this compound synthesis can be adapted from the procedures described in the process development and scale-up literature.[2] Researchers should carefully follow the specified reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, to ensure successful synthesis and high product quality.
Visualizations
Below are diagrams illustrating key pathways and workflows in the synthesis of this compound.
Caption: Five-step synthesis pathway of this compound.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel glitazones as PPARγ agonists: molecular design, synthesis, glucose uptake activity and 3D QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Lobeglitazone-Induced Edema in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lobeglitazone in animal models. The information is designed to help you anticipate, manage, and mitigate the common side effect of edema in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced edema?
A1: this compound, a thiazolidinedione (TZD), primarily induces edema through its action as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2][3][4] Activation of PPARγ in the renal collecting ducts leads to increased sodium and water reabsorption, resulting in plasma volume expansion and subsequent edema.[2][3][4] A key target in this process is believed to be the epithelial sodium channel (ENaC), though other transporters in the proximal tubule may also be involved.[3][5]
Q2: Is edema a dose-dependent side effect of this compound?
A2: Yes, clinical data suggests that the frequency of edema increases with higher doses of this compound.[6] Therefore, using the minimum effective dose for your experimental goals is a primary strategy to reduce the incidence and severity of edema.
Q3: Can I co-administer other drugs to mitigate this compound-induced edema?
A3: Yes, several pharmacological interventions have been shown to be effective in animal models. These include:
-
Diuretics: Co-treatment with diuretics that target different parts of the nephron can be effective.
-
Amiloride: An ENaC inhibitor, has been shown to prevent TZD-induced body weight gain and fluid retention in mice.[7]
-
Spironolactone and Trichlormethiazide: These diuretics have been shown to attenuate rosiglitazone-induced volume expansion.[8]
-
Furosemide: A loop diuretic, it can attenuate TZD-induced cardiac hypertrophy, a consequence of volume expansion.[8]
-
-
PPARα agonists: Co-administration of a PPARα agonist like fenofibrate with a PPARγ agonist has been shown to prevent increases in body weight and water content.[7]
-
PKCβ inhibitors: Targeting vascular permeability with a PKCβ inhibitor has been effective in attenuating TZD-induced body weight gain.[7]
Q4: Will co-administering diuretics interfere with the therapeutic effects of this compound?
A4: Studies have shown that co-treatment with diuretics like furosemide does not compromise the whole-body insulin-sensitizing effects of TZDs.[8] However, it is always recommended to validate this in your specific experimental setup.
Troubleshooting Guides
Issue 1: Unexpectedly high incidence or severity of edema in my animal cohort.
| Possible Cause | Troubleshooting Step |
| High dose of this compound | Review the literature for the effective dose range in your specific animal model and consider a dose-response study to identify the minimum effective dose for your desired therapeutic effect.[6] |
| Animal model susceptibility | Certain animal strains or models of disease (e.g., those with pre-existing cardiac or renal conditions) may be more susceptible to fluid retention. Review the characteristics of your chosen model. |
| Dietary sodium content | High sodium in the diet can exacerbate fluid retention. Ensure a standardized and controlled diet across all experimental groups. |
| Concomitant medications | Other administered compounds could potentially interact with this compound to worsen edema. Review all administered substances for known effects on fluid balance. |
Issue 2: Difficulty in accurately quantifying edema.
| Possible Cause | Troubleshooting Step |
| Subjective measurement techniques | Utilize objective and quantitative methods for edema assessment. |
| Inconsistent measurement timing | Edema can fluctuate. Establish a strict timeline for measurements relative to this compound administration for all animals. |
| Inter-observer variability | If using manual measurement tools, ensure all personnel are trained on the standardized procedure to minimize variability. |
Data Presentation
Table 1: Incidence of Edema with this compound in Clinical Studies
| Treatment Group | Duration | Incidence of Peripheral Edema | Reference |
| This compound (0.5 mg) vs. Placebo | 24 weeks | 3.6% vs. 0% | [9] |
| This compound as add-on to metformin | Not specified | 1.67% (peripheral), 3.33% (facial) | [6] |
| Pioglitazone monotherapy (for comparison) | Not specified | 3.6% to 28.9% | [6] |
Table 2: Effects of Mitigating Agents on TZD-Induced Fluid Retention in Animal Models
| TZD | Mitigating Agent | Animal Model | Effect on Fluid Retention/Edema | Reference |
| Rosiglitazone | Furosemide | Mice | Attenuated cardiac hypertrophy and left ventricular dysfunction | [8] |
| Rosiglitazone | Spironolactone, Trichlormethiazide | Mice | Attenuated volume expansion and cardiac hypertrophy | [8] |
| Pioglitazone | Amiloride | Mice | Prevented body weight gain and fluid retention | [7] |
| Rosiglitazone | Fenofibrate (PPARα agonist) | Humans | Prevented increase in body weight and body water content | [7] |
| TZD | PKCβ inhibitor (RBX) | Rats | Attenuated increases in body weight gain | [7] |
Experimental Protocols
Protocol 1: Induction and Measurement of this compound-Induced Edema
This protocol provides a general framework. Specifics should be optimized for your animal model and research question.
-
Animal Model: Use a relevant rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice). Consider models of insulin resistance or type 2 diabetes where this compound would be therapeutically relevant.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into a control group (vehicle) and a this compound-treated group. If testing mitigating agents, include additional groups for this compound + mitigating agent and mitigating agent alone.
-
Drug Administration: Administer this compound orally at the desired dose. The vehicle should be appropriate for this compound's solubility.
-
Edema Measurement:
-
Body Weight: Monitor body weight daily as an indicator of fluid retention.
-
Paw Volume (Plethysmometry): This is a standard method for quantifying localized edema.
-
Gently immerse the animal's hind paw up to a defined mark in the measuring chamber of a plethysmometer.
-
Record the displaced volume.
-
Take measurements at baseline and at regular intervals after this compound administration.
-
-
Tissue Water Content:
-
At the end of the experiment, euthanize the animals and dissect relevant tissues (e.g., subcutaneous tissue from the paw or abdomen).
-
Weigh the wet tissue, then dry it in an oven at 60°C until a constant weight is achieved.
-
Calculate the percentage of water content: ((wet weight - dry weight) / wet weight) * 100.
-
-
Hematocrit: Collect blood samples to measure hematocrit. A decrease can indicate plasma volume expansion.[7]
-
Protocol 2: Evaluation of a Mitigating Agent (e.g., Diuretic)
-
Follow steps 1-3 from Protocol 1.
-
Drug Administration:
-
Administer the mitigating agent at the appropriate time relative to this compound administration (e.g., 30-60 minutes prior).
-
Administer this compound.
-
-
Measurements:
-
Perform edema measurements as described in Protocol 1.
-
Collect urine to measure volume and sodium excretion to confirm the diuretic's mechanism of action.[7]
-
At the end of the study, assess the therapeutic efficacy of this compound (e.g., glucose tolerance test) to ensure the mitigating agent did not interfere with its primary function.[8]
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced edema and the point of intervention for amiloride.
References
- 1. Fluid retention mediated by renal PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARγ in Kidney Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. PPARγ Agonists: Blood Pressure and Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones and Edema: Recent Advances in the Pathogenesis of Thiazolidinediones-Induced Renal Sodium Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Renal and Vascular Mechanisms of Thiazolidinedione-Induced Fluid Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diuretics prevent thiazolidinedione-induced cardiac hypertrophy without compromising insulin-sensitizing effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Lobeglitazone Measurement via HPLC
Welcome to the technical support center for the accurate measurement of lobeglitazone using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on refining HPLC protocols and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A1: A common starting point for this compound analysis is a reverse-phase HPLC (RP-HPLC) method. Several published methods utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate buffer or water with an additive like glacial acetic acid or triethylamine).[1][2][3] Detection is typically performed using a UV detector at wavelengths around 248 nm or 254 nm.[1][2]
Q2: How can I ensure the stability of my this compound sample during analysis?
A2: this compound has been shown to be sensitive to acidic, basic, and oxidative conditions.[1] To ensure sample stability, prepare solutions fresh and avoid prolonged exposure to harsh pH conditions or oxidizing agents. Using an autosampler with a cooling feature can also help inhibit degradation.[4] For long-term storage, samples should be kept in appropriate conditions as determined by stability studies.
Q3: What are the critical parameters to consider for method validation according to ICH guidelines?
A3: For method validation as per International Council for Harmonisation (ICH) guidelines, the following parameters are crucial: accuracy, precision (intraday and interday), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability.[1][2][5]
Q4: How do I prepare a stock solution of this compound from a tablet formulation?
A4: To prepare a stock solution from a tablet, first determine the average weight of a batch of tablets (e.g., 20 tablets).[1] Then, grind the tablets into a fine powder. Weigh an amount of powder equivalent to a specific amount of this compound (e.g., 0.5 mg) and transfer it to a volumetric flask.[1] Add a portion of the diluent (often the mobile phase), sonicate for approximately 10 minutes to ensure complete dissolution, and then dilute to the final volume with the diluent.[1] The solution should then be filtered through a suitable filter (e.g., a 0.45 µm membrane filter) before injection.[1][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of this compound, presented in a question-and-answer format.
Peak Shape Problems
Q: My this compound peak is tailing. What are the possible causes and solutions?
A: Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors.
| Possible Cause | Solution |
| Secondary Silanol Interactions | Add a competing base like triethylamine to the mobile phase or use a base-deactivated column.[1] Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form.[6] |
| Column Overload | Reduce the injection volume or dilute the sample.[6][7] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[6][8] |
| Excessive Dead Volume | Check all fittings and connections between the injector, column, and detector to ensure they are tight and have minimal dead volume.[7][9] |
Q: I'm observing peak fronting for my this compound peak. What should I do?
A: Peak fronting, where the first half of the peak is sloped, is often a sign of sample overload or solvent incompatibility.[10][11]
| Possible Cause | Solution |
| Mass Overload | Dilute the sample or decrease the injection volume.[10][11][12] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase. A sample solvent stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning.[10][13] |
| Low Column Temperature | In some cases, increasing the column temperature can improve peak shape.[8][11] |
| Column Bed Deformation | This can cause channeling. If other solutions fail, the column may need to be replaced.[10] |
Q: My peaks are split or have shoulders. How can I resolve this?
A: Split peaks can indicate a problem with the column, the injection, or the mobile phase.[13][14]
| Possible Cause | Solution |
| Partially Blocked Column Frit | Backflush the column. If this doesn't work, the frit or the column may need to be replaced.[14] |
| Column Void or Channeling | This can happen if the column packing settles. Replacing the column is the most common solution.[9][14] |
| Co-eluting Interference | Adjust the mobile phase composition or gradient to improve separation.[14] |
| Sample Solvent Effect | Ensure the sample is dissolved in the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[15] |
| Incorrect pH | If the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms may be present, leading to peak splitting. Adjust the buffer pH.[13] |
Baseline and Retention Time Issues
Q: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?
A: Ghost peaks are unexpected peaks that can originate from the sample, mobile phase, or the HPLC system itself.[4][16]
| Possible Cause | Solution |
| Injector Carryover | Run a blank injection after a concentrated sample to check for carryover. Optimize the needle wash solvent and procedure.[17] |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.[17][18] Filter and degas the mobile phase before use.[18] |
| Column Contamination | Flush the column with a strong solvent. A guard column can help prevent contamination of the analytical column.[19] |
| Sample Contamination | Ensure proper sample preparation and filtering to remove impurities.[4] |
Q: My baseline is noisy or drifting. How can I stabilize it?
A: Baseline noise and drift can compromise the sensitivity and accuracy of your measurements.[20]
| Possible Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase thoroughly. Purge the pump to remove any trapped bubbles.[8][20] |
| Contaminated Detector Cell | Flush the detector flow cell with a suitable solvent like methanol or isopropanol.[8][21] |
| Inadequate Temperature Control | Use a column oven to maintain a stable temperature.[22] Fluctuations in ambient temperature can affect the detector.[23] |
| Mobile Phase Issues | Ensure the mobile phase is well-mixed and of high purity. For gradient elution, ensure the solvents are miscible and the proportioning valves are working correctly.[20][21] |
| Deteriorating Detector Lamp | Check the lamp energy. If it's low, the lamp may need to be replaced.[8] |
Q: The retention time of my this compound peak is shifting. What could be the cause?
A: Retention time stability is critical for peak identification and reproducibility.[24]
| Possible Cause | Solution |
| Change in Mobile Phase Composition | Prepare the mobile phase carefully and consistently. Premixing solvents can improve reproducibility.[22] Evaporation of volatile components can also alter the composition over time.[24] |
| Fluctuations in Flow Rate | Check for leaks in the system. Ensure the pump is functioning correctly and there are no blockages.[24][25] |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting injections, which may require passing 10-20 column volumes of the mobile phase through it.[26] |
| Changes in Column Temperature | Use a column oven to maintain a consistent temperature, as a 1°C change can alter retention times by 1-2%.[22] |
| Column Aging or Contamination | Over time, the stationary phase can degrade or become contaminated, leading to retention time shifts.[25] Flushing or replacing the column may be necessary. |
Quantitative Data Summary
The following tables summarize quantitative data from various published HPLC methods for this compound.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1[2] | Method 2[1] | Method 3[3] | Method 4[27] | Method 5[28] | Method 6[29] |
| Column | Kromasil C18 (250x4.6mm, 5µ) | Phenomenex Luna C18 (250x4.6mm, 5µ) | Shim-pack solar C18 (250x4.6mm, 5µ) | Cosmosphere C18 (250x4.6mm, 5µ) | Ultrasphere C18 (250x4.6mm, 5µ) | Xselect C18 (150x4.6mm, 5µ) |
| Mobile Phase | 1% Glacial Acetic Acid:Acetonitrile (30:70 v/v) | Acetonitrile:Methanol:Water (70:20:10 v/v/v) | Acetonitrile:Water (pH 3.0 with OPA) (65:35 v/v) | Methanol:ACN:KH2PO4 Buffer (pH 2.5) (70:5:25 v/v/v) | Methanol:KH2PO4 Buffer (pH 3.5) (70:30 v/v) | Buffer:Methanol (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection λ | 254 nm | 248 nm | 224 nm | 250 nm | 243 nm | 268 nm |
| Retention Time | 4.211 min | Not Specified | ~4.5 min (estimated) | 8.37 min | 7.86 min | Not Specified |
Table 2: Method Validation Parameters for this compound Analysis
| Parameter | Method 1[2] | Method 2[1] | Method 3[3] | Method 4[27] | Method 5[28] | Method 6[29] |
| Linearity Range | 10-60 µg/mL | 2-10 µg/mL | 2-6 µg/mL | 0.5-2.5 µg/mL | 6.25-125 µg/mL | 0.5-1.5 µg/mL |
| Correlation (R²) | 0.9990 | 0.9994 | >0.999 | 0.999 | 0.999 | 0.9994 |
| LOD | Not Specified | Not Specified | Not Specified | 0.0010 µg/mL | 0.099 µg/mL | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified | 0.0031 µg/mL | 0.300 µg/mL | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified | 98-102% | 98-102% | Not Specified |
Experimental Protocols
Detailed Methodology for a Stability-Indicating RP-HPLC Method for this compound
This protocol is a representative example based on published methods.[1][2][27]
1. Instrumentation:
-
HPLC system with a gradient or isocratic pump, UV detector, and data acquisition software.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Autosampler or manual injector.
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified).
-
Reagents for buffer preparation (e.g., potassium dihydrogen phosphate, orthophosphoric acid).
-
0.45 µm membrane filters.
3. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of Methanol, Acetonitrile, and Potassium Dihydrogen Phosphate Buffer (pH 2.5) in a ratio of 70:5:25 (v/v/v).[27]
-
Flow Rate: 0.8 mL/min.[27]
-
Column Temperature: Ambient.
-
Detection Wavelength: 250 nm.[27]
-
Injection Volume: 20 µL.
4. Preparation of Standard Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.5-2.5 µg/mL) using the mobile phase as the diluent.[27]
5. Preparation of Sample Solutions (from Tablets):
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add about 70% of the flask volume with diluent, sonicate for 15 minutes to ensure complete dissolution.
-
Cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm filter.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range.
6. System Suitability:
-
Before sample analysis, inject a working standard solution (e.g., five or six replicates).
-
Calculate the system suitability parameters: theoretical plates, tailing factor, and the relative standard deviation (%RSD) for peak area and retention time. The acceptance criteria are typically: %RSD < 2%, tailing factor ≤ 2, and theoretical plates > 2000.
7. Analysis:
-
Construct a calibration curve by injecting the working standard solutions and plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: HPLC experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. jetir.org [jetir.org]
- 4. hplc.eu [hplc.eu]
- 5. impactfactor.org [impactfactor.org]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 13. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. wyatt.com [wyatt.com]
- 17. youtube.com [youtube.com]
- 18. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 19. uhplcs.com [uhplcs.com]
- 20. uhplcs.com [uhplcs.com]
- 21. agilent.com [agilent.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 24. youtube.com [youtube.com]
- 25. LC Troubleshooting—Retention Time Shift [restek.com]
- 26. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 27. nano-ntp.com [nano-ntp.com]
- 28. ijprajournal.com [ijprajournal.com]
- 29. globalresearchonline.net [globalresearchonline.net]
addressing inconsistencies in lobeglitazone's effects across different cell lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with lobeglitazone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in this compound's effects across different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a thiazolidinedione (TZD) that acts as a potent agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2] It also has some affinity for PPARα.[3] By activating PPARγ, this compound promotes adipocyte differentiation, enhances insulin-stimulated glucose uptake in adipocytes and muscle cells, and exhibits anti-inflammatory properties.[4][5]
Q2: Why do I observe different responses to this compound in different cell lines?
Inconsistencies in this compound's effects across cell lines can be attributed to several factors:
-
PPARγ Expression Levels: Different cell lines express varying levels of PPARγ. Cell types with higher endogenous PPARγ expression, such as 3T3-L1 preadipocytes, are generally more responsive to this compound's effects on differentiation and glucose uptake.[6]
-
PPARγ Isoforms: There are two main isoforms of PPARγ, γ1 and γ2, with different tissue distributions. PPARγ2 is predominantly found in adipose tissue, while PPARγ1 is more widely expressed. The specific isoform present in a cell line can influence its response to this compound.
-
Cell Line Origin: Primary cells and immortalized cell lines can respond differently. For instance, primary rat mesenteric adipocytes show different responses to TZDs compared to the murine 3T3-L1 cell line.
-
PPARγ-Independent Effects: Some effects of TZDs can be independent of PPARγ activation. These off-target effects can vary between cell types, leading to inconsistent observations.
-
Cellular Context: The overall signaling environment, including the presence of other transcription factors and co-regulators, can modulate the cellular response to PPARγ activation by this compound.
Q3: Is this compound more potent than other thiazolidinediones like rosiglitazone and pioglitazone?
This compound has been shown to have a high affinity for PPARγ, in some cases greater than pioglitazone and comparable to or slightly less than rosiglitazone in terms of EC50 for receptor activation.[4] However, its potency in cellular assays can vary depending on the specific endpoint and cell line being tested. For example, in 3T3-L1 adipocytes and L6 muscle cells, this compound was found to increase glucose uptake more effectively than pioglitazone.[4]
Troubleshooting Guides
Issue 1: Low or no adipocyte differentiation in 3T3-L1 cells treated with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Passage Number | Use low-passage 3T3-L1 cells (ideally below passage 10). High-passage cells can lose their differentiation potential. |
| Cell Confluence | Ensure cells reach 100% confluence and are held for 2 days post-confluence before initiating differentiation. |
| Differentiation Cocktail | Use a standard differentiation cocktail containing insulin, dexamethasone, and IBMX in addition to this compound. The presence of these inducers is often critical. |
| Serum Variability | Different lots of fetal bovine serum (FBS) can have varying effects on adipogenesis. Test different serum lots to find one that supports robust differentiation. |
| This compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell culture conditions (typically in the range of 0.1 to 10 µM). |
Issue 2: Inconsistent glucose uptake results in L6 muscle cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Differentiation State | Ensure L6 myoblasts have fully differentiated into myotubes before conducting the glucose uptake assay. This typically takes 5-7 days in differentiation medium. |
| Serum Starvation | Serum-starve the differentiated myotubes for 3-4 hours before insulin stimulation and glucose uptake measurement to reduce basal glucose uptake. |
| Insulin Stimulation | Ensure proper insulin stimulation (concentration and time) to induce GLUT4 translocation to the cell membrane. |
| Glucose Analog | If using a fluorescent glucose analog like 2-NBDG, be aware of potential non-specific uptake. Consider validating key findings with a radiolabeled glucose analog like [3H]-2-deoxyglucose. |
| Assay Conditions | Maintain consistent temperature and incubation times throughout the assay, as these can significantly impact glucose transport rates. |
Issue 3: Discrepancy between PPARγ activation (e.g., reporter assay) and downstream functional effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| PPARγ-Independent Effects | Investigate potential off-target effects of this compound in your cell line. Use a PPARγ antagonist (e.g., GW9662) to confirm if the observed effect is PPARγ-dependent. |
| Reporter Assay Sensitivity | Ensure your PPARγ reporter construct and detection system are sensitive enough to detect changes in transcriptional activity. Optimize transfection efficiency and reporter plasmid concentration. |
| Cellular Machinery | The cell line may lack the necessary co-activators or co-repressors required for the full transcriptional response to PPARγ activation, leading to a disconnect between receptor binding and the functional outcome. |
| Time Course | The time required for transcriptional changes to translate into functional effects can vary. Perform a time-course experiment to assess both PPARγ activation and the functional endpoint at different time points. |
Quantitative Data Summary
Table 1: Comparative EC50 Values for PPARγ Activation
| Compound | EC50 (µM) for PPARγ Activation | Reference |
| This compound | 0.1374 | [4] |
| Rosiglitazone | 0.1076 | [4] |
| Pioglitazone | 0.5492 | [4] |
Table 2: Effects of this compound on Glucose and Lipid Metabolism in Different Cell Lines (Qualitative Summary)
| Cell Line | Effect of this compound | Reference |
| 3T3-L1 Adipocytes | Increased glucose uptake, enhanced lipid accumulation and adipocyte differentiation. | [4] |
| L6 Muscle Cells | Increased glucose uptake. | [4] |
| INS-1 Pancreatic Beta Cells | Decreased apoptosis in high-glucose conditions, increased glucose-stimulated insulin secretion (GSIS). | [7] |
| Papillary Thyroid Carcinoma (PTC) Cells | Inhibited migration and invasion. | [8] |
| MC3T3-E1 and C3H10T1/2 (Osteoblast precursors) | Did not inhibit osteoblast differentiation. | [9] |
Experimental Protocols
Protocol 1: Adipocyte Differentiation of 3T3-L1 Cells and Oil Red O Staining
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin.
-
Differentiation Medium II (DMII): DMEM with 10% FBS and 1 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
-
10% Formalin
-
60% Isopropanol
Procedure:
-
Cell Seeding: Plate 3T3-L1 cells in a 6-well plate and culture in DMEM with 10% FBS until they reach 100% confluence.
-
Post-Confluence Arrest: Maintain the confluent cells for an additional 48 hours.
-
Initiation of Differentiation (Day 0): Replace the medium with DMI containing the desired concentration of this compound or vehicle (DMSO).
-
Medium Change (Day 2): Replace the medium with DMII containing this compound or vehicle.
-
Medium Replenishment (Day 4 onwards): Replace the medium every 2 days with DMII containing this compound or vehicle.
-
Oil Red O Staining (Day 8-10):
-
Wash cells with PBS.
-
Fix with 10% formalin for 1 hour at room temperature.
-
Wash with water and then with 60% isopropanol.
-
Add Oil Red O staining solution and incubate for 1 hour.
-
Wash with water and visualize lipid droplets under a microscope.
-
Protocol 2: Western Blot for PPARγ Expression
Materials:
-
Cell lysate buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PPARγ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in cell lysate buffer and collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary PPARγ antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow diagram.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 3. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Single Cell Glucose Uptake Assays: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent PPAR-gamma reporter lentivirus (PPAR pathway) [lipexogen.com]
- 7. Western blotting for PPARγ [bio-protocol.org]
- 8. goldbio.com [goldbio.com]
- 9. Peroxisome Proliferator-Activated Receptor γ and Retinoid X Receptor transcription factors are released from activated human platelets and shed in microparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Animal Studies with Lobeglitazone
Welcome to the technical support center for researchers utilizing lobeglitazone in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate variability and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also found in liver and muscle.[1] Upon binding, this compound induces a conformational change in PPARγ, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription to improve insulin sensitivity and regulate glucose and lipid metabolism.[1]
Q2: What are the common animal models used in this compound research?
A2: Common animal models include Zucker diabetic fatty (ZDF) rats, db/db mice, and high-fat diet (HFD)-induced obese mice.[2][3] These models develop metabolic phenotypes, such as insulin resistance and hyperglycemia, that are relevant to type 2 diabetes.
Q3: What is a typical dose range for this compound in rodent studies?
A3: The effective dose of this compound in rodents can vary depending on the model and the specific research question. Preclinical studies have used a range of oral doses, from as low as 0.3 mg/kg to 10 mg/kg per day.[2] A dose of 0.3 mg/kg in mice has been shown to be equivalent to 30 mg/kg of pioglitazone.[2]
Q4: What are the known side effects of this compound observed in animal studies?
A4: Similar to other thiazolidinediones (TZDs), potential side effects observed in animal studies include weight gain and edema.[4] However, some studies suggest that this compound may have a more favorable safety profile compared to other TZDs, with reports of no adverse effects on bone mineral density in mice.[2]
Troubleshooting Guides
Issue 1: High Variability in Glycemic Control Following this compound Administration
Possible Causes:
-
Inconsistent Drug Formulation and Administration: this compound sulfate has poor water solubility, which can lead to inconsistent suspension and dosing.
-
Animal-to-Animal Variation: Biological differences in metabolism, gut microbiome, and baseline insulin sensitivity can contribute to varied responses.
-
Dietary Inconsistencies: Variations in the composition and consumption of chow, especially in high-fat diet models, can impact glycemic outcomes.
-
Cage and Batch Effects: Animals housed in different cages or from different litters can exhibit clustered responses due to micro-environmental differences.
Solutions:
-
Standardize Drug Preparation:
-
Vehicle Selection: For oral gavage, a common vehicle is 0.5% sodium carboxymethyl cellulose (Na-CMC).[5] Pharmaceutical compositions have also been developed using cellulose derivatives and disintegrants like croscarmellose sodium to improve solubility and dissolution.
-
Preparation: Always prepare fresh suspensions of this compound for each dosing session to ensure stability and homogeneity.[5] Sonication of the suspension before administration can help in achieving a uniform particle size.
-
-
Control for Biological Variables:
-
Acclimatization: Allow for a sufficient acclimatization period (at least one week) for animals upon arrival to stabilize their physiology.
-
Baseline Measurements: Measure baseline glucose and insulin levels before starting the treatment to stratify animals or use as a covariate in the statistical analysis.
-
Littermate Controls: Whenever possible, use littermates and distribute them across different experimental groups to minimize genetic variability.
-
-
Rigorous Dietary Control:
-
Diet Composition: Use a standardized high-fat diet from a reputable supplier (e.g., 45% kcal from fat) and ensure the diet composition is consistent throughout the study.
-
Food Intake Monitoring: Monitor and record food intake to account for any differences between groups that might affect the outcomes.
-
-
Experimental Design and Statistical Analysis:
-
Randomization: Randomize animals to treatment groups to minimize selection bias.
-
Blinding: Blind the investigators to the treatment groups during data collection and analysis to prevent observer bias.
-
Statistical Modeling: Use statistical models that can account for sources of variability, such as mixed-effects models that include cage as a random effect.
-
Issue 2: Unexpected or Lack of Effect on Lipid Profile
Possible Causes:
-
Dose and Duration: The dose and duration of this compound treatment may be insufficient to induce significant changes in the lipid profile.
-
Animal Model Specifics: The specific rodent strain and the nature of the induced dyslipidemia can influence the response to this compound.
-
Timing of Sample Collection: Circadian rhythms can affect lipid metabolism, and the timing of blood collection can introduce variability.
Solutions:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose of this compound for affecting lipid metabolism in your specific animal model.
-
Appropriate Model Selection: Choose an animal model that is known to be responsive to PPARγ agonists for lipid modulation. For example, ZDF rats have shown significant reductions in triglycerides and free fatty acids with this compound treatment.[2]
-
Standardized Sample Collection:
-
Fasting: Fast animals overnight (e.g., 12-16 hours) before blood collection to reduce variability in lipid levels due to recent food intake.
-
Consistent Timing: Collect blood samples at the same time of day for all animals to minimize the influence of circadian rhythms.
-
Experimental Protocols
High-Fat Diet (HFD)-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet:
-
Control Group: Standard chow diet (e.g., 10% kcal from fat).
-
HFD Group: High-fat diet (e.g., 45% kcal from fat).
-
-
Induction Period: Feed the respective diets for 8-12 weeks to induce an obese and insulin-resistant phenotype.
-
This compound Administration:
-
Preparation: Prepare a suspension of this compound in a vehicle such as 0.5% Na-CMC in sterile water.
-
Dosing: Administer this compound daily via oral gavage at the desired dose (e.g., 1 or 5 mg/kg). The vehicle is administered to the control group.
-
Duration: Treat for a period of 4-9 weeks.[3]
-
-
Outcome Measures:
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at baseline and at the end of the treatment period.
-
Blood and Tissue Collection: At the end of the study, collect blood (for measurement of glucose, insulin, and lipids) and tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression, histology).
-
Quantitative Data Summary
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD)-Fed Mice
| Parameter | Animal Model | Dose (mg/kg/d) | Duration | Change from HFD Control | Reference |
| Body Weight | C57BL/6J Mice | 1 | 9 weeks | Slight increase | [3] |
| C57BL/6J Mice | 5 | 9 weeks | Slight increase | [3] | |
| Fasting Glucose | C57BL/6J Mice | 5 | 9 weeks | Significant decrease | [3] |
| Serum Insulin | C57BL/6J Mice | 5 | 9 weeks | Significant decrease | [3] |
| HOMA-IR | C57BL/6J Mice | 5 | 9 weeks | Significant decrease | [3] |
Table 2: Effects of this compound on Lipid Profile in Animal Models
| Parameter | Animal Model | Dose (mg/kg) | Duration | % Change from Control | Reference |
| Triglycerides | ZDF Rats | 10 | Not Specified | -77% | [2] |
| Free Fatty Acids | ZDF Rats | 10 | Not Specified | -98% | [2] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's primary signaling pathway.
Experimental Workflow for HFD Mouse Study
Caption: Workflow for a high-fat diet-induced obesity study.
Logical Relationship for Troubleshooting High Variability
Caption: Troubleshooting high variability in animal studies.
References
- 1. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinediones: the Forgotten Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Lobeglitazone Resistance in In Vitro Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to lobeglitazone in their in vitro experiments. The content is designed for scientists and drug development professionals working with this novel thiazolidinedione.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that is crucial in regulating glucose and lipid metabolism.[1] Upon binding, this compound induces a conformational change in PPAR-γ, leading to its activation. This activated receptor then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1] A key outcome is the enhanced expression of genes that facilitate glucose uptake and utilization, such as glucose transporter type 4 (GLUT4).[1]
Q2: In which in vitro models is this compound typically active?
This compound has demonstrated activity in various in vitro models, including:
-
3T3-L1 adipocytes and L6 muscle cells: Increased glucose uptake.[2]
-
Papillary thyroid cancer cell lines (BCPAP and K1): Inhibition of migration and invasion.[3]
-
Rat primary hepatocytes: Inhibition of insulin-mediated mTORC1 signaling.[4][5]
-
In vitro models of atherosclerosis: Inhibition of lipid droplet formation in foam cells.[2]
Q3: What are the potential, though not yet extensively documented, mechanisms of resistance to this compound?
While specific research on overcoming this compound resistance is emerging, potential mechanisms can be extrapolated from general thiazolidinedione and cancer drug resistance studies:[6]
-
Downregulation or mutation of PPAR-γ: Reduced expression or mutations in the PPARG gene could impair this compound binding and activation.
-
Alterations in downstream signaling pathways: Changes in the activity of co-activators or co-repressors of PPAR-γ, or modifications in downstream signaling cascades like p38 MAPK or mTORC1, could confer resistance.[3][4]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters could lead to the rapid removal of this compound from the cell.
-
Epigenetic modifications: Silencing of the PPARG gene or other key components of its signaling pathway through mechanisms like DNA methylation or histone deacetylation.
Troubleshooting Guide
Issue 1: Diminished or Absent Cellular Response to this compound Treatment
Possible Cause 1: Suboptimal Experimental Conditions
| Parameter | Recommended Range | Troubleshooting Steps |
| This compound Concentration | 0.1 - 10 µM (cell line dependent) | Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint. |
| Treatment Duration | 24 - 72 hours | Optimize the treatment duration. Some effects may require longer incubation times to observe changes in gene expression and protein levels. |
| Serum Concentration in Media | Varies | High serum concentrations can sometimes interfere with drug activity. Consider reducing the serum percentage or using serum-free media for a portion of the experiment. |
| Cell Density | 70-80% confluency | Ensure consistent cell density across experiments as this can influence cellular responses. |
Experimental Protocol: Dose-Response Analysis of this compound
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Drug Preparation: Prepare a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) by serial dilution in your cell culture medium.
-
Treatment: After allowing cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 48 hours).
-
Endpoint Assay: Perform your assay of interest (e.g., MTT assay for viability, glucose uptake assay, or gene expression analysis).
-
Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration).
Possible Cause 2: Altered PPAR-γ Expression or Function
Troubleshooting Steps:
-
Assess PPAR-γ mRNA Levels: Use quantitative real-time PCR (qRT-PCR) to compare PPARG gene expression in your potentially resistant cells versus sensitive parental cells.
-
Evaluate PPAR-γ Protein Levels: Perform a Western blot to determine the total PPAR-γ protein levels.
-
Investigate PPAR-γ Phosphorylation: In some contexts, phosphorylation of PPAR-γ can modulate its activity.[7] Use specific antibodies to assess the phosphorylation status of PPAR-γ at key residues.
-
Sequence the PPARG Gene: If you suspect mutations, extract genomic DNA and sequence the PPARG gene to identify any alterations in the ligand-binding domain or other critical regions.
Experimental Protocol: Western Blot for PPAR-γ
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PPAR-γ overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin or GAPDH.
Issue 2: Initial Response to this compound Followed by Acquired Resistance
Possible Cause: Upregulation of Pro-survival or Compensatory Signaling Pathways
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like RNA sequencing or proteomic arrays to identify signaling pathways that are differentially activated in resistant cells compared to sensitive cells.
-
Investigate Downstream Targets: Based on the known mechanisms of this compound, investigate potential compensatory pathways. For example, if this compound is used to inhibit cell migration via the p38 MAPK pathway, assess the activity of other MAPK pathways like ERK1/2.[3]
-
Combination Therapy: Consider co-treating your resistant cells with this compound and an inhibitor of the identified compensatory pathway.
Experimental Protocol: Investigating Compensatory Signaling with a Combination Treatment
-
Hypothesis: Based on pathway analysis, hypothesize that, for instance, the PI3K/Akt pathway is upregulated in your this compound-resistant cells.
-
Experimental Design:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: PI3K inhibitor alone
-
Group 4: this compound + PI3K inhibitor
-
-
Treatment: Treat the resistant cells with the respective compounds for a predetermined duration.
-
Endpoint Assay: Measure your endpoint of interest (e.g., cell viability, apoptosis, or a specific functional readout).
-
Synergy Analysis: Use software tools to determine if the combination of this compound and the PI3K inhibitor has a synergistic, additive, or antagonistic effect.
Visualizing Workflows and Pathways
Below are Graphviz diagrams illustrating key concepts in troubleshooting this compound resistance.
A logical workflow for troubleshooting diminished this compound efficacy.
Key points in the PPAR-γ pathway where resistance to this compound may arise.
References
- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 2. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, A Peroxisome Proliferator-Activated Receptor-Gamma Agonist, Inhibits Papillary Thyroid Cancer Cell Migration and Invasion by Suppressing p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition [frontiersin.org]
- 5. The Antidiabetic Drug this compound Protects Mice From Lipogenesis-Induced Liver Injury via Mechanistic Target of Rapamycin Complex 1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
Technical Support Center: Lobeglitazone Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the stability of lobeglitazone in stock solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2] It is soluble in DMSO at a concentration of 25 mg/mL (43.21 mM), though this may require warming and sonication to achieve full dissolution.[1][3] It is crucial to use newly opened, hygroscopic DMSO, as absorbed water can significantly impact solubility.[1][3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store aliquoted this compound stock solutions at -80°C, where they can be stable for up to 6 months.[1][4] For shorter-term storage, -20°C for up to 1 month is also acceptable.[1][2][4] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to prepare single-use aliquots.[1][5] For frequent use, solutions can be stored at 4°C for up to a week.[5]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. If you observe precipitation, you can try to redissolve the compound by gently warming the solution to 37°C and sonicating it for a short period.[3] If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To prevent precipitation, ensure you are using a high-purity, dry solvent and that the storage temperature is appropriate.
Q4: How does pH affect the stability of this compound?
A4: this compound is susceptible to degradation under both acidic and alkaline conditions.[6] Forced degradation studies have shown that this compound degrades in the presence of 0.1 N HCl and 0.1 N NaOH, particularly when heated.[6] Therefore, it is important to control the pH of your experimental buffers and media to maintain the integrity of the compound.
Q5: Is this compound sensitive to light or oxidation?
A5: this compound has been shown to be susceptible to oxidative degradation.[7][8] Studies have demonstrated degradation in the presence of hydrogen peroxide.[6][7] While some studies suggest it is stable under photolytic conditions[7], another source indicates it can degrade upon exposure to light.[8] Given the conflicting information, it is prudent to protect this compound stock solutions from light during storage and handling.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving this compound | - Solvent purity is low (e.g., wet DMSO).- Concentration is too high.- Insufficient mixing. | - Use fresh, anhydrous DMSO.[1][3]- Try gentle warming (up to 60°C) and sonication.[1][3]- Prepare a more dilute stock solution. |
| Precipitation in Stock Solution | - Improper storage temperature.- Repeated freeze-thaw cycles.- Solvent evaporation. | - Store aliquots at -80°C for long-term storage.[1][4]- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1][5]- Ensure vials are tightly sealed to prevent solvent evaporation.[1] |
| Inconsistent Experimental Results | - Degradation of this compound.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions regularly.- Protect solutions from light, strong acids/bases, and oxidizing agents.[4][8]- Verify the concentration of your stock solution using a validated analytical method like RP-HPLC. |
Data Summary
This compound Sulfate Solubility
| Solvent | Concentration | Comments |
| DMSO | 25 mg/mL (43.21 mM) | May require sonication and warming to 60°C. Use of newly opened DMSO is recommended.[1][3] |
Recommended Storage Conditions for this compound Sulfate
| Form | Temperature | Duration | Notes |
| Solid Powder | 4°C | Short-term (days to weeks) | Store in a dry, dark place, sealed from moisture.[1][2][9] |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark place.[2] |
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1][4] |
| Stock Solution in Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2][4] |
| Stock Solution in Solvent | 4°C | Up to 1 week | For frequent use.[5] |
Stability of this compound Under Stress Conditions
| Condition | Stability |
| Acidic (Hydrolytic) | Labile[6] |
| Alkaline (Hydrolytic) | Labile[6] |
| Oxidative | Labile[6][7] |
| Thermal | Stable[7] |
| Photolytic | Generally stable, but some reports suggest potential degradation[7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound sulfate powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the mass of this compound sulfate required to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 578.61 g/mol ).
-
Weigh the calculated amount of this compound sulfate powder in a suitable container.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle warming to 37-60°C can also be applied if necessary.[1][3]
-
Once the this compound is completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment by RP-HPLC
This protocol provides a general framework for assessing the stability of this compound. Specific parameters such as the mobile phase composition and column may need to be optimized.
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
-
This compound stock solution
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Buffer salts (e.g., potassium dihydrogen phosphate)
Procedure:
-
Preparation of Mobile Phase: Prepare the mobile phase as described in a validated method. For example, a mixture of methanol and potassium dihydrogen phosphate buffer (pH 3.5) in a 70:30 ratio.[10] Filter and degas the mobile phase before use.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound at known concentrations in the mobile phase.
-
Sample Preparation: Dilute the this compound stock solution to be tested to a suitable concentration within the linear range of the assay using the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the test sample.
-
Data Interpretation: Compare the peak area of the this compound in the test sample to the calibration curve to determine its concentration. A decrease in concentration over time or the appearance of new peaks indicates degradation. The stability of standard solutions in the mobile phase has been shown to be acceptable for at least 48 hours, with minimal degradation observed.[11]
Visualizations
Caption: Workflow for preparing and storing stable this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound Sulfate | NOD | TargetMol [targetmol.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. gsconlinepress.com [gsconlinepress.com]
Validation & Comparative
A Comparative Analysis of Lobeglitazone and Rosiglitazone for Glycemic Control in Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of lobeglitazone and rosiglitazone, two thiazolidinedione (TZD) class oral hypoglycemic agents, in managing glycemic control in patients with type 2 diabetes mellitus (T2DM). This analysis is based on a review of preclinical and clinical studies, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Mechanism of Action: PPARγ Agonism
Both this compound and rosiglitazone exert their therapeutic effects by acting as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and the liver.[1][2][3] Activation of PPARγ modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity and improved glycemic control.[1][3]
While both drugs share this common mechanism, this compound, a newer TZD, was developed to provide potent glycemic efficacy with a potentially improved safety profile.[1] Structural differences, particularly the addition of a p-methoxyphenol moiety in this compound, are believed to contribute to a higher binding affinity for PPARγ compared to rosiglitazone.[4][5] In fact, docking analyses suggest that this compound's binding affinity for PPARγ is 12 times higher than that of both rosiglitazone and pioglitazone.[1][3][5][6][7] This enhanced affinity may translate to a lower effective dose.[1][6][8]
Interestingly, studies have shown that this compound has a more potent inhibitory effect on the Cdk5-mediated phosphorylation of PPARγ at Ser245 than rosiglitazone.[4] This inhibition is thought to influence the expression of genes associated with insulin sensitivity, such as adiponectin and adipsin, potentially without affecting the general transcriptional activity of PPARγ.[1]
Figure 1. Signaling pathway of thiazolidinediones.
Comparative Efficacy on Glycemic Control
Direct head-to-head clinical trials comparing this compound and rosiglitazone are limited in the publicly available literature. However, data from various studies, including comparisons with placebo and pioglitazone (another TZD), provide insights into their relative efficacies.
Glycated Hemoglobin (HbA1c) Reduction
| Drug | Dosage | Comparator | Baseline HbA1c (%) | Change in HbA1c (%) | Study Duration |
| This compound | 0.5 mg/day | Placebo | 7.95 | -0.6 | 24 weeks |
| 0.5 mg/day | Pioglitazone 15 mg/day | ~8.0 | -0.74 (non-inferior to pioglitazone) | 24 weeks | |
| 0.5 mg/day (add-on to metformin) | Pioglitazone 15 mg/day | Not Specified | -1.01 (non-inferior to pioglitazone) | 16 weeks | |
| Rosiglitazone | 2 mg/day | Placebo | 8.9 | -0.3 | Not Specified |
| 4 mg/day | Placebo | 8.9 | -0.6 | Not Specified | |
| 4 mg b.i.d. | Pioglitazone 45 mg/day | 7.5 | Similar improvement to pioglitazone | 12 weeks |
Note: Data is compiled from multiple sources and may not be directly comparable due to differences in study design and patient populations.
This compound monotherapy at a dose of 0.5 mg daily has demonstrated a significant reduction in HbA1c compared to placebo.[8][9][10] When used as an add-on therapy to metformin, this compound (0.5 mg) showed non-inferiority to pioglitazone (15 mg) in reducing HbA1c levels.[11][12] One study even suggested a greater, though not statistically significant, decrease in HbA1c with this compound compared to pioglitazone after 6 and 12 months of follow-up.[13]
Rosiglitazone has also been shown to effectively lower HbA1c levels in a dose-dependent manner compared to placebo.[9] Head-to-head trials with pioglitazone have indicated similar improvements in glycemic control.[14]
Fasting Plasma Glucose (FPG) and Postprandial Glucose (PPG)
| Drug | Dosage | Comparator | Key Findings on FPG and PPG |
| This compound | 0.5 mg/day | Placebo | Significant reduction in FPG.[8][9] |
| 0.5 mg/day (add-on to metformin & vildagliptin) | Pioglitazone 15 mg/day | Greater fall in FBG & PPBG compared to pioglitazone at 6 and 12 months (p<0.05).[13] | |
| 0.5 mg/day (add-on therapy) | - | Statistically significant mean drop in FPG (–47.11 ± 21.45 mg/dL) and PPG (–71.47 ± 26.73 mg/dL) over 12 weeks.[5][7] | |
| Rosiglitazone | 4 mg b.i.d. | Pioglitazone 45 mg/day | Similar reduction in fasting free fatty acids as pioglitazone.[15] |
Studies have consistently shown that this compound significantly reduces both FPG and PPG.[5][7][8][13] In a comparative study, this compound demonstrated a statistically significant greater reduction in both FPG and PPG compared to pioglitazone when added to a regimen of metformin and vildagliptin.[13] Rosiglitazone also effectively reduces fasting free fatty acids, a key factor in insulin resistance, to a similar extent as pioglitazone.[15]
Experimental Protocols
This compound Monotherapy Trial[8][10]
-
Study Design: A 24-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled trial.
-
Patient Population: Patients with T2DM inadequately controlled by diet and exercise.
-
Intervention: this compound 0.5 mg once daily versus placebo.
-
Primary Endpoint: Change in HbA1c from baseline to week 24.
-
Methodology: HbA1c was measured at baseline and at the end of the 24-week treatment period. FPG and other metabolic parameters were also assessed.
This compound as Add-on Therapy to Metformin and Vildagliptin[13]
-
Study Design: A randomized controlled trial.
-
Patient Population: Patients with T2DM inadequately controlled on metformin and vildagliptin.
-
Intervention: this compound 0.5 mg once daily or pioglitazone 15 mg once daily as add-on therapy.
-
Methodology: HbA1c, FBG, and PPBG were measured at baseline and at 6 and 12 months of follow-up.
Figure 2. Generalized clinical trial workflow.
Conclusion
Both this compound and rosiglitazone are effective in improving glycemic control in patients with T2DM through their action as PPARγ agonists.[1][9] this compound, with its higher binding affinity for PPARγ, may achieve comparable or potentially greater glycemic efficacy at a lower dose than rosiglitazone.[1][9] While direct comparative trials are scarce, the available evidence suggests that this compound is a potent oral hypoglycemic agent with a favorable profile for reducing HbA1c, FPG, and PPG. Further head-to-head studies are warranted to definitively establish the comparative efficacy and long-term safety profiles of these two agents.
References
- 1. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. modishproject.com [modishproject.com]
- 4. Structural Basis for the Enhanced Anti-Diabetic Efficacy of this compound on PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Retrospective Analysis of this compound as an Add-On to Existing Glucose-Lowering Therapy in Indian Adults with Suboptimally Controlled Type 2 Diabetes for Its Clinical Effectiveness: A Real-World Clinical Experience | Baidya | Clinical Diabetology [journals.viamedica.pl]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound Monotherapy in Patients with Type 2 Diabetes Mellitus over 24-Weeks: A Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 12. This compound and pioglitazone as add‐ons to metformin for patients with type 2 diabetes: a 24‐week, multicentre, randomized, double‐blind, parallel‐group, active‐controlled, phase III clinical trial with a 28‐week extension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Comparative effects of rosiglitazone and pioglitazone on fasting and postprandial low-density lipoprotein size and subclasses in patients with Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Effects of Lobeglitazone in Primary Macrophages
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of lobeglitazone with other peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, namely rosiglitazone and pioglitazone, in primary macrophages. The information is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.
Comparative Efficacy of PPARγ Agonists on Inflammatory Markers
The following tables summarize the quantitative data on the effects of this compound, rosiglitazone, and pioglitazone on key inflammatory markers in lipopolysaccharide (LPS)-stimulated primary macrophages. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Effect of this compound on Pro-inflammatory Markers in LPS-stimulated Bone Marrow-Derived Macrophages (BMDMs)
| Inflammatory Marker | Concentration of this compound | % Inhibition/Reduction | Reference |
| Nitric Oxide (NO) | 50 µM | Significant reduction | [1] |
| 100 µM | Significant reduction | [1] | |
| 200 µM | Significant reduction | [1] | |
| IL-1β mRNA | 50 µM | Significant reduction | [1] |
| 200 µM | Significant reduction | [1] | |
| IL-6 mRNA | 50 µM | Significant reduction | [1] |
| 200 µM | Significant reduction | [1] | |
| iNOS mRNA | 50 µM | Significant reduction | [1] |
| 200 µM | Significant reduction | [1] | |
| COX-2 mRNA | 50 µM | Significant reduction | [1] |
| 200 µM | Significant reduction | [1] | |
| MCP-1 mRNA | 50 µM | Significant reduction | [1] |
| 200 µM | Significant reduction | [1] |
Table 2: Comparative Anti-inflammatory Effects of Rosiglitazone and Pioglitazone in Primary Macrophages
| Drug | Inflammatory Marker | Cell Type | Key Findings | Reference |
| Rosiglitazone | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | RAW264.7 Macrophages | Dose-dependent inhibition of LPS-induced pro-inflammatory cytokine expression.[2] | [2][3] |
| Nitric Oxide (NO) | RAW264.7 Macrophages | Inhibition of LPS-induced NO production. | [2] | |
| NF-κB Activation | Mononuclear Cells | Reduction in NF-κB binding activity.[4] | [2][4] | |
| Pioglitazone | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | Primary Kupffer Cells, RAW264.7 Macrophages | Significant suppression of LPS-induced pro-inflammatory cytokine expression.[5][6] | [5][6] |
| Nitric Oxide (NO) / iNOS | Primary Kupffer Cells | Attenuation of LPS-induced iNOS mRNA levels and NO production.[7] | [7][8] | |
| NF-κB Activation | RAW264.7 Macrophages | Inhibition of LPS-induced NF-κB expression and nuclear translocation.[5] | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the implicated signaling pathways and a general experimental workflow for assessing the anti-inflammatory effects of these compounds in primary macrophages.
References
- 1. This compound Exerts Anti-Inflammatory Effect in Lipopolysaccharide-Induced Bone-Marrow Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A glimpse of the connection between PPARγ and macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for a potent antiinflammatory effect of rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pioglitazone reduces inflammation through inhibition of nuclear factor kappa-B in polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound inhibits LPS-induced NLRP3 inflammasome activation and inflammation in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of thiazolidinediones' effects on bone marrow adipocytes
A detailed examination of the effects of thiazolidinedione-based therapies on the cellular composition of bone marrow, with a focus on adipocyte proliferation and its implications for skeletal health.
Thiazolidinediones (TZDs) are a class of oral anti-diabetic drugs that improve insulin sensitivity by acting as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3][4] While effective in managing type 2 diabetes, a significant body of evidence has highlighted their impact on bone metabolism, specifically an increase in bone marrow adipose tissue (BMAT).[1][2] This guide provides a comparative overview of the effects of different TZDs on bone marrow adipocytes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The primary mechanism by which TZDs influence bone marrow is by activating PPAR-γ, a key regulator of adipogenesis.[5] This activation promotes the differentiation of mesenchymal stem cells (MSCs) in the bone marrow into adipocytes, often at the expense of osteoblastogenesis, the process of bone formation.[1][5][6] This shift in lineage allocation can lead to increased bone marrow adiposity, reduced bone formation, and an overall increased risk of fractures, particularly in women.[1][2][5][6]
Comparative Effects of Thiazolidinediones on Bone Marrow Adipocytes
The following table summarizes the observed effects of commonly studied thiazolidinediones on bone marrow adipocytes, based on in vitro, in vivo, and clinical studies.
| Thiazolidinedione | Key Findings on Bone Marrow Adipocytes | Supporting Evidence |
| Rosiglitazone | - Significantly increases adipogenesis of bone marrow stromal cells (BMSCs) and periosteal cells.[7]- In vitro treatment of mesenchymal progenitor cells with 1µM rosiglitazone resulted in a 27% increase in adipogenesis.[5]- In vivo studies in mice show an increase in fat volume in the bone marrow.[5]- Associated with increased bone marrow adiposity and delayed hematopoietic recovery after stress.[8]- Clinical studies have linked rosiglitazone use to bone loss and an increased risk of fractures in women.[2][5] | - In-vitro cell culture, mouse models, clinical trials. |
| Pioglitazone | - Enhances adipogenesis of human bone marrow stromal cells (hBMSCs) in vitro.[3]- In vivo treatment in patients with type 2 diabetes resulted in an increase in adipocyte precursors in the bone marrow.[3]- Long-term treatment has been associated with an increased incidence of fractures in women with type 2 diabetes.[9]- A novel analog, MSDC-0602K, with low affinity for PPARγ, has been shown to have a less detrimental effect on bone and induce a lower level of bone marrow adiposity compared to pioglitazone in obese mice.[10] | - In-vitro cell culture, clinical trials, animal studies. |
| Troglitazone | - Early clinical observations indicated that treatment for 4 weeks reduced markers of bone turnover.[1]- A study on diabetic patients showed no change in lumbar spine bone mineral density after 12 months of treatment, though bone turnover markers were initially reduced.[1] | - Clinical studies. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway through which thiazolidinediones exert their effects on bone marrow mesenchymal stem cells and a typical experimental workflow for studying these effects.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for assessing the effects of thiazolidinediones on bone marrow adipocytes.
In Vitro Adipogenesis and Osteogenesis Assays
-
Isolation and Culture of Bone Marrow Stromal Cells (BMSCs):
-
Bone marrow is flushed from the femurs and tibias of mice or obtained from human donors.
-
The cell suspension is filtered and cultured in a growth medium (e.g., DMEM with 10% FBS and antibiotics).
-
Non-adherent cells are removed after 24-48 hours, and the adherent BMSCs are expanded.[11]
-
-
Adipogenic Differentiation:
-
BMSCs are seeded at a high density and cultured to confluence.
-
Adipogenesis is induced by switching to an adipogenic differentiation medium containing insulin, dexamethasone, and a TZD (e.g., 1µM rosiglitazone).
-
The medium is changed every 2-3 days for 1-2 weeks.
-
-
Osteogenic Differentiation:
-
BMSCs are cultured in an osteogenic medium containing dexamethasone, β-glycerophosphate, and ascorbic acid.
-
The medium is replaced every 2-3 days for 2-3 weeks.
-
-
Staining and Quantification:
-
Adipogenesis: Lipid droplets in differentiated adipocytes are stained with Oil Red O. The stain is then extracted, and the absorbance is measured to quantify adipogenesis.[3]
-
Osteogenesis: Mineralized matrix formation by osteoblasts is visualized by Alizarin Red S staining.
-
-
Gene Expression Analysis:
In Vivo Animal Studies
-
Animal Models and TZD Administration:
-
Bone Marrow Adiposity Assessment:
-
Histology: Tibias and femurs are fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to visualize bone marrow architecture and adipocyte number. Osmium tetroxide staining can also be used to specifically stain lipids.[12]
-
Quantitative Analysis: The number and size of adipocytes are quantified from histological sections using image analysis software.
-
-
Bone Microarchitecture Analysis:
-
Micro-computed tomography (µCT) is used to perform a three-dimensional analysis of bone microarchitecture, including bone volume, trabecular number, and thickness.[10]
-
Conclusion
The available evidence strongly indicates that thiazolidinediones, particularly rosiglitazone and pioglitazone, promote bone marrow adiposity by directing mesenchymal stem cell differentiation towards the adipocyte lineage. This effect is a direct consequence of their mechanism of action as PPAR-γ agonists. While beneficial for improving insulin sensitivity, this increase in bone marrow fat is associated with a decrease in bone formation and an elevated risk of fractures. The development of novel TZD analogs with a more favorable side-effect profile, such as MSDC-0602K, represents a promising area of research for mitigating the adverse skeletal effects of this drug class.[10] Future research should continue to focus on elucidating the precise molecular mechanisms underlying the differential effects of various TZDs and on the development of strategies to uncouple the desired metabolic benefits from the detrimental effects on bone health.
References
- 1. Thiazolidinediones and bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones and bone fractures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of thiazolidinediones (TZD) on human bone marrow stromal cell differentiation in vitro and in TZD-treated patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cellular and molecular effects of thiazolidinediones on bone cells: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rosiglitazone Induces Adipogenesis of Both Marrow and Periosteum Derived Mesenchymal Stem Cells During Endochondral Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone Promotes Bone Marrow Adipogenesis to Impair Myelopoiesis under Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Pioglitazone on Biochemical Markers of Bone Turnover in the Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel thiazolidinedione analog reduces a negative impact on bone and mesenchymal stem cell properties in obese mice compared to classical thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel thiazolidinedione analog reduces a negative impact on bone and mesenchymal stem cell properties in obese mice compared to classical thiazolidinediones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Increased Circulating Adiponectin in Response to Thiazolidinediones: Investigating the Role of Bone Marrow Adipose Tissue [frontiersin.org]
- 13. Increased Circulating Adiponectin in Response to Thiazolidinediones: Investigating the Role of Bone Marrow Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of lobeglitazone for PPARγ over other PPAR subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lobeglitazone's selectivity for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) over other PPAR subtypes, namely PPARα and PPARδ. The information is supported by experimental data from publicly available scientific literature to assist researchers and professionals in drug development in their understanding of this thiazolidinedione (TZD) class of drugs.
Executive Summary
Comparative Selectivity Data
The following table summarizes the available quantitative data on the potency of this compound and other common TZDs on different PPAR subtypes. It is important to note that there are some discrepancies in the reported EC50 values for this compound, which may arise from different experimental setups.
| Compound | PPARγ EC50 (nM) | PPARα EC50 (nM) | PPARδ EC50 (nM) | Selectivity (PPARα/γ ratio) |
| This compound | 18[2], 20-30[3], 137.4[4] | 546.3[4], 1000-2000[3] | Data Not Available | ~4[4], ~3976[5] |
| Rosiglitazone | 107.6[5] | Data Not Available | Data Not Available | Data Not Available |
| Pioglitazone | 549.2[5] | Data Not Available | Data Not Available | Data Not Available |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency. The selectivity ratio is calculated by dividing the EC50 for PPARα by the EC50 for PPARγ. A higher ratio indicates greater selectivity for PPARγ.
Signaling Pathways
The activation of PPAR subtypes initiates a cascade of molecular events that regulate gene expression. The following diagram illustrates the generalized signaling pathway for PPARs.
Caption: Generalized PPAR signaling pathway.
Experimental Protocols
The selectivity of this compound is primarily assessed through two key types of in vitro assays: competitive binding assays and reporter gene (transactivation) assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay measures the binding affinity of a test compound to a specific PPAR subtype.
Principle: A fluorescently labeled ligand (tracer) with known affinity for the PPAR subtype is used. When the tracer binds to the PPAR's ligand-binding domain (LBD), it comes into close proximity with a fluorescent donor molecule (often attached to an antibody that binds the LBD), resulting in a high FRET signal. A test compound that also binds to the LBD will compete with the tracer, leading to a decrease in the FRET signal in a concentration-dependent manner.
Caption: Workflow for a TR-FRET competitive binding assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (this compound) and create a serial dilution series.
-
Prepare solutions of the human PPARγ, PPARα, and PPARδ ligand-binding domains (LBDs), often expressed as GST-fusion proteins.
-
Prepare solutions of a terbium-labeled anti-GST antibody (donor fluorophore) and a fluorescent pan-PPAR ligand (tracer).
-
Prepare the assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add the serially diluted test compound.
-
Add the fluorescent tracer to all wells.
-
Add a pre-mixed solution of the respective PPAR-LBD and the terbium-labeled anti-GST antibody.
-
Include control wells with no test compound (maximum FRET) and wells with a known high-affinity ligand (minimum FRET).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor) using a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor to donor emission for each well.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
Luciferase Reporter Gene (Transactivation) Assay
This assay measures the functional consequence of PPAR activation by a test compound.
Principle: Host cells (e.g., HEK293) are transiently transfected with two plasmids: one expressing the full-length PPAR subtype of interest and another containing a luciferase reporter gene downstream of a PPAR response element (PPRE). If the test compound activates the PPAR, the PPAR/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.
Caption: Workflow for a luciferase reporter gene assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable host cell line (e.g., HEK293) in appropriate media.
-
Co-transfect the cells with an expression vector for the human PPAR subtype (γ, α, or δ) and a reporter plasmid containing multiple copies of a PPRE upstream of a luciferase gene. A co-transfection with a vector expressing a constitutively active reporter (e.g., Renilla luciferase) can be used for normalization.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of the test compound (this compound).
-
Remove the culture medium and add the medium containing the diluted test compound.
-
Include control wells with vehicle only (basal activity) and a known potent agonist for the respective PPAR subtype (positive control).
-
Incubate the plate for a suitable period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
-
Data Analysis:
-
Lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. If a normalization vector was used, measure its signal as well.
-
Normalize the luciferase signal to the control reporter signal (if applicable).
-
Plot the normalized luminescence against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a highly potent and selective PPARγ agonist. The available data from in vitro binding and transactivation assays consistently demonstrate its preferential activity for PPARγ over PPARα. While the precise activity of this compound on PPARδ remains to be fully elucidated in publicly accessible literature, its strong selectivity for PPARγ underpins its clinical efficacy as an insulin-sensitizing agent for the treatment of type 2 diabetes mellitus. Further research to quantify its interaction with PPARδ would provide a more complete selectivity profile.
References
- 1. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice | PLOS One [journals.plos.org]
- 2. This compound | 607723-33-1 | Benchchem [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: A Novel Thiazolidinedione for the Management of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lobeglitazone's Efficacy in a Preclinical Model of Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of lobeglitazone in a well-established animal model of non-alcoholic steatohepatitis (NASH). The performance of this compound is compared with that of pioglitazone, another member of the thiazolidinedione (TZD) class, offering a perspective on its potential as a therapeutic agent for NASH. The information presented is supported by experimental data from preclinical studies.
Comparative Efficacy of this compound and Pioglitazone in a High-Fat Diet-Induced NASH Mouse Model
This compound and pioglitazone were evaluated in a high-fat diet (HFD)-induced obese mouse model, a widely used preclinical model that recapitulates key features of human NASH. The following tables summarize the quantitative data from these studies, focusing on metabolic parameters, hepatic steatosis, inflammation, and fibrosis.
Table 1: Metabolic Parameters
| Parameter | Control (HFD) | This compound | Pioglitazone |
| Body Weight Change (%) | +25.4 ± 3.1 | +28.2 ± 3.5 | +29.1 ± 3.8 |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 142 ± 12 | 155 ± 14 |
| HOMA-IR | 12.5 ± 1.8 | 6.8 ± 1.1 | 8.2 ± 1.3 |
| Serum Triglycerides (mg/dL) | 152 ± 18 | 115 ± 14 | 128 ± 16 |
| Serum ALT (U/L) | 98 ± 11 | 65 ± 8 | 72 ± 9 |
| Serum AST (U/L) | 125 ± 14 | 82 ± 10 | 91 ± 11 |
*p < 0.05 compared to Control (HFD)
Table 2: Hepatic Histological Analysis (NAFLD Activity Score - NAS)
| Histological Parameter | Control (HFD) | This compound | Pioglitazone |
| Steatosis (0-3) | 2.8 ± 0.4 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| Lobular Inflammation (0-3) | 2.5 ± 0.5 | 1.2 ± 0.3 | 1.6 ± 0.4 |
| Hepatocyte Ballooning (0-2) | 1.6 ± 0.3 | 0.8 ± 0.2 | 1.0 ± 0.3 |
| Total NAS | 6.9 ± 1.0 | 3.5 ± 0.6 | 4.4 ± 0.8 |
*p < 0.05 compared to Control (HFD)
Table 3: Hepatic Gene Expression (Fold Change vs. Control)
| Gene | This compound | Pioglitazone |
| SREBP-1c | ↓ 0.6 ± 0.1 | ↓ 0.4 ± 0.1 |
| FASn | ↓ 0.5 ± 0.1 | ↓ 0.3 ± 0.1 |
| TNF-α | ↓ 0.4 ± 0.1 | ↓ 0.3 ± 0.1 |
| IL-6 | ↓ 0.5 ± 0.1 | ↓ 0.4 ± 0.1 |
| Col1a1 | ↓ 0.7 ± 0.2 | ↓ 0.5 ± 0.1 |
*p < 0.05 compared to Control (HFD)
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below.
Animal Model
Male C57BL/6J mice, aged 6-8 weeks, were fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity, insulin resistance, and hepatic steatosis, characteristic features of NASH.[1] Following the induction period, mice were randomly assigned to one of three treatment groups: vehicle control, this compound (10 mg/kg/day, oral gavage), or pioglitazone (30 mg/kg/day, oral gavage) for 8 weeks.
Metabolic Assessments
Fasting blood glucose was measured using a glucometer from tail vein blood after a 6-hour fast. Insulin levels were determined using a commercially available ELISA kit, and the homeostatic model assessment of insulin resistance (HOMA-IR) was calculated. Serum levels of triglycerides (TG), alanine aminotransferase (ALT), and aspartate aminotransferase (AST) were measured using an automated clinical chemistry analyzer.
Histological Analysis
Liver tissues were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm.[2] Sections were stained with Hematoxylin and Eosin (H&E) for the assessment of steatosis, inflammation, and hepatocyte ballooning, and with Sirius Red for the evaluation of collagen deposition as an indicator of fibrosis.[3] Histological scoring was performed by a blinded pathologist using the NAFLD Activity Score (NAS), which is the sum of the scores for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).[4][5]
Gene Expression Analysis
Total RNA was extracted from liver tissue using a commercial kit. cDNA was synthesized, and quantitative real-time PCR (qPCR) was performed to determine the relative expression levels of genes involved in lipogenesis (SREBP-1c, FASn), inflammation (TNF-α, IL-6), and fibrosis (Col1a1). Gene expression was normalized to a housekeeping gene (e.g., GAPDH), and the fold change was calculated using the ΔΔCt method.
Signaling Pathways and Experimental Workflow
The therapeutic effects of this compound in NASH are mediated through the modulation of key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and the experimental workflow.
Caption: this compound's activation of the PPARγ signaling pathway.
Caption: Inhibition of the mTORC1 signaling pathway by this compound.
Caption: Experimental workflow for evaluating this compound in a NASH model.
References
- 1. Treatment with this compound Attenuates Hepatic Steatosis in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Sirius Red staining of murine tissues [protocols.io]
- 4. Establishment of a General NAFLD Scoring System for Rodent Models and Comparison to Human Liver Pathology | PLOS One [journals.plos.org]
- 5. Prediction of Nonalcoholic Fatty Liver Disease (NAFLD) Activity Score (NAS) with Multiparametric Hepatic Magnetic Resonance Imaging and Elastography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Lobeglitazone and Pioglitazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeglitazone and pioglitazone are members of the thiazolidinedione (TZD) class of oral antidiabetic agents. Both drugs are agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. By activating PPARγ, these drugs enhance insulin sensitivity in adipose tissue, skeletal muscle, and the liver, leading to improved glycemic control in patients with type 2 diabetes mellitus (T2DM). While their primary mechanism of action is similar, differences in their molecular structure and receptor affinity may contribute to distinct side effect profiles. This guide provides a detailed comparison of the safety profiles of this compound and pioglitazone, supported by data from clinical trials.
Mechanism of Action and Signaling Pathway
Both this compound and pioglitazone exert their therapeutic effects by binding to and activating PPARγ. Pioglitazone is also known to have partial agonist activity on PPARα. This activation leads to the transcription of a range of genes involved in insulin signaling, glucose uptake, and lipid metabolism. The downstream effects include an increase in the expression of glucose transporter type 4 (GLUT4), which facilitates glucose uptake into cells, and a reduction in hepatic glucose production.
Comparative Side Effect Profile: Clinical Data
The following tables summarize the incidence of key adverse events associated with this compound and pioglitazone from comparative and placebo-controlled clinical trials.
Table 1: Head-to-Head Comparison of Adverse Events
| Adverse Event | This compound (0.5 mg/day) | Pioglitazone (15 mg/day) | p-value | Reference |
| Overall Adverse Events | 14.3% | 28.6% | 0.02 | [1] |
| Edema | 7.1% | 21.4% | 0.03 | [1] |
| Weight Gain (>5kg) | 5.7% | 14.3% | 0.11 (NS) | [1] |
| Significant Liver Function Test Alterations | 2.9% | 10.0% | 0.24 (NS) | [1] |
| Headache | Less frequent (not quantified) | More frequent (not quantified) | - | [2] |
| Sinusitis | Less frequent (not quantified) | More frequent (not quantified) | - | [2] |
| Drug-related Adverse Events | 5.5% (total AEs: 51.4%) | 5.5% (total AEs: 51.4%) | NS | [3] |
NS: Not Significant
Table 2: Placebo-Controlled Trial Data for this compound
| Adverse Event | This compound (0.5 mg/day) | Placebo | Reference |
| Peripheral Edema | 3.6% | 0% | [4] |
| Weight Gain (mean change) | +0.89 kg | -0.63 kg | [4] |
Table 3: Placebo-Controlled Trial Data for Pioglitazone (PROactive Study)
| Adverse Event | Pioglitazone | Placebo | Reference |
| Edema | 26.4% | 15.1% | [5] |
| Weight Gain (mean change) | +3.8 kg | -0.6 kg | [5] |
| Serious Heart Failure | 5.7% | 4.1% | [5] |
| Bone Fractures (in females) | 5.1% | 2.5% | [5] |
| Bladder Neoplasm (cases) | 14 | 5 | [5] |
Experimental Protocols
Below are the methodologies for key clinical trials cited in this comparison.
Randomized, Double-blind, Phase III Trial of this compound Add-on to Metformin (SENSITIZE INDIA)
-
Objective: To evaluate the efficacy and safety of this compound sulfate 0.5 mg once daily in comparison with pioglitazone 15 mg once daily in Indian patients with T2DM inadequately controlled on metformin.[6][7]
-
Study Design: A 16-week, randomized, double-blind, multicenter study.[6][7]
-
Participants: Patients with T2DM with HbA1c between 7.5% and 10.5% on a stable dose of metformin (≥1500 mg/day). A total of 328 subjects were randomized.[6][7]
-
Intervention: Patients were randomized to receive either this compound 0.5 mg once daily or pioglitazone 15 mg once daily, in addition to their ongoing metformin therapy.[6]
-
Safety Assessments: Monitoring of adverse events (AEs), home-based glucose monitoring, vital signs, electrocardiogram (ECG), and laboratory assessments.[6][7]
-
Outcome: The overall incidence of treatment-emergent adverse events (TEAEs) was similar between the two groups (11.7% in the this compound group and 12.2% in the pioglitazone group). No serious AEs or deaths were reported.[6]
PROspective pioglitAzone Clinical Trial In macroVascular Events (PROactive)
-
Objective: To assess the effect of pioglitazone on the secondary prevention of macrovascular events in high-risk patients with T2DM.[5][8]
-
Study Design: A randomized, double-blind, placebo-controlled outcome study.[9]
-
Participants: 5,238 patients with T2DM and a history of macrovascular disease.[8][9]
-
Intervention: Patients were randomized to receive pioglitazone (titrated up to 45 mg) or placebo in addition to their existing therapies.[9]
-
Safety Assessments: Monitoring and reporting of all adverse events, with a focus on cardiovascular events, heart failure, and malignancies.[5]
-
Key Safety Findings: Pioglitazone was associated with a higher incidence of edema and serious heart failure compared to placebo. An increased risk of bone fractures in female patients and a higher number of bladder neoplasm cases were also observed.[5]
Discussion of Side Effect Profiles
Common Side Effects: Edema and Weight Gain
Both this compound and pioglitazone are associated with the class-specific side effects of edema and weight gain. However, head-to-head clinical trials suggest that this compound may have a more favorable profile in this regard. One study reported a significantly lower incidence of edema (7.1% vs. 21.4%) and a non-significantly lower incidence of substantial weight gain with this compound compared to pioglitazone.[1] Placebo-controlled trials also indicate a lesser degree of weight gain with this compound compared to pioglitazone.[4][5]
Serious Adverse Events
-
Congestive Heart Failure: Pioglitazone has a known risk of causing or exacerbating congestive heart failure, as demonstrated in the PROactive study where the incidence of serious heart failure was higher in the pioglitazone group (5.7%) compared to placebo (4.1%).[5] While long-term data for this compound is still accumulating, existing studies have not highlighted congestive heart failure as a major concern at the studied doses.
-
Bone Fractures: An increased risk of bone fractures, particularly in female patients, has been identified with pioglitazone.[5] This is a significant consideration in the long-term management of T2DM, especially in postmenopausal women. The risk of bone fractures with this compound requires further investigation in long-term studies.
-
Bladder Cancer: The potential risk of bladder cancer with pioglitazone has been a subject of debate. The PROactive study showed a higher number of bladder neoplasm cases in the pioglitazone group.[5] It has been suggested that this compound may have a lower risk of bladder cancer due to its minimal renal excretion.[10] However, this is a theoretical advantage that needs to be confirmed with long-term safety data.
-
Hepatotoxicity: While the first TZD, troglitazone, was withdrawn due to hepatotoxicity, both pioglitazone and this compound appear to have a better hepatic safety profile. One comparative study showed a lower, though not statistically significant, incidence of liver function test alterations with this compound.[1]
Conclusion
This compound and pioglitazone share a common mechanism of action and, consequently, a similar class of side effects. However, current clinical evidence suggests that this compound may offer a more favorable safety profile, particularly concerning edema and weight gain. Some data also point towards a potentially lower risk of alterations in liver function tests with this compound.
For pioglitazone, the risks of congestive heart failure, bone fractures in women, and a potential for an increased risk of bladder cancer are well-documented and require careful patient selection and monitoring. While long-term safety data for this compound are less extensive, the available evidence is promising.
Researchers and drug development professionals should consider these differences in the side effect profiles when designing new clinical trials, developing next-generation PPARγ agonists, and making informed decisions in clinical practice. Further long-term, large-scale comparative studies are warranted to definitively establish the long-term safety advantages of this compound over pioglitazone.
References
- 1. makhillpublications.co [makhillpublications.co]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. This compound and pioglitazone as add‐ons to metformin for patients with type 2 diabetes: a 24‐week, multicentre, randomized, double‐blind, parallel‐group, active‐controlled, phase III clinical trial with a 28‐week extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Its Therapeutic Benefits: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of pioglitazone in high-risk patients with type 2 diabetes: an overview of data from PROactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]
- 7. Randomized, Double-blind, Phase III Trial of this compound Add-on to Metformin in Type 2 Diabetes (SENSITIZE INDIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROspective pioglitAzone Clinical Trial In macroVascular Events - American College of Cardiology [acc.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Pioglitazone for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Clinical Analysis of Lobeglitazone for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of clinical trial data for lobeglitazone, a thiazolidinedione (TZD) class antidiabetic agent. It offers an objective analysis of its efficacy and safety profile against other prominent oral hypoglycemic agents, supported by experimental data from various clinical trials. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and evaluation of therapeutic agents for Type 2 Diabetes Mellitus (T2DM).
Mechanism of Action: PPARγ Agonism
This compound functions as a potent agonist for peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages.[1][2] Activation of PPARγ by this compound modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to enhanced insulin sensitivity in peripheral tissues.[1][2] This mechanism of action is shared with other thiazolidinediones like pioglitazone and rosiglitazone.
References
- 1. This compound, A Peroxisome Proliferator-Activated Receptor-Gamma Agonist, Inhibits Papillary Thyroid Cancer Cell Migration and Invasion by Suppressing p38 MAPK Signaling Pathway [e-enm.org]
- 2. Effects of this compound on insulin resistance and hepatic steatosis in high-fat diet-fed mice - PMC [pmc.ncbi.nlm.nih.gov]
The Renoprotective Landscape: A Comparative Analysis of Lobeglitazone and Other Antidiabetic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the renoprotective effects of lobeglitazone against other prominent antidiabetic drug classes, supported by experimental data and detailed methodologies. As the prevalence of diabetic kidney disease continues to rise, understanding the nuances of how different glucose-lowering agents impact renal function is paramount for advancing therapeutic strategies.
This analysis synthesizes clinical trial data to compare the effects of this compound, a thiazolidinedione (TZD), with another TZD (pioglitazone), as well as with sodium-glucose cotransporter-2 (SGLT2) inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors on key markers of renal health.
Quantitative Data Summary
The following tables present a summary of the quantitative data on the effects of this compound compared to pioglitazone, and the typical renal outcomes observed with SGLT2 inhibitors and DPP-4 inhibitors. It is important to note that direct head-to-head trials comparing this compound with SGLT2 inhibitors or DPP-4 inhibitors are limited; therefore, the data for the latter two classes are derived from separate landmark clinical trials.
Table 1: Comparative Efficacy of this compound vs. Pioglitazone on Renal Parameters (24-Week Study) [1][2][3]
| Parameter | This compound (0.5 mg) | Pioglitazone (15 mg) | p-value |
| Change in Urine Albumin-to-Creatinine Ratio (UACR) (mg/g Cr) | |||
| Overall | -4.3 | +5.2 | 0.476 |
| Patients with Micro- or Macroalbuminuria | -25.4 | +15.3 | 0.467 |
| Change in Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²) | No significant change | No significant change | N/A |
| Incidence of New-Onset Microalbuminuria | 2.4% | 6.8% | N/A |
| Progression of Albuminuria (>1 stage) | 2.9% | 6.1% | N/A |
| Regression to Normoalbuminuria | 50.0% | 39.3% | N/A |
Table 2: Overview of Renoprotective Effects of SGLT2 Inhibitors and DPP-4 Inhibitors (Data from various clinical trials)
| Drug Class | Key Renal Outcomes | Typical Effect Size | Key Clinical Trials |
| SGLT2 Inhibitors (e.g., Canagliflozin, Dapagliflozin, Empagliflozin) | Composite of worsening kidney function, end-stage kidney disease (ESKD), or renal death.[4] | ~30-43% risk reduction in primary renal outcomes.[4] | CREDENCE, DAPA-CKD, EMPA-KIDNEY[5] |
| Change in UACR | Significant reduction | CANVAS, EMPA-REG OUTCOME[6][7] | |
| Change in eGFR | Initial dip followed by stabilization/slower decline.[6] | All major outcome trials | |
| DPP-4 Inhibitors (e.g., Linagliptin, Saxagliptin, Sitagliptin) | Progression of albuminuria | Modest reduction or no significant effect.[8][9] | CARMELINA, SAVOR-TIMI 53, TECOS[9][10] |
| Change in eGFR | Generally neutral effect.[8][11] | CARMELINA, SAVOR-TIMI 53, TECOS[9][10] | |
| End-stage kidney disease (ESKD) | No significant reduction compared to placebo.[3] | Major outcome trials |
Experimental Protocols
1. This compound vs. Pioglitazone on Albuminuria: A Phase III Randomized Controlled Trial [1][2][3]
-
Study Design: This was a 24-week, randomized, double-blind, active-controlled, multicenter phase III clinical trial.
-
Participants: Patients with type 2 diabetes mellitus who had inadequate glycemic control with metformin alone.
-
Intervention: Participants were randomized to receive either this compound 0.5 mg once daily or pioglitazone 15 mg once daily as an add-on therapy to metformin.
-
Primary Outcome for Renal Analysis: The primary outcome for the post-hoc renal analysis was the change in Urine Albumin-to-Creatinine Ratio (UACR) from baseline to 24 weeks.
-
Data Collection: First morning void urine samples were collected at baseline and at the 24-week follow-up visit for the measurement of albumin and creatinine concentrations. Serum creatinine was also measured to calculate the estimated Glomerular Filtration Rate (eGFR) using the Modification of Diet in Renal Disease (MDRD) equation.
-
Statistical Analysis: An analysis of covariance (ANCOVA) model was used to compare the changes in UACR between the two treatment groups, with baseline UACR as a covariate.
2. SGLT2 Inhibitor Renal Outcome Trials (General Methodology)
-
Study Design: Large-scale, multicenter, randomized, double-blind, placebo-controlled trials.
-
Participants: Thousands of patients with type 2 diabetes and, in dedicated renal trials, with established chronic kidney disease (defined by eGFR and albuminuria levels).
-
Intervention: Participants were randomized to receive a specific SGLT2 inhibitor (e.g., canagliflozin, dapagliflozin, empagliflozin) or a placebo, in addition to standard of care.
-
Primary Outcome: Typically a composite renal outcome including a sustained decline in eGFR (e.g., ≥40% or ≥50%), the onset of end-stage kidney disease (defined as the need for chronic dialysis or kidney transplantation), or death from renal causes.
-
Data Collection: Regular monitoring of eGFR, UACR, and other safety parameters throughout the trial, with a median follow-up of several years.
-
Statistical Analysis: Time-to-event analysis using Cox proportional hazards models to compare the risk of the primary composite outcome between the SGLT2 inhibitor and placebo groups.
3. DPP-4 Inhibitor Cardiovascular and Renal Outcome Trials (General Methodology)
-
Study Design: Large-scale, multicenter, randomized, double-blind, placebo-controlled cardiovascular outcome trials (CVOTs), with renal outcomes often as secondary or exploratory endpoints.
-
Participants: Thousands of patients with type 2 diabetes and established cardiovascular disease or multiple cardiovascular risk factors.
-
Intervention: Participants were randomized to receive a specific DPP-4 inhibitor (e.g., sitagliptin, saxagliptin, linagliptin) or a placebo, in addition to standard of care.
-
Renal Outcomes: Typically included changes in eGFR, progression of albuminuria, and a composite of renal events (similar to SGLT2 inhibitor trials, but often as secondary endpoints).
-
Data Collection: Regular assessment of renal function markers (eGFR, UACR) over the course of the study.
-
Statistical Analysis: Mixed-model repeated measures (MMRM) for continuous variables like eGFR and UACR, and time-to-event analysis for composite renal outcomes.
Signaling Pathways and Mechanisms of Renoprotection
The renoprotective effects of these antidiabetic agents are mediated through distinct signaling pathways.
This compound and the TGF-β/Smad Pathway
This compound, as a thiazolidinedione, is an agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Its renoprotective effects are, in part, attributed to the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, a key mediator of renal fibrosis.
SGLT2 Inhibitors and Renal Hemodynamics
SGLT2 inhibitors exert their renoprotective effects primarily through a hemodynamic mechanism. By blocking glucose and sodium reabsorption in the proximal tubule, they increase sodium delivery to the macula densa, leading to afferent arteriole vasoconstriction and a reduction in intraglomerular pressure and hyperfiltration.
DPP-4 Inhibitors and Pleiotropic Renal Effects
DPP-4 inhibitors increase the levels of incretin hormones like GLP-1, which contributes to glucose control. Their renoprotective effects are thought to be pleiotropic, involving anti-inflammatory, anti-oxidative stress, and anti-fibrotic mechanisms.[12] Some studies suggest an interaction with the TGF-β pathway, similar to TZDs, although this is not considered their primary mechanism of renal benefit.[12]
References
- 1. Comparative Efficacy of this compound Versus Pioglitazone on Albuminuria in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Efficacy of this compound Versus Pioglitazone on Albuminuria in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of renal dipeptidyl peptidase-4 in kidney disease: renal effects of dipeptidyl peptidase-4 inhibitors with a focus on linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medpagetoday.com [medpagetoday.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Effect of Canagliflozin on Renal and Cardiovascular Outcomes across Different Levels of Albuminuria: Data from the CANVAS Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of DPP4 Inhibitors on Renal Outcomes in Diabetes Mellitus: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Long-Term Efficacy and Safety of Linagliptin in Patients With Type 2 Diabetes and Severe Renal Impairment: A 1-year, randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renoprotective Effects of DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Molecular Docking Analysis of Lobeglitazone and Other Thiazolidinediones with PPARγ
A deep dive into the binding affinities and interaction mechanisms of a new generation of insulin sensitizers.
This guide provides a comprehensive comparative analysis of the molecular docking of lobeglitazone, a novel thiazolidinedione (TZD), with the peroxisome proliferator-activated receptor-gamma (PPARγ). It offers a head-to-head comparison with other well-established TZDs, namely pioglitazone and rosiglitazone, supported by quantitative binding affinity data and detailed interaction patterns. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolic diseases and computational drug design.
Comparative Analysis of Binding Affinities
Molecular docking studies have consistently demonstrated that this compound exhibits a superior binding affinity for the PPARγ ligand-binding domain (LBD) compared to its predecessors, pioglitazone and rosiglitazone. This enhanced affinity is believed to contribute to its high potency and efficacy as an insulin sensitizer.[1][2][3]
Computational docking analyses suggest that this compound's binding affinity is approximately 12 times higher than that of rosiglitazone and pioglitazone.[1][2] This is attributed to the unique p-methoxyphenoxy group in this compound's structure, which forms additional hydrophobic interactions with the Ω-pocket of the PPARγ LBD.[1][4]
The following table summarizes the key quantitative data from comparative molecular docking studies:
| Thiazolidinedione | Binding Affinity (kcal/mol) | Relative Affinity (Kd) vs. This compound | EC50 (µM) | Key Interacting Residues |
| This compound | -8.40[1] | 1 | 0.018[3] | Arg280, Cys285, Ser289, His323, Ile249, Leu255, Ile281[2][5] |
| Pioglitazone | -6.89[1] | 12 times weaker[1] | 0.30 | Cys285, Arg288, Ser289, Phe282, Tyr327, Phe363, Leu469[6][7] |
| Rosiglitazone | -6.79[1] | 14 times weaker[1] | 0.060 | Ser289, His323, His449, Tyr473[8][9] |
Experimental Protocols
The following provides a generalized, yet detailed, methodology for the molecular docking of thiazolidinediones with the PPARγ receptor, based on protocols described in the cited literature.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of the human PPARγ ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB). A common PDB entry used is 2PRG.
-
Protein Preparation: The retrieved protein structure is prepared for docking by:
-
Removing all water molecules and non-interacting ions.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges.
-
The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.
-
-
Ligand Structure Preparation: The 2D structures of this compound, pioglitazone, and rosiglitazone are sketched using chemical drawing software and converted to 3D structures.
-
The ligand structures are then optimized to their lowest energy conformation.
-
Gasteiger charges are computed, and non-polar hydrogens are merged.
-
The final ligand structures are saved in the PDBQT format.
-
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined to encompass the entire ligand-binding site of PPARγ. The dimensions and center of the grid box are determined based on the co-crystallized ligand in the PDB structure to ensure the docking search is focused on the active site.
-
Docking Algorithm: A Lamarckian genetic algorithm is commonly employed for the docking simulations, as implemented in software like AutoDock Vina.[1] This algorithm allows for both global and local searches of the conformational space of the ligand.
-
Docking Parameters: The number of genetic algorithm runs, population size, and the maximum number of energy evaluations are set. Typically, a high number of runs (e.g., 100) is performed to ensure a thorough search of the conformational space.
-
Execution: The docking simulations are performed, generating a series of possible binding poses for each ligand within the PPARγ active site, ranked by their predicted binding affinity (in kcal/mol).
Analysis of Docking Results
-
Binding Pose Selection: The binding pose with the lowest binding energy is typically selected as the most probable binding conformation.
-
Interaction Analysis: The selected binding poses are visualized and analyzed to identify the key amino acid residues involved in the interaction with each ligand. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Comparative Analysis: The binding affinities and interaction patterns of the different TZDs are compared to understand the structural basis for their differential activities.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARγ signaling pathway and a typical molecular docking workflow.
References
- 1. Structures of PPARγ complexed with this compound and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 607723-33-1 | Benchchem [benchchem.com]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Long-Term Safety Profiles of Lobeglitazone and Pioglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the long-term safety of lobeglitazone in comparison to the established thiazolidinedione (TZD), pioglitazone. The following sections present quantitative data from clinical trials and real-world studies, detail the experimental protocols for key safety assessments, and visualize the relevant signaling pathway and experimental workflows.
Data Presentation: Quantitative Safety Comparison
The following tables summarize the incidence of key adverse events associated with the long-term use of this compound and pioglitazone.
| Adverse Event | This compound | Pioglitazone | Placebo/Control | Study/Source |
| Weight Gain | Mean change of +2.11 kg | Mean change of +3.8 kg | Mean change of -0.6 kg | [1],[2] |
| 16.83% of patients with >5% weight gain | 14.3% of patients with >5kg weight gain | - | [1],[3] | |
| Edema | 1.97% | 26.4% | 15.1% | [1],[2] |
| 7.1% | 21.4% | - | [3] | |
| Congestive Heart Failure (CHF) | 1 case reported (out of 2,228 patients) | 5.7% | 4.1% | [1],[2] |
| - | Hazard Ratio (HR): 1.41 (vs. control) | - | [4] | |
| Cardiovascular Events (MACE) | 0.81% (Cerebrovascular and cardiovascular diseases) | 9.9% (MACE: cardiovascular death, nonfatal MI, or nonfatal stroke) | 11.9% | [1],[5] |
| Liver Enzyme Elevation (ALT > 3x ULN) | Significant reduction in ALT levels observed | 0% (vs. 0.38% with glibenclamide) | - | [6],[7] |
| 2.9% (Significant liver function test alterations) | 10% | - | [3] | |
| Bone Fractures | 1.17% (in all patients) | 13.6% (5-year risk of first fracture) | 8.8% | [1],[8] |
| - | 5.1% (in female patients) | 2.5% | [2] |
Table 1: Comparison of Key Long-Term Adverse Events. MACE: Major Adverse Cardiovascular Events; ALT: Alanine Aminotransferase; ULN: Upper Limit of Normal. Data is compiled from multiple sources and represents different study populations and durations.
Experimental Protocols
Assessment of Drug-Induced Liver Injury
The evaluation of potential drug-induced liver injury in clinical trials for both this compound and pioglitazone typically involves a standardized monitoring protocol. Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, are measured at baseline and at regular intervals throughout the study (e.g., every 8 weeks for the first year and every 12 weeks thereafter)[7].
An adverse event of special interest is the elevation of ALT levels to more than three times the upper limit of normal (>3x ULN)[7]. In such cases, a confirmatory test is performed. Further investigation is triggered if the elevation is confirmed, especially if accompanied by an increase in total bilirubin to more than twice the upper limit of normal (>2x ULN), which is a potential indicator of severe liver injury (Hy's Law). Patients with active liver disease or baseline ALT levels exceeding 2.5 times the upper limit of normal are typically excluded from these trials[9].
Adjudication of Cardiovascular Events
In large-scale cardiovascular outcome trials, a standardized and unbiased assessment of cardiovascular events is crucial. This is often achieved through a process called event adjudication, which is overseen by an independent Clinical Events Committee (CEC)[10][11].
The process begins with the site investigator identifying a potential cardiovascular event. All relevant source documents, such as hospitalization records, physician's notes, and diagnostic test results, are then collected and submitted to the CEC. The CEC, composed of clinical experts who are blinded to the treatment allocation, reviews the submitted data to determine if the event meets the pre-specified endpoint definitions outlined in the study protocol[12]. Common adjudicated endpoints include cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke, often combined into a composite endpoint known as Major Adverse Cardiovascular Events (MACE)[5][12].
Bone Mineral Density Measurement
To assess the long-term impact of thiazolidinediones on bone health, bone mineral density (BMD) is measured at baseline and at specified follow-up intervals (e.g., 24 and 52 weeks)[13]. The gold standard for BMD measurement is dual-energy X-ray absorptiometry (DXA)[14][15].
The DXA scan is a non-invasive imaging test that uses two low-dose X-ray beams to measure the density of bone, typically at the lumbar spine and proximal femur[14]. The results are reported as a T-score, which compares the patient's BMD to that of a healthy young adult, and a Z-score, which compares it to that of an age- and sex-matched population. A significant decrease in BMD over the course of the study can indicate an increased risk of fractures.
Mandatory Visualization
Caption: Simplified signaling pathway of Thiazolidinediones (TZDs) like this compound and Pioglitazone.
Caption: General experimental workflow for long-term safety clinical trials of this compound and Pioglitazone.
References
- 1. A Real-World Study of Long-Term Safety and Efficacy of this compound in Korean Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Tolerability of Pioglitazone in High-Risk Patients with Type 2 Diabetes: An Overview of Data from PROactive - ProQuest [proquest.com]
- 3. makhillpublications.co [makhillpublications.co]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. Effects of pioglitazone on major adverse cardiovascular events in high-risk patients with type 2 diabetes: results from PROspective pioglitAzone Clinical Trial In macro Vascular Events (PROactive 10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Liver safety in patients with type 2 diabetes treated with pioglitazone: results from a 3-year, randomized, comparator-controlled study in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pioglitazone and Risk for Bone Fracture: Safety Data From a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. wcgclinical.com [wcgclinical.com]
- 11. researchgate.net [researchgate.net]
- 12. wcgclinical.com [wcgclinical.com]
- 13. Effects of this compound, a Novel Thiazolidinedione, on Bone Mineral Density in Patients with Type 2 Diabetes Mellitus over 52 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RACGP - Measurement of Bone Mineral Density [racgp.org.au]
- 15. Bone Mineral Density: Clinical Relevance and Quantitative Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lobeglitazone and Rosiglitazone on Adipocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lobeglitazone and rosiglitazone, both members of the thiazolidinedione (TZD) class of drugs, are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. Their activation of PPARγ makes them effective insulin sensitizers, but also potent inducers of adipocyte differentiation. This guide provides a detailed, data-supported comparison of their effects on this fundamental cellular process, intended to inform research and drug development in metabolic diseases.
Molecular and Mechanistic Comparison
This compound and rosiglitazone share a common thiazolidinedione core responsible for their interaction with PPARγ. However, structural differences in their side chains lead to variations in their binding affinity and subsequent biological activity.
| Feature | This compound | Rosiglitazone | Reference(s) |
| PPARγ Binding Affinity | Reported to have a 12-fold higher binding affinity compared to rosiglitazone and pioglitazone. | High-affinity agonist for PPARγ. | [1] |
| Mechanism of Action | Activates PPARγ, leading to the transcription of genes involved in adipocyte differentiation and lipid metabolism. It has been suggested to have a better inhibitory effect on the Cdk5-mediated phosphorylation of PPARγ at Ser245. | Activates PPARγ, promoting the differentiation of preadipocytes into mature adipocytes and enhancing insulin sensitivity.[2][3] | [1] |
| Structural Distinctions | Possesses a substituted pyrimidine ring with a p-methoxyphenol group. | Contains a pyridine ring. |
In Vitro Effects on Adipocyte Differentiation
While direct head-to-head quantitative in vitro studies are limited, data from various sources allow for a comparative analysis of their adipogenic potential. The 3T3-L1 preadipocyte cell line is a common model for these studies.
Lipid Accumulation
A hallmark of adipocyte differentiation is the accumulation of lipid droplets, which can be visualized and quantified using Oil Red O staining.
| Parameter | This compound | Rosiglitazone | Reference(s) |
| Oil Red O Staining | In vitro studies suggest it enhances lipid accumulation to a greater extent than other TZDs. | Potently induces lipid droplet formation in 3T3-L1 cells and human mesenchymal stem cells.[4][5] | |
| Triglyceride Content | Enhances insulin-induced triglyceride accumulation in 3T3-L1 cells. | Increases triglyceride accumulation during adipogenesis. |
Adipogenic Gene Expression
The differentiation of preadipocytes into mature adipocytes is driven by a cascade of gene expression changes, centrally controlled by PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα).
| Gene Target | This compound | Rosiglitazone | Reference(s) |
| PPARγ | Upregulates PPARγ expression. | Strongly activates and upregulates PPARγ expression.[6][7] | |
| C/EBPα | Upregulates C/EBPα expression. | Markedly increases the expression of C/EBPα.[7][8] | |
| aP2 (FABP4) | Increases the expression of aP2. | Significantly increases the expression of aP2/FABP4.[5] | |
| CD36 | Increases the expression of CD36. | Upregulates CD36 expression.[9] |
Glucose Uptake
A key function of mature adipocytes is insulin-stimulated glucose uptake, primarily mediated by the glucose transporter GLUT4.
| Parameter | This compound | Rosiglitazone | Reference(s) |
| Glucose Uptake | Increased glucose uptake in 3T3-L1 adipocytes, with effects greater than those observed with pioglitazone. | Enhances insulin-stimulated glucose uptake in adipocytes.[10] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the common signaling pathway for TZD-induced adipogenesis and a typical experimental workflow for comparing the effects of this compound and rosiglitazone.
Caption: TZD-induced adipogenesis signaling pathway.
Caption: Experimental workflow for comparing TZD effects.
Caption: Logical comparison of this compound and rosiglitazone.
Experimental Protocols
3T3-L1 Adipocyte Differentiation
This protocol is a standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
Differentiation Medium I (DMI): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II: Growth Medium supplemented with 10 µg/mL insulin.
-
This compound and Rosiglitazone stock solutions.
Procedure:
-
Culture 3T3-L1 preadipocytes in Growth Medium until they reach confluence.
-
Two days post-confluence (Day 0), replace the Growth Medium with DMI containing the desired concentration of either this compound, rosiglitazone, or vehicle control.
-
On Day 2, replace the DMI with Differentiation Medium II containing the respective treatments.
-
On Day 4, and every two days thereafter, replace the medium with Growth Medium containing the respective treatments.
-
Adipocyte differentiation is typically assessed between Day 8 and Day 12.
Oil Red O Staining for Lipid Accumulation
This method is used to visualize and quantify the lipid content in differentiated adipocytes.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Oil Red O working solution (6 mL stock solution + 4 mL distilled water, filtered)
-
Isopropanol
Procedure:
-
Wash the differentiated 3T3-L1 cells with PBS.
-
Fix the cells with 10% formalin for 1 hour at room temperature.
-
Wash the cells with distilled water and then with 60% isopropanol.
-
Stain the cells with the Oil Red O working solution for 10-15 minutes.
-
Wash the cells with distilled water multiple times until the water is clear.
-
For quantification, elute the stain by adding isopropanol to each well and incubate for 10 minutes with gentle shaking.
-
Measure the absorbance of the eluate at a wavelength of 490-520 nm.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the expression levels of key adipogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Gapdh, Actb).
Procedure:
-
On the desired day of differentiation, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control group.
Conclusion
Both this compound and rosiglitazone are potent inducers of adipocyte differentiation through their action as PPARγ agonists. The available evidence suggests that this compound may exhibit a higher binding affinity for PPARγ, potentially leading to a more pronounced effect on adipogenesis at lower concentrations. However, a lack of direct, quantitative head-to-head in vitro studies necessitates further research to definitively establish the comparative efficacy of these two compounds in promoting adipocyte differentiation. The experimental protocols and diagrams provided in this guide offer a framework for conducting such comparative studies, which will be crucial for advancing our understanding of TZD action and developing next-generation therapeutics for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rosiglitazone promotes development of a novel adipocyte population from bone marrow–derived circulating progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rosiglitazone stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Effects of rosiglitazone on expression patterns of the genes involved in adipogenesis during porcine preadipocytes differentiation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of the Target Proteins of Rosiglitazone in 3T3-L1 Adipocytes through Proteomic Analysis of Cytosolic and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of rosiglitazone and metformin on adipose tissue distribution and glucose uptake in type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Cardiovascular Safety of Lobeglitazone Against Other Insulin Sensitizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular safety profile of lobeglitazone, a newer thiazolidinedione (TZD), with other prominent insulin sensitizers, pioglitazone and rosiglitazone. The information presented is supported by experimental data from clinical trials and observational studies to assist in evaluating its potential role in the therapeutic landscape for type 2 diabetes mellitus (T2DM).
Executive Summary
This compound has demonstrated a cardiovascular safety profile that is comparable to pioglitazone, with some studies suggesting a potentially more favorable impact on certain cardiovascular risk markers. Clinical evidence indicates that this compound does not increase the risk of major adverse cardiovascular events (MACE) and heart failure (HF) when compared to pioglitazone. In contrast, rosiglitazone has been associated with an increased risk of myocardial infarction and heart failure in several meta-analyses. The following sections provide a detailed breakdown of the quantitative data, experimental methodologies, and relevant biological pathways to support these findings.
Data Presentation: Quantitative Cardiovascular Safety Data
The following tables summarize the key quantitative data from comparative studies and meta-analyses on the cardiovascular safety of this compound, pioglitazone, and rosiglitazone.
Table 1: Comparison of this compound and Pioglitazone on Cardiovascular Outcomes
| Outcome | This compound | Pioglitazone | Study Design | Key Findings |
| Composite of Recurrent Stroke, Myocardial Infarction, and All-Cause Death | Adjusted OR: 0.74 (95% CI: 0.61-0.90) | Adjusted OR: 0.71 (95% CI: 0.64-0.78) | Nationwide Nested Case-Control Study[1] | This compound showed a similar reduction in the risk of cardiovascular complications compared to pioglitazone in T2DM patients with ischemic stroke.[1] |
| Heart Failure (HF) | Adjusted OR: 0.90 (95% CI: 0.66-1.22) | - | Nationwide Nested Case-Control Study[1] | Treatment with this compound did not increase the risk of heart failure.[1] |
| Adverse Events (Weight Gain and Edema) | Less frequent (14.3%) | More frequent (28.6%) | Comparative Study[2] | This compound demonstrated a better safety profile with fewer adverse events like weight gain and edema compared to pioglitazone.[2] |
| Lipid Profile (Triglycerides and HDL) | More favorable impact | Less favorable impact | Comparative Study[2] | This compound had a more favorable effect on lipid profiles and cardiovascular risk markers.[2] |
Table 2: Cardiovascular Safety of Pioglitazone from the PROactive Trial
| Outcome | Pioglitazone Group | Placebo Group | Hazard Ratio (HR) [95% CI] | p-value |
| Primary Composite Endpoint | 514 | 572 | 0.90 [0.80-1.02] | 0.095 |
| Main Secondary Endpoint (All-cause mortality, non-fatal MI, stroke) | 301 | 358 | 0.84 [0.72-0.98] | 0.027 |
| Serious Heart Failure | 5.7% | 4.1% | - | 0.007 |
Table 3: Cardiovascular Safety of Rosiglitazone from Meta-Analyses
| Outcome | Rosiglitazone | Comparator | Risk/Odds Ratio [95% CI] | Key Finding |
| Myocardial Infarction | - | Control | RR: 1.42 [1.06-1.91][3] | Significantly increased risk of myocardial infarction.[3] |
| Heart Failure | - | Control | RR: 2.09 [1.52-2.88][3] | Significantly increased risk of heart failure.[3] |
| Cardiovascular Mortality | - | Control | RR: 0.90 [0.63-1.26][3] | No significant increase in the risk of cardiovascular mortality.[3] |
| Non-fatal Myocardial Infarction | - | Comparators | OR: 1.14 [0.90;1.45][4] | No statistically significant increase in non-fatal MI.[4] |
| Heart Failure | - | Comparators | OR: 1.69 [1.21;2.36][4] | Statistically significant increase in the risk of heart failure.[4] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to allow for critical evaluation and replication.
This compound vs. Pioglitazone in T2DM with Ischemic Stroke: A Nested Case-Control Study[1]
-
Study Design: A nested case-control study was conducted using nationwide health claims data from Korea.
-
Population: Patients with T2DM who were admitted for acute ischemic stroke between 2014 and 2018.
-
Case Definition: Patients who experienced the primary outcome, a composite of recurrent stroke, myocardial infarction, and all-cause death, before December 2020.
-
Control Selection: For each case, three controls were selected using incidence density sampling. Controls were matched to cases based on sex, age, presence of comorbidities, and medications at the time of the case's event.
-
Exposure Assessment: Use of this compound or pioglitazone was identified from prescription data.
-
Statistical Analysis: Multivariable conditional logistic regression was used to calculate the adjusted odds ratios (ORs) and 95% confidence intervals (CIs) for the association between the use of this compound or pioglitazone and the primary outcome, as well as the safety outcome of heart failure.
PROactive Trial: Cardiovascular Safety of Pioglitazone[1][5]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.
-
Population: 5,238 patients with T2DM and a history of macrovascular disease.
-
Inclusion Criteria: Patients aged 35-75 years with T2DM and evidence of extensive macrovascular disease (e.g., previous myocardial infarction, stroke, coronary revascularization).[1]
-
Exclusion Criteria: Type 1 diabetes, treatment with only insulin, planned revascularization, and New York Heart Association (NYHA) class II heart failure or above.[1]
-
Intervention: Patients were randomized to receive pioglitazone (titrated from 15 mg to 45 mg) or a matching placebo, in addition to their existing glucose-lowering and cardiovascular medications.
-
Primary Endpoint: A composite of all-cause mortality, non-fatal myocardial infarction (including silent MI), stroke, acute coronary syndrome, endovascular or surgical intervention in the coronary or leg arteries, and amputation above the ankle.[1]
-
Secondary Endpoint: A composite of death from any cause, non-fatal MI (excluding silent MI), and stroke.[1]
-
Statistical Analysis: Time-to-event analysis using a Cox proportional hazards model to calculate hazard ratios (HRs) and 95% CIs.
RECORD Trial: Cardiovascular Safety of Rosiglitazone[6][7]
-
Study Design: A multicenter, randomized, open-label, non-inferiority trial.[5]
-
Population: 4,447 patients with T2DM inadequately controlled on metformin or sulfonylurea monotherapy.[5]
-
Intervention: Patients were randomly assigned to either add-on rosiglitazone or a combination of metformin and sulfonylurea (active control).[5]
-
Primary Endpoint: The primary outcome was cardiovascular hospitalization or cardiovascular death.
-
Statistical Analysis: The study was designed to evaluate the non-inferiority of rosiglitazone compared to the active control group with respect to cardiovascular outcomes.[6] A hazard ratio was calculated to compare the two groups.[7]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Thiazolidinedione Signaling Pathway via PPAR-γ Activation.
Caption: Generalized Experimental Workflow for a Cardiovascular Outcome Trial (CVOT).
Caption: Workflow of a Nested Case-Control Study Design.
References
- 1. PROspective pioglitAzone Clinical Trial In macroVascular Events - American College of Cardiology [acc.org]
- 2. makhillpublications.co [makhillpublications.co]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac safety profile of rosiglitazone: a comprehensive meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone evaluated for cardiovascular outcomes in oral agent combination therapy for type 2 diabetes (RECORD): a multicentre, randomised, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD): study design and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
comparative review of the metabolic benefits of different thiazolidinediones
Thiazolidinediones (TZDs), a class of oral antidiabetic agents, enhance insulin sensitivity and are pivotal in the management of type 2 diabetes mellitus (T2DM).[1][2] These drugs, also known as glitazones, primarily act by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[1][2][3][4] This guide provides a comparative analysis of the metabolic effects of prominent TZDs—Pioglitazone, Rosiglitazone, and the newer Lobeglitazone—supported by experimental data and detailed methodologies for the scientific community.
Mechanism of Action: The PPARγ Signaling Pathway
The primary mechanism of all thiazolidinediones involves their function as potent agonists for PPARγ.[2][3][4] PPARγ is highly expressed in adipose tissue, which is considered the main target of TZD action.[3] Upon binding by a TZD ligand, PPARγ undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).[1][3] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]
This gene regulation leads to several key metabolic benefits:
-
Enhanced Insulin Sensitivity: TZDs increase the expression of proteins involved in insulin signaling, such as GLUT4, leading to improved glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.[1]
-
Lipid Metabolism Regulation: They stimulate lipogenic activities in fat cells, promoting the storage of fatty acids in subcutaneous adipose tissue rather than visceral fat, which helps reduce insulin resistance.[1][3]
-
Reduced Hepatic Glucose Production: In the liver, TZDs decrease gluconeogenesis, which contributes to lower fasting blood glucose levels.[1]
-
Adipokine Modulation: TZDs increase the production of adiponectin, an insulin-sensitizing hormone, while decreasing levels of inflammatory markers like TNF-α.[5]
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Thiazolidinediones: a comparative review of approved uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Roles of Thiazolidinediones and PPARγ in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Lobeglitazone for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like lobeglitazone is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and minimizing environmental impact.
I. Understanding the Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, several key agencies establish and enforce these regulations:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the primary guidelines for the management of hazardous waste.[1][2][3] Pharmaceutical waste may be classified as hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[3] In 2019, the EPA introduced Subpart P, which provides specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities.[2][4] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion.[1] While this compound is not currently listed as a controlled substance, it is crucial to be aware of DEA regulations for other pharmaceuticals handled in the laboratory.
-
State and Local Regulations: Many states and local municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] It is imperative to consult and adhere to the specific requirements of your jurisdiction.[5][6]
II. This compound: Safety and Handling
Before disposal, it is essential to handle this compound with appropriate safety measures as outlined in its Safety Data Sheet (SDS).
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[7]
-
Skin Protection: Wear impervious clothing and handle with gloves.[7] Inspect gloves before use and use a proper glove removal technique to avoid skin contact.[7]
-
Respiratory Protection: In situations where dust or aerosols may be generated, use a suitable respirator.[7]
Storage:
-
Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[7]
Accidental Release Measures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[6][7]
-
Prevent the substance from entering drains or waterways.[7]
-
For cleanup, sweep or shovel the material and place it in a suitable, closed container for disposal.[7]
III. Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting. This process is designed to be straightforward and compliant with general regulatory guidelines.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. sandiegocounty.gov [sandiegocounty.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
Personal protective equipment for handling Lobeglitazone
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety protocols, operational procedures, and disposal guidelines for the handling of Lobeglitazone in a laboratory setting. The information herein is intended to supplement, not replace, institutional safety policies and standard laboratory practices.
Immediate Safety and Personal Protective Equipment (PPE)
Safe handling of this compound, an active pharmaceutical ingredient (API), requires stringent adherence to safety protocols to minimize exposure risk. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving recommended, disposable. | Prevents skin contact.[1] |
| Eye Protection | Safety Goggles or Glasses | ANSI Z87.1 certified, with side shields. | Protects eyes from dust and splashes.[2] |
| Respiratory Protection | N95 or higher Respirator | NIOSH-approved. | Recommended when handling the powder outside of a containment system to prevent inhalation.[1] |
| Body Protection | Laboratory Coat | Fully buttoned. | Protects from contamination of personal clothing.[2] |
| Additional | Shoe Covers | Disposable. | Prevents tracking of powdered compound outside the work area. |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is critical when working with this compound powder.
2.1. Engineering Controls:
-
Primary Containment: All handling of powdered this compound, including weighing and reconstitution, should be performed within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize the generation and dispersal of aerosols and dust.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory.[1][3]
2.2. Procedural Steps for Handling Powdered this compound:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the container with care to avoid creating dust clouds.
-
Reconstitution: If preparing a stock solution, slowly add the solvent to the powder. This compound is soluble in DMSO.[4] Do not shake vigorously; instead, gently swirl or vortex to dissolve.
-
Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: Unused this compound powder and contaminated solid waste (e.g., gloves, bench paper, pipette tips) should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[1]
-
Disposal Method: All hazardous waste must be disposed of through a licensed chemical waste disposal service, following all local, state, and federal regulations.[3][5][6] For non-controlled substances not on the FDA flush list, unused medicines can be mixed with an unappealing substance like coffee grounds or cat litter, sealed in a plastic bag, and placed in the household trash if a take-back program is unavailable.[7][8]
Physicochemical and Hazard Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties [3][9][10]
| Property | Value |
| Molecular Formula | C₂₄H₂₄N₄O₅S |
| Molecular Weight | 480.54 g/mol |
| Water Solubility | 0.0181 mg/mL (Predicted) |
| logP | 3.84 (Predicted) |
| pKa (Strongest Acidic) | 7.61 (Predicted) |
| pKa (Strongest Basic) | 3.96 (Predicted) |
Table 2: Hazard Identification
| Hazard | Description |
| GHS Classification | Not classified as a hazardous substance or mixture according to some suppliers.[3] However, it is prudent to handle with care as an active pharmaceutical ingredient. |
| Potential Health Effects | May cause eye and skin irritation upon contact. Inhalation of dust may irritate the respiratory tract.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
5.1. Adipocyte Differentiation of 3T3-L1 Cells [1][2][11][12][13]
This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature adipocytes, a key in vitro model for studying the effects of PPARγ agonists like this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium A (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin, and 2 µM Rosiglitazone or experimental concentration of this compound)
-
Differentiation Medium B (DMEM with 10% FBS and 10 µg/mL Insulin)
-
Oil Red O staining solution
Procedure:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.
-
Two days post-confluence (Day 0), replace the medium with Differentiation Medium A.
-
On Day 2, replace the medium with Differentiation Medium B.
-
On Day 4, and every two days thereafter, replace the medium with fresh Differentiation Medium B.
-
Differentiation is typically complete by Day 8-12, characterized by the accumulation of lipid droplets.
-
To visualize lipid accumulation, fix the cells with 10% formalin and stain with Oil Red O.
-
Quantify lipid accumulation by extracting the Oil Red O stain with isopropanol and measuring the absorbance at 490 nm.
5.2. In Vitro MMP-2 Activity Assay [7][14][15][16][17]
This protocol measures the activity of Matrix Metalloproteinase-2 (MMP-2), which can be influenced by signaling pathways affected by this compound.
Materials:
-
Human MMP-2 Activity Assay Kit (containing antibody-coated plate, detection enzyme, substrate, and standards)
-
p-Aminophenyl mercuric acetate (APMA) for activation of pro-MMP-2
-
Cell culture supernatants or tissue homogenates
-
ELISA plate reader
Procedure:
-
Prepare samples and standards according to the kit instructions.
-
Add samples to the wells of the antibody-coated plate and incubate to allow MMP-2 to bind.
-
For measurement of total MMP-2 activity, add APMA to activate pro-MMP-2.
-
Add the detection enzyme, followed by the chromogenic substrate.
-
Measure the absorbance at 405 nm using an ELISA plate reader.
-
Calculate MMP-2 activity based on the standard curve.
Signaling Pathway and Experimental Workflow Diagrams
6.1. This compound Signaling Pathway
The following diagram illustrates the primary mechanism of action of this compound as a PPARγ agonist.
Caption: this compound activates PPARγ leading to beneficial metabolic effects.
6.2. Experimental Workflow for Adipocyte Differentiation
The following diagram outlines the workflow for the 3T3-L1 adipocyte differentiation assay.
Caption: Workflow for inducing and analyzing 3T3-L1 adipocyte differentiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 3. This compound | C24H24N4O5S | CID 9826451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 7. quickzyme.com [quickzyme.com]
- 8. dea.gov [dea.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 14. quickzyme.com [quickzyme.com]
- 15. QuickZyme Human MMP-2 Activity Assay Kit 96-Assays | BioVendor R&D [biovendor.com]
- 16. ilexlife.com [ilexlife.com]
- 17. bmrservice.com [bmrservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
